Dynasore hydrate
Description
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Properties
CAS No. |
1202867-00-2 |
|---|---|
Molecular Formula |
C18H16N2O5 |
Molecular Weight |
340.3 g/mol |
IUPAC Name |
N-[(3,4-dihydroxyphenyl)methylideneamino]-3-hydroxynaphthalene-2-carboxamide;hydrate |
InChI |
InChI=1S/C18H14N2O4.H2O/c21-15-6-5-11(7-17(15)23)10-19-20-18(24)14-8-12-3-1-2-4-13(12)9-16(14)22;/h1-10,21-23H,(H,20,24);1H2 |
InChI Key |
FKWZHQSDBMSHTN-UHFFFAOYSA-N |
SMILES |
C1=CC=C2C=C(C(=CC2=C1)C(=O)NN=CC3=CC(=C(C=C3)O)O)O.O |
Isomeric SMILES |
C1=CC=C2C=C(C(=CC2=C1)C(=O)N/N=C/C3=CC(=C(C=C3)O)O)O.O |
Canonical SMILES |
C1=CC=C2C=C(C(=CC2=C1)C(=O)NN=CC3=CC(=C(C=C3)O)O)O.O |
Origin of Product |
United States |
Foundational & Exploratory
Dynasore Hydrate: A Technical Guide to its Role in Clathrin-Mediated Endocytosis
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide explores the effects of Dynasore hydrate (B1144303) on clathrin-mediated endocytosis (CME). Dynasore hydrate is a cell-permeable small molecule that acts as a potent and reversible inhibitor of dynamin, a GTPase essential for the scission of clathrin-coated pits from the plasma membrane.[1][2] Its rapid action and reversibility have made it a widely used tool in cell biology to study dynamin-dependent processes.[1][3] This document provides a comprehensive overview of its mechanism of action, quantitative data on its efficacy, detailed experimental protocols, and a discussion of its known off-target effects.
Mechanism of Action
This compound inhibits the GTPase activity of dynamin-1, dynamin-2, and the mitochondrial dynamin Drp1.[2][4] It functions as a non-competitive inhibitor, meaning it does not interfere with GTP binding to dynamin but rather prevents the conformational changes required for GTP hydrolysis and subsequent membrane fission.[1][4] This inhibition leads to an accumulation of clathrin-coated pits at the plasma membrane, arrested at both "U-shaped" (half-formed) and "O-shaped" (fully-formed) stages, effectively blocking the formation of clathrin-coated vesicles.[2]
Quantitative Data
The following tables summarize the quantitative data regarding the efficacy and characteristics of this compound.
Table 1: Inhibitory Concentrations (IC50) of this compound
| Target | Assay Condition | IC50 Value | Reference |
| Dynamin 1/2 GTPase Activity | Cell-free assay | ~15 µM | [1][4][5] |
| Transferrin Uptake in HeLa Cells | In-cell assay | ~15 µM | [4] |
| Endocytosis in Hippocampal Neurons | In-cell assay | ~30 µM | [4] |
| Human Papillomavirus (HPV16) and Bovine Papillomavirus (BPV1) Infection | In-cell assay | ~80 µM | [4] |
Table 2: General Characteristics of this compound
| Property | Description | Reference |
| Molecular Formula | C18H14N2O4 | [6] |
| Molecular Weight | 322.31 g/mol | [6] |
| Solubility | Soluble in DMSO up to 100 mM | |
| Storage | Store as a dry solid at -20°C or as a solution in DMSO at -20°C or -80°C | [1] |
| Cell Permeability | Yes | [1] |
| Reversibility | Yes, effects are reversible upon washout | [1][3] |
Signaling Pathway of Clathrin-Mediated Endocytosis and Dynasore's Point of Intervention
Clathrin-mediated endocytosis is a complex process involving the coordinated action of numerous proteins. The following diagram illustrates the key steps of the pathway and highlights where this compound exerts its inhibitory effect.
Caption: Clathrin-Mediated Endocytosis Pathway and Dynasore's Inhibition Point.
Experimental Protocols
Transferrin Uptake Assay to Measure Clathrin-Mediated Endocytosis
This protocol is a standard method to quantify the rate of clathrin-mediated endocytosis by monitoring the uptake of fluorescently labeled transferrin.[1][7][8]
Materials:
-
Cells grown on coverslips (e.g., HeLa, COS-1, U373-MG)[1]
-
Dulbecco's Modified Eagle's Medium (DMEM)
-
Fetal Bovine Serum (FBS)
-
This compound stock solution (e.g., 200 mM in DMSO)[1]
-
Fluorescently labeled transferrin (e.g., Alexa Fluor 647-Transferrin)[8]
-
Phosphate-Buffered Saline (PBS)
-
4% Paraformaldehyde (PFA) in PBS
-
Hoechst stain
-
Mounting medium
Procedure:
-
Cell Culture: Plate cells on coverslips in a 24-well plate and grow to 40-70% confluency.[1]
-
Starvation: Wash the cells with warm basal neuronal media and then incubate in the same media for 30-60 minutes at 37°C in a humidified incubator with 5% CO2 to starve the cells.[8]
-
Inhibitor Treatment: Prepare working solutions of this compound in DMEM. A final concentration of 80 µM is often used for strong inhibition.[1] As a vehicle control, use an equivalent concentration of DMSO (e.g., 0.2%).[1] Pre-incubate the cells with the this compound solution or vehicle control for 30 minutes at 37°C.[1]
-
Transferrin Uptake: Add fluorescently labeled transferrin (e.g., 10 µg/mL) to the cells and incubate for 1 minute at 37°C.[8]
-
Fixation: After 1 minute, remove the transferrin-containing medium and immediately add 4% PFA to fix the cells for 15 minutes at room temperature.[8]
-
Washing and Staining: Wash the cells three times with PBS.[8] Stain the nuclei with Hoechst for 10 minutes.[8] Wash again three times with PBS.[8]
-
Mounting and Imaging: Mount the coverslips onto microscope slides using a suitable mounting medium.[8] Image the cells using fluorescence microscopy.
-
Quantification: The amount of internalized transferrin can be quantified by measuring the fluorescence intensity within the cells using image analysis software. Normalize the fluorescence intensity of Dynasore-treated cells to the vehicle control.[1]
Caption: Experimental Workflow for a Transferrin Uptake Assay.
Cell Viability Assay
It is crucial to assess the cytotoxicity of this compound at the concentrations used in experiments.
Materials:
-
Cells of interest
-
96-well plates
-
This compound
-
CCK-8 or MTT assay kit
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells (e.g., 5 x 10^3 cells/well) in a 96-well plate and allow them to adhere overnight.[9]
-
Treatment: Treat the cells with a range of this compound concentrations for the desired duration (e.g., 24, 48, 72 hours).[9]
-
Assay: Add the CCK-8 or MTT reagent to each well according to the manufacturer's instructions and incubate for the recommended time (e.g., 2 hours for CCK-8).[9]
-
Measurement: Measure the absorbance at the appropriate wavelength (e.g., 450 nm for CCK-8) using a microplate reader.[9]
-
Analysis: Calculate cell viability as a percentage of the vehicle-treated control.
Off-Target Effects and Considerations
While this compound is a valuable tool, it is essential to be aware of its potential off-target effects. Studies have shown that Dynasore can have dynamin-independent effects, including:
-
Inhibition of Fluid-Phase Endocytosis: Dynasore has been observed to inhibit fluid-phase endocytosis, a process that can be dynamin-independent.[10]
-
Effects on Membrane Ruffling and Actin Cytoskeleton: It can inhibit membrane ruffling, a process also shown to be independent of dynamin.[10][11]
-
Alteration of Plasma Membrane Cholesterol: Dynasore may reduce the labile pool of cholesterol in the plasma membrane and disrupt lipid raft organization.[3][11]
-
Inhibition of Vacuolar H+-ATPase (V-ATPase): This can lead to defects in endosomal acidification.[3][12]
-
Inhibition of other signaling pathways: For example, it has been shown to inhibit VEGF-induced ERK1/2 phosphorylation in an endocytosis-independent manner.[13][14]
Due to these off-target effects, it is recommended to use this compound in conjunction with other experimental approaches, such as RNA interference (siRNA) targeting dynamin, to confirm that the observed phenotype is indeed a result of dynamin inhibition.[11]
Conclusion
This compound is a powerful inhibitor of clathrin-mediated endocytosis through its targeted action on dynamin's GTPase activity. Its rapid and reversible nature makes it an invaluable tool for dissecting the intricate mechanisms of endocytosis and other dynamin-dependent cellular processes. However, researchers must remain vigilant of its potential off-target effects and employ complementary techniques to validate their findings. This guide provides the necessary technical information to effectively utilize this compound in research and drug development, fostering a deeper understanding of its cellular impacts.
References
- 1. USE OF DYNASORE, THE SMALL MOLECULE INHIBITOR OF DYNAMIN, IN THE REGULATION OF ENDOCYTOSIS - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Dynasore, a cell-permeable inhibitor of dynamin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. scispace.com [scispace.com]
- 4. selleckchem.com [selleckchem.com]
- 5. Sapphire North America [sapphire-usa.com]
- 6. mesgenbio.com [mesgenbio.com]
- 7. parkinsonsroadmap.org [parkinsonsroadmap.org]
- 8. Transferrin uptake assay to measure Clathrin-mediated endocytosis in HIPCS derived neurons. [protocols.io]
- 9. Dynasore suppresses cell proliferation, migration, and invasion and enhances the antitumor capacity of cisplatin via STAT3 pathway in osteosarcoma - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Dynamin triple knockout cells reveal off target effects of commonly used dynamin inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Dynasore - not just a dynamin inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 12. The dynamin inhibitor, dynasore, prevents zoledronate-induced viability loss in human gingival fibroblasts by partially blocking zoledronate uptake and inhibiting endosomal acidification - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. mdpi.com [mdpi.com]
- 14. researchgate.net [researchgate.net]
Investigating Receptor Trafficking with Dynasore Hydrate: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the use of Dynasore hydrate (B1144303), a potent inhibitor of dynamin, for investigating receptor trafficking. This document details the mechanism of action of Dynasore, presents quantitative data on its efficacy, provides detailed experimental protocols for its application, and offers visualizations of key cellular pathways and experimental workflows.
Introduction to Receptor Trafficking and Dynasore Hydrate
Receptor trafficking is a fundamental cellular process that governs the localization, concentration, and signaling activity of cell surface receptors. This dynamic process, primarily mediated by endocytosis and subsequent intracellular sorting, is crucial for a multitude of physiological functions, including nutrient uptake, cell signaling, and synaptic transmission. Dysregulation of receptor trafficking is implicated in various diseases, making it a critical area of study in cell biology and drug development.
A key player in many endocytic pathways is the large GTPase dynamin, which is essential for the scission of newly formed vesicles from the plasma membrane.[1] this compound is a cell-permeable small molecule that acts as a non-competitive inhibitor of the GTPase activity of dynamin1, dynamin2, and the mitochondrial dynamin Drp1.[2][3][4] Its rapid and reversible action makes it an invaluable tool for studying dynamin-dependent cellular processes, particularly clathrin-mediated endocytosis (CME).[3][4] Dynasore has been shown to block the internalization of a variety of receptors, including the transferrin receptor, epidermal growth factor receptor (EGFR), and G protein-coupled receptors (GPCRs).[5][6][7]
Mechanism of Action of this compound
Dynasore exerts its inhibitory effect by targeting the GTPase activity of dynamin. Dynamin polymerizes around the neck of nascent endocytic pits, and upon GTP hydrolysis, it undergoes a conformational change that drives the fission of the vesicle from the parent membrane. Dynasore prevents this crucial step, effectively trapping receptors in clathrin-coated pits at the cell surface.[4] This leads to an accumulation of "U" and "O" shaped clathrin-coated pits and a subsequent reduction in the number of internalized vesicles.[4]
Quantitative Data on this compound's Efficacy
The inhibitory effect of Dynasore on receptor endocytosis has been quantified in various cell types and for different receptors. The following table summarizes key quantitative data from the literature, providing a reference for experimental design.
| Receptor/Cargo | Cell Type | Dynasore Concentration | Effect | Reference |
| Transferrin Receptor | HeLa Cells | IC50 ~15 µM | Dose-dependent inhibition of transferrin uptake. | [1][4] |
| Transferrin Receptor | U2OS Cells | IC50 = 34.7 µM | Inhibition of transferrin-A594 uptake. | [8] |
| Transferrin Receptor | HeLa Cells | 80 µM | Strong block in traffic and accumulation of transferrin. | [4] |
| LDL Receptor | HeLa Cells | 80 µM | Strong inhibition of LDL uptake (<10% of control). | [9] |
| BSA-Au | Peritoneal Macrophages | 100 nM | 80% inhibition of BSA-Au internalization. | [10] |
| BSA-Au | LLC-MK2 Cells | 100 nM | 100% inhibition of BSA-Au internalization. | [10] |
| EGFR | HCCLM3 and Huh7 Cells | 50 µM | Impaired EGF-induced endocytosis of EGFR. | [5] |
Experimental Protocols
This section provides detailed methodologies for key experiments used to investigate receptor trafficking with this compound.
Transferrin Uptake Assay
This assay is a classic method to study clathrin-mediated endocytosis, as the transferrin receptor is constitutively internalized through this pathway.
Materials:
-
Cells grown on coverslips to 60-70% confluency
-
Serum-free medium (e.g., DMEM)
-
This compound stock solution (e.g., 20 mM in DMSO)
-
Fluorescently labeled transferrin (e.g., Alexa Fluor 568-transferrin)
-
Vehicle control (e.g., 0.2% DMSO in serum-free medium)
-
Acid wash buffer (e.g., 0.1 M glycine, 0.1 M NaCl, pH 3.0)
-
Phosphate-buffered saline (PBS)
-
Fixative (e.g., 4% paraformaldehyde in PBS)
-
Mounting medium with DAPI
Procedure:
-
Cell Culture: Plate cells on sterile coverslips in a multi-well plate and grow to the desired confluency.
-
Starvation (Optional but Recommended): To reduce background from serum transferrin, starve cells in serum-free medium for 30-60 minutes at 37°C.
-
Dynasore Treatment: Pre-incubate the cells with serum-free medium containing the desired concentration of Dynasore (e.g., 80 µM) or vehicle control for 30 minutes at 37°C.[4]
-
Transferrin Pulse: Add fluorescently labeled transferrin (e.g., 10 µg/mL) to the medium and incubate for a defined period (e.g., 1-15 minutes) at 37°C to allow for internalization.[4]
-
Stop Internalization: To stop the uptake, rapidly wash the cells with ice-cold PBS.
-
Acid Wash: To remove non-internalized, surface-bound transferrin, wash the cells three times for 2 minutes each with acid wash buffer at room temperature with gentle agitation.[4]
-
Fixation: Wash the cells with PBS and then fix with 4% paraformaldehyde for 15-20 minutes at room temperature.
-
Staining and Mounting: Wash the cells with PBS, counterstain nuclei with DAPI if desired, and mount the coverslips on microscope slides using mounting medium.
-
Imaging and Analysis: Visualize the cells using a fluorescence microscope. Quantify the internalized transferrin by measuring the integrated fluorescence intensity per cell using image analysis software (e.g., ImageJ). Normalize the fluorescence intensity of Dynasore-treated cells to the vehicle-treated control cells.
Immunofluorescence Staining for Receptor Localization
This protocol allows for the visualization of the subcellular localization of a specific receptor of interest following Dynasore treatment.
Materials:
-
Cells grown on coverslips
-
This compound
-
Primary antibody against the receptor of interest
-
Fluorophore-conjugated secondary antibody
-
Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS)
-
Blocking buffer (e.g., 5% BSA in PBS)
-
Other reagents as per the Transferrin Uptake Assay
Procedure:
-
Cell Treatment: Treat cells with Dynasore or vehicle control as described in the Transferrin Uptake Assay protocol. If studying ligand-induced endocytosis, add the specific ligand for the receptor of interest during the last minutes of incubation.
-
Fixation: Fix the cells with 4% paraformaldehyde for 15-20 minutes at room temperature.
-
Permeabilization: Wash the cells with PBS and then permeabilize with permeabilization buffer for 10 minutes.
-
Blocking: Wash with PBS and block non-specific antibody binding by incubating with blocking buffer for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the cells with the primary antibody diluted in blocking buffer overnight at 4°C.
-
Secondary Antibody Incubation: Wash the cells three times with PBS and then incubate with the fluorophore-conjugated secondary antibody diluted in blocking buffer for 1 hour at room temperature, protected from light.
-
Staining and Mounting: Wash the cells with PBS, counterstain nuclei with DAPI, and mount the coverslips.
-
Imaging and Analysis: Acquire images using a fluorescence or confocal microscope. Analyze the images to determine the effect of Dynasore on the subcellular distribution of the receptor.
Western Blotting for Receptor Expression and Trafficking
Western blotting can be used to quantify changes in the total or surface levels of a receptor after Dynasore treatment.
Materials:
-
Cells grown in culture dishes
-
This compound
-
Cell lysis buffer (e.g., RIPA buffer with protease inhibitors)
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
Transfer membrane (e.g., PVDF)
-
Blocking buffer (e.g., 5% non-fat milk in TBST)
-
Primary antibody against the receptor of interest
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
Procedure:
-
Cell Treatment and Lysis: Treat cells with Dynasore or vehicle control. After treatment, wash the cells with ice-cold PBS and lyse them in cell lysis buffer.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein from each sample by SDS-PAGE and transfer the proteins to a PVDF membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.
-
Antibody Incubation: Incubate the membrane with the primary antibody overnight at 4°C, followed by incubation with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane extensively with TBST and detect the protein bands using a chemiluminescent substrate and an imaging system.
-
Analysis: Quantify the band intensities using densitometry software. Normalize the receptor signal to a loading control (e.g., β-actin or GAPDH).
Visualizations
The following diagrams, generated using Graphviz (DOT language), illustrate key concepts and workflows related to the use of Dynasore in receptor trafficking studies.
Interpretation of Results and Considerations
A significant reduction in the internalization of a receptor or cargo in the presence of Dynasore is a strong indicator of dynamin-dependent endocytosis, most commonly clathrin-mediated endocytosis. However, it is important to consider potential off-target effects of Dynasore. At higher concentrations, Dynasore has been reported to affect actin dynamics and cholesterol homeostasis, which could indirectly influence receptor trafficking.[9] Therefore, it is recommended to:
-
Use the lowest effective concentration of Dynasore: Perform dose-response experiments to determine the optimal concentration for inhibiting the process of interest without causing significant off-target effects.
-
Include appropriate controls: Always compare the results of Dynasore treatment to a vehicle control (e.g., DMSO).
-
Validate findings with complementary approaches: To confirm the role of dynamin, consider using alternative methods such as siRNA-mediated knockdown of dynamin or the expression of dominant-negative dynamin mutants (e.g., K44A).
By following the protocols and considering the points outlined in this guide, researchers can effectively utilize this compound as a powerful tool to dissect the molecular mechanisms of receptor trafficking and gain valuable insights into its role in health and disease.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. USE OF DYNASORE, THE SMALL MOLECULE INHIBITOR OF DYNAMIN, IN THE REGULATION OF ENDOCYTOSIS - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Dynamin2 downregulation delays EGFR endocytic trafficking and promotes EGFR signaling and invasion in hepatocellular carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. β-arrestin drives MAP kinase signaling from clathrin-coated structures after GPCR dissociation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Building a Better Dynasore: The Dyngo Compounds Potently Inhibit Dynamin and Endocytosis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Dynasore - not just a dynamin inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
The Role of Dynamin in Neuroscience: A Technical Guide to Using Dynasore
For Researchers, Scientists, and Drug Development Professionals
Abstract
Dynamin, a large GTPase, is a critical regulator of membrane fission events in eukaryotic cells. In the intricate landscape of the nervous system, dynamin plays an indispensable role in synaptic vesicle endocytosis, a process fundamental to sustained neurotransmission. The small molecule inhibitor, Dynasore, has emerged as a widely utilized tool to probe dynamin-dependent processes. This technical guide provides an in-depth overview of the function of dynamin in neuroscience, with a specific focus on the application of Dynasore as an experimental tool. It includes a summary of quantitative data, detailed experimental protocols, and visualizations of key signaling pathways and workflows to facilitate rigorous and reproducible research in this field.
Introduction to Dynamin and its Neuronal Functions
Dynamin is a family of mechanochemical enzymes that tubulate and sever membranes. In mammals, three dynamin genes have been identified: dynamin-1, dynamin-2, and dynamin-3. Dynamin-1 and dynamin-3 are predominantly expressed in neurons, while dynamin-2 is ubiquitously expressed.[1] The primary function of dynamin in neurons is to mediate the fission of newly formed vesicles from the plasma membrane during endocytosis. This process is crucial for the recycling of synaptic vesicles after neurotransmitter release, ensuring a constant supply of vesicles for subsequent rounds of neuronal communication.[2][3]
The process of clathrin-mediated endocytosis (CME) is the best-characterized pathway for synaptic vesicle recycling and is heavily dependent on dynamin. During CME, the assembly of clathrin and adaptor proteins at the presynaptic membrane forms a coated pit, which then invaginates and captures cargo. Dynamin is recruited to the neck of this invaginated pit, where it oligomerizes and, upon GTP hydrolysis, constricts and severs the membrane, releasing the clathrin-coated vesicle into the cytoplasm.
Dynasore: A Tool to Probe Dynamin Function
Dynasore is a cell-permeable small molecule that acts as a non-competitive inhibitor of the GTPase activity of dynamin-1, dynamin-2, and the mitochondrial dynamin-related protein 1 (Drp1).[4][5] Its rapid and reversible action makes it a valuable tool for studying acute dynamin-dependent processes in living cells.[4][6] By inhibiting dynamin's GTPase activity, Dynasore effectively blocks the fission step of endocytosis, leading to an accumulation of constricted, coated pits at the plasma membrane.[4]
Quantitative Data on Dynamin Inhibitors
The following table summarizes the half-maximal inhibitory concentrations (IC50) of Dynasore and its more potent analog, Dyngo-4a, against different dynamin isoforms and cellular processes. This data is crucial for designing experiments with appropriate inhibitor concentrations.
| Compound | Target | IC50 Value | Reference(s) |
| Dynasore | Dynamin-1 GTPase activity (in vitro) | ~15 µM | [7] |
| Dynamin-2 GTPase activity (in vitro) | ~15 µM | [8] | |
| Drp1 GTPase activity (in vitro) | Inhibited at 80 µM | [8] | |
| Transferrin uptake in HeLa cells | ~15 µM | [2] | |
| Agonist-induced P-selectin surface expression | ~20 µM | [9] | |
| Dyngo-4a | Dynamin-1 GTPase activity (in vitro) | 0.38 µM | [1][7] |
| Dynamin-2 GTPase activity (in vitro) | 2.3 µM - 2.6 µM | [1][7] | |
| Transferrin uptake in U2OS cells | 5.7 µM | [10] |
Off-Target Effects and Considerations
While Dynasore is a powerful tool, it is essential to be aware of its potential off-target effects. Studies using dynamin triple knockout (TKO) cells have revealed that some effects of Dynasore are independent of dynamin.[5] For instance, Dynasore has been shown to inhibit fluid-phase endocytosis and membrane ruffling even in the absence of all three dynamin isoforms.[5] Additionally, there are reports of Dynasore affecting actin polymerization and intracellular calcium levels.[11] Therefore, it is crucial to include appropriate controls and, when possible, complement Dynasore experiments with other genetic or pharmacological approaches to confirm the specific involvement of dynamin.
Experimental Protocols
Transferrin Uptake Assay for Measuring Clathrin-Mediated Endocytosis
This protocol describes a common method to assess the effect of Dynasore on CME by monitoring the uptake of fluorescently labeled transferrin.
Materials:
-
Cultured neurons or other cell types grown on coverslips
-
Serum-free medium (e.g., DMEM)
-
Dynasore stock solution (e.g., 40 mM in DMSO)
-
Fluorescently labeled transferrin (e.g., Alexa Fluor 647-Transferrin, 10 mg/mL stock)
-
4% Paraformaldehyde (PFA) in PBS for fixation
-
Hoechst stain for nuclear counterstaining
-
Mounting medium
Protocol:
-
Cell Culture: Plate cells on coverslips to achieve 40-70% confluency on the day of the experiment.[4]
-
Starvation: Wash cells with serum-free medium and then incubate in serum-free medium for 30-60 minutes at 37°C to deplete endogenous transferrin.[8][12]
-
Inhibitor Treatment: Prepare working solutions of Dynasore in serum-free medium. A typical final concentration is 80 µM.[4] As a vehicle control, use the same concentration of DMSO. Pre-incubate the cells with the Dynasore or vehicle solution for 30 minutes at 37°C.[4]
-
Transferrin Pulse: Add fluorescently labeled transferrin to the medium to a final concentration of 10 µg/mL and incubate for 1-15 minutes at 37°C.[8][13] The incubation time can be varied to study different stages of endosomal trafficking.
-
Fixation: Quickly wash the cells three times with ice-cold PBS to stop endocytosis and remove unbound transferrin. Fix the cells with 4% PFA for 15 minutes at room temperature.[8]
-
Staining and Mounting: Wash the cells three times with PBS. Incubate with Hoechst stain for 10 minutes to counterstain the nuclei.[8] Wash again with PBS and mount the coverslips onto microscope slides using an appropriate mounting medium.
-
Imaging and Analysis: Acquire images using a fluorescence microscope. Quantify the intracellular fluorescence intensity of transferrin using image analysis software like ImageJ.[13]
Assessing Synaptic Vesicle Endocytosis using pHluorins
This protocol utilizes synapto-pHluorin, a pH-sensitive GFP fused to a synaptic vesicle protein, to monitor synaptic vesicle exo- and endocytosis in real-time.
Materials:
-
Cultured hippocampal neurons expressing synapto-pHluorin
-
Tyrode's solution (or other suitable imaging buffer)
-
Field stimulation electrodes
-
Dynasore stock solution
-
MES buffer (pH 5.5) for acid quenching (optional)
Protocol:
-
Neuron Culture and Transfection: Culture primary hippocampal neurons and transfect them with a synapto-pHluorin construct.
-
Imaging Setup: Mount the coverslip with neurons in a perfusion chamber on the stage of a fluorescence microscope equipped for live-cell imaging. Perfuse with Tyrode's solution.
-
Baseline Recording: Record baseline fluorescence of individual synaptic boutons.
-
Inhibitor Application: Perfuse the chamber with Tyrode's solution containing Dynasore (e.g., 80 µM) or vehicle for a designated period before stimulation.
-
Stimulation and Recording: Evoke synaptic vesicle exocytosis using field stimulation (e.g., 100 action potentials at 10 Hz).[3] Continuously record the fluorescence intensity of the synapto-pHluorin signal. An increase in fluorescence indicates exocytosis (exposure of the vesicle lumen to the neutral extracellular pH), while a subsequent decrease indicates endocytosis and re-acidification of the vesicle.[14]
-
Data Analysis: Analyze the fluorescence traces to determine the rates of exocytosis and endocytosis. In the presence of Dynasore, the fluorescence should increase upon stimulation but fail to decrease, indicating a block in endocytosis.[3]
-
(Optional) Acid Quenching: To specifically measure endocytosis, after stimulation, the external pH can be rapidly lowered to 5.5 using MES buffer. This will quench the fluorescence of any synapto-pHluorin remaining on the cell surface, allowing for the specific measurement of the internalized, re-acidified vesicle pool.[14]
Visualizing Dynamin-Related Pathways and Workflows
The following diagrams, generated using the DOT language for Graphviz, illustrate key concepts related to dynamin function and its study using Dynasore.
Signaling Pathway: Clathrin-Mediated Endocytosis
Caption: Clathrin-mediated endocytosis pathway at the neuronal synapse.
Experimental Workflow: Transferrin Uptake Assay with Dynasore
Caption: Workflow for a transferrin uptake assay to assess the effect of Dynasore.
Logical Relationship: Dynasore's Mechanism of Action
Caption: Dynasore inhibits dynamin's GTPase activity, blocking membrane fission.
Conclusion
Dynamin is a central player in the molecular machinery that governs neuronal function, particularly in the context of synaptic vesicle recycling. Dynasore has proven to be an invaluable pharmacological tool for dissecting the roles of dynamin in these processes. However, a thorough understanding of its mechanism of action, appropriate experimental design, and awareness of its potential off-target effects are paramount for the generation of reliable and interpretable data. This guide provides a foundational framework for researchers to effectively utilize Dynasore in their investigations into the complex and vital functions of dynamin in the nervous system. As research progresses, the continued development of more specific and potent dynamin inhibitors will further refine our understanding of these fundamental neurobiological processes.
References
- 1. Dynamin (inhibitors, antagonists, agonists)-ProbeChem.com [probechem.com]
- 2. researchgate.net [researchgate.net]
- 3. Inhibition of dynamin completely blocks compensatory synaptic vesicle endocytosis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. USE OF DYNASORE, THE SMALL MOLECULE INHIBITOR OF DYNAMIN, IN THE REGULATION OF ENDOCYTOSIS - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Dynamin triple knockout cells reveal off target effects of commonly used dynamin inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Overlapping Role of Dynamin Isoforms in Synaptic Vesicle Endocytosis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. medchemexpress.com [medchemexpress.com]
- 8. Transferrin uptake assay to measure Clathrin-mediated endocytosis in HIPCS derived neurons. [protocols.io]
- 9. Dynamin-related protein-1 controls fusion pore dynamics during platelet granule exocytosis - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchonline.jcu.edu.au [researchonline.jcu.edu.au]
- 11. researchgate.net [researchgate.net]
- 12. med.upenn.edu [med.upenn.edu]
- 13. protocols.io [protocols.io]
- 14. Measuring Synaptic Vesicle Endocytosis in Cultured Hippocampal Neurons - PMC [pmc.ncbi.nlm.nih.gov]
Dynasore Hydrate's Impact on Autophagy and mTOR Signaling: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Dynasore hydrate (B1144303) is a cell-permeable small molecule that has been widely utilized as a potent inhibitor of dynamin, a GTPase essential for clathrin-mediated endocytosis and vesicle scission from membranes. Initially developed as a tool to dissect endocytic pathways, recent research has unveiled its significant impact on fundamental cellular processes, including autophagy and the mammalian target of rapamycin (B549165) (mTOR) signaling cascade. This technical guide provides a comprehensive overview of the current understanding of Dynasore hydrate's effects on these interconnected pathways, presenting quantitative data, detailed experimental protocols, and visual representations of the underlying molecular mechanisms.
Mechanism of Action of this compound
Dynasore is a non-competitive inhibitor of the GTPase activity of dynamin-1, dynamin-2, and the mitochondrial dynamin-related protein 1 (Drp1).[1] Its inhibitory action prevents the conformational changes in dynamin necessary for the fission of nascent vesicles from the plasma membrane and other cellular compartments. This blockade of dynamin-dependent processes has profound consequences for cellular trafficking and signaling.
Impact of this compound on Autophagy
Autophagy is a catabolic process involving the sequestration of cytoplasmic components within double-membraned vesicles, termed autophagosomes, and their subsequent degradation upon fusion with lysosomes. This process is crucial for cellular homeostasis, clearing damaged organelles and protein aggregates.
Studies have demonstrated that this compound treatment can induce autophagy. This is evidenced by an increase in the conversion of the soluble form of microtubule-associated protein 1A/1B-light chain 3 (LC3-I) to its lipidated, autophagosome-associated form (LC3-II).
Impact of this compound on mTOR Signaling
The mTOR signaling pathway is a central regulator of cell growth, proliferation, and metabolism. It exists in two distinct complexes, mTOR Complex 1 (mTORC1) and mTORC2. mTORC1, in particular, is a potent inhibitor of autophagy. Under nutrient-rich conditions, active mTORC1 phosphorylates and inhibits key autophagy-initiating proteins, such as ULK1 and Atg13.
Research has shown that this compound can suppress the activity of mTORC1. This is observed through the reduced phosphorylation of downstream mTORC1 substrates, such as the ribosomal protein S6 kinase (S6K) and the eukaryotic translation initiation factor 4E-binding protein 1 (4E-BP1). The inhibition of mTORC1 by this compound leads to the activation of autophagy. A key consequence of mTORC1 inhibition is the nuclear translocation of Transcription Factor EB (TFEB) and Transcription Factor E3 (TFE3), master regulators of lysosomal biogenesis and autophagy-related gene expression.
The Controversy: On-Target vs. Off-Target Effects on mTORC1
A critical point of discussion in the field is the precise mechanism by which this compound inhibits mTORC1. Two main hypotheses have been proposed:
-
On-Target Effect (via Dynamin Inhibition): This model suggests that the inhibition of dynamin-dependent endocytosis by Dynasore disrupts the cellular uptake of amino acids. Reduced intracellular amino acid levels prevent the lysosomal localization and activation of mTORC1, thereby inducing autophagy.
-
Off-Target Effect (Dynamin-Independent): Emerging evidence suggests that Dynasore may inhibit mTORC1 through mechanisms independent of its effects on dynamin. These proposed off-target effects include the direct inhibition of mTORC1 kinase activity or interference with upstream regulators of the mTOR pathway.
Further research is required to fully elucidate the contribution of each of these mechanisms to the observed effects of this compound.
Quantitative Data Summary
The following tables summarize the quantitative effects of this compound on key markers of autophagy and mTORC1 signaling, as reported in the literature.
| Parameter | Cell Line | This compound Concentration | Treatment Time | Observed Effect | Reference |
| Autophagy Markers | |||||
| LC3-II/LC3-I Ratio | HEK293 | 25 µM, 100 µM | 6h, 12h | Dose- and time-dependent increase | [2] |
| TFEB Nuclear Translocation | HeLa | 50 µM | 6h | Significant increase in nuclear TFEB | [2] |
| TFE3 Nuclear Translocation | HeLa | 50 µM | 6h | Significant increase in nuclear TFE3 | [2] |
| mTORC1 Signaling Markers | |||||
| p-mTOR/mTOR Ratio | HEK293 | 25 µM, 100 µM | 6h, 12h | Dose- and time-dependent decrease | [2] |
| p-S6K/S6K Ratio | HEK293 | 25 µM, 100 µM | 6h, 12h | Dose- and time-dependent decrease | [2] |
| p-ULK1 (Ser757)/ULK1 Ratio | HEK293 | 25 µM, 100 µM | 6h | Dose-dependent decrease | [2] |
Experimental Protocols
Western Blotting for LC3 and Phosphorylated mTORC1 Substrates
This protocol describes the detection of LC3 conversion (LC3-I to LC3-II) and the phosphorylation status of mTORC1 substrates (e.g., p-S6K) by Western blotting.
Materials:
-
Cell lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors
-
Protein assay kit (e.g., BCA assay)
-
SDS-PAGE gels (15% for LC3, 8-10% for p-S6K)
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies:
-
Rabbit anti-LC3B (1:1000)
-
Rabbit anti-phospho-p70 S6 Kinase (Thr389) (1:1000)
-
Rabbit anti-p70 S6 Kinase (1:1000)
-
Mouse anti-β-actin (1:5000)
-
-
HRP-conjugated secondary antibodies (anti-rabbit IgG, anti-mouse IgG)
-
Enhanced chemiluminescence (ECL) substrate
Procedure:
-
Cell Lysis:
-
Treat cells with this compound at the desired concentrations and time points.
-
Wash cells with ice-cold PBS and lyse with lysis buffer.
-
Centrifuge to pellet cell debris and collect the supernatant.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a protein assay kit.
-
-
SDS-PAGE and Protein Transfer:
-
Load equal amounts of protein onto an SDS-PAGE gel.
-
Separate proteins by electrophoresis.
-
Transfer proteins to a PVDF membrane.
-
-
Immunoblotting:
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane with TBST.
-
Incubate the membrane with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Wash the membrane with TBST.
-
-
Detection and Analysis:
-
Apply ECL substrate to the membrane.
-
Capture the chemiluminescent signal using an imaging system.
-
Quantify band intensities using densitometry software. The LC3-II/LC3-I ratio and the p-S6K/S6K ratio can be calculated.
-
Immunofluorescence for TFEB Nuclear Translocation
This protocol describes the visualization and quantification of TFEB nuclear translocation by immunofluorescence microscopy.
Materials:
-
Cells grown on coverslips
-
4% paraformaldehyde (PFA) in PBS
-
Permeabilization buffer (e.g., 0.25% Triton X-100 in PBS)
-
Blocking buffer (e.g., 5% BSA in PBS)
-
Primary antibody: Rabbit anti-TFEB (1:200)
-
Alexa Fluor-conjugated secondary antibody (e.g., Alexa Fluor 488 anti-rabbit IgG)
-
DAPI (4',6-diamidino-2-phenylindole) for nuclear staining
-
Mounting medium
Procedure:
-
Cell Treatment and Fixation:
-
Treat cells on coverslips with this compound.
-
Wash with PBS and fix with 4% PFA for 15 minutes at room temperature.
-
-
Permeabilization and Blocking:
-
Wash with PBS and permeabilize with permeabilization buffer for 10 minutes.
-
Wash with PBS and block with blocking buffer for 1 hour.
-
-
Antibody Staining:
-
Incubate with primary anti-TFEB antibody overnight at 4°C.
-
Wash with PBS.
-
Incubate with Alexa Fluor-conjugated secondary antibody for 1 hour at room temperature in the dark.
-
Wash with PBS.
-
-
Nuclear Staining and Mounting:
-
Stain nuclei with DAPI for 5 minutes.
-
Wash with PBS.
-
Mount coverslips onto microscope slides using mounting medium.
-
-
Imaging and Quantification:
-
Visualize cells using a fluorescence microscope.
-
Quantify the percentage of cells showing nuclear TFEB localization. This can be done by counting cells with a predominantly nuclear TFEB signal versus those with a cytoplasmic signal.
-
Mandatory Visualizations
Signaling Pathways
Caption: Dynasore's impact on mTOR signaling and autophagy.
Experimental Workflow
Caption: Experimental workflow to study Dynasore's effects.
Conclusion
This compound serves as a valuable pharmacological tool to investigate the intricate relationship between endocytosis, autophagy, and mTOR signaling. Its ability to induce autophagy, at least in part through the inhibition of mTORC1, highlights the critical role of vesicular trafficking in nutrient sensing and the regulation of cellular homeostasis. However, the ongoing debate regarding the on-target versus off-target effects of Dynasore on mTORC1 underscores the importance of careful experimental design and interpretation of results. The detailed protocols and data presented in this guide are intended to facilitate further research into the multifaceted actions of this compound and its potential therapeutic applications in diseases characterized by dysregulated autophagy and mTOR signaling.
References
Understanding Cholesterol Homeostasis with Dynasore Hydrate: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the use of Dynasore (B607235) hydrate (B1144303) as a tool to investigate cellular cholesterol homeostasis. Dynasore, a cell-permeable small molecule, is a potent and reversible inhibitor of the GTPase activity of dynamin.[1][2] Dynamin plays a crucial role in clathrin-mediated endocytosis, a key pathway for the uptake of low-density lipoprotein (LDL) cholesterol.[1][3] By inhibiting dynamin, Dynasore offers a powerful method to dissect the intricate trafficking pathways that govern intracellular cholesterol levels and signaling.
Mechanism of Action: Disrupting the Cholesterol Supply Chain
Dynasore's primary mechanism of action in the context of cholesterol homeostasis is the inhibition of dynamin-dependent endocytosis.[1][4] This has two profound consequences on the cellular handling of cholesterol:
-
Blockade of LDL Uptake: The LDL receptor (LDLR) mediates the endocytosis of LDL particles from the bloodstream. This process is critically dependent on the formation of clathrin-coated vesicles, which requires dynamin for scission from the plasma membrane.[3][4] Dynasore's inhibition of dynamin effectively halts this process, leading to a significant reduction in the uptake of LDL-derived cholesterol.[5][6][7]
-
Sequestration of Cholesterol in Late Endosomes/Lysosomes: Beyond its role at the plasma membrane, dynamin is also involved in the trafficking of vesicles from late endosomes and lysosomes.[3] Dynasore treatment leads to the accumulation of free cholesterol and LDL within these compartments, preventing its egress and subsequent transport to the endoplasmic reticulum (ER).[5][6][8] The ER is the central hub for cellular cholesterol sensing and regulation.
This dual blockade—at both the entry point and an intracellular trafficking step—makes Dynasore a valuable tool for studying the cellular response to cholesterol deprivation at the ER, even in the presence of extracellular LDL.
Quantitative Effects of Dynasore on Cholesterol Metabolism
The following tables summarize the quantitative effects of Dynasore hydrate on key parameters of cholesterol metabolism as reported in various cell lines.
Table 1: Effect of Dynasore on LDL Uptake
| Cell Line | Dynasore Concentration | LDL/AcLDL Concentration | Duration of Treatment | % Inhibition of LDL/AcLDL Uptake | Reference |
| HeLa | 80 µM | 10 µg/ml DiI-LDL | 4 h | >90% | [5] |
| Human Macrophages (HMDM) | 80 µM | 10 µg/ml DiI-AcLDL | 4 h | ~50% | [5] |
| Human Macrophages (HMDM) | 80 µM | 100 µg/ml DiI-AcLDL | 4 h | ~17% | [5] |
| HepG2 | 40 µM | Not specified | 4.33 h | 53% | [7] |
| HK2 | 40 µM | Not specified | 4.33 h | 68% | [7] |
| HCAEC | 40 µM | Not specified | 4.33 h | 54% | [7] |
Table 2: Effect of Dynasore on Cholesterol Esterification and Total Cholesterol
| Cell Line | Dynasore Concentration | LDL/AcLDL Concentration | Duration of Treatment | Parameter Measured | Effect | Reference |
| HeLa | 80 µM | 200 µg/ml LDL | 6 h | Cholesterol Esters (% of total cholesterol) | Significant decrease | [5] |
| Human Macrophages (HMDM) | 80 µM | 50 µg/ml AcLDL | 6 h | Cholesterol Esters (% of total cholesterol) | Significant decrease | [5] |
| HeLa | 80 µM | 10 µg/ml LDL | 4 h | Total Cholesterol (nmol/mg protein) | No significant change | [5] |
| Human Macrophages (HMDM) | 80 µM | 10 µg/ml AcLDL | 4 h | Total Cholesterol (nmol/mg protein) | No significant change | [5] |
Table 3: Effect of Dynasore on Sterol-Sensitive Gene Expression
| Cell Line | Dynasore Concentration | Treatment Condition | Gene | Fold Change in Expression | Reference |
| Human Macrophages (HMDM) | 80 µM | + AcLDL | LDLR | Inhibition of down-regulation | [5] |
| Human Macrophages (HMDM) | 80 µM | + AcLDL | HMGCoAR | Inhibition of down-regulation | [5] |
| Human Macrophages (HMDM) | 80 µM | + AcLDL | SREBF-2 | Inhibition of down-regulation (lesser extent) | [5] |
Signaling Pathways Modulated by Dynasore
The sequestration of cholesterol within the endolysosomal pathway by Dynasore has a direct impact on the Sterol Regulatory Element-Binding Protein (SREBP) signaling pathway, a central regulator of cholesterol homeostasis.
// Connections LDL -> LDLR [label="Binds"]; LDLR -> Endosome [label="Endocytosis", style=dashed, color="#5F6368"]; Dynamin_PM -> LDLR [label="Vesicle Scission", style=dashed, color="#5F6368"]; Dynasore -> Dynamin_PM [label="Inhibits", color="#EA4335", arrowhead=tee]; Endosome -> Cholesterol [label="Releases"]; Cholesterol -> ER [label="Transport"]; ER -> SREBP_SCAP [label="Senses Cholesterol\n(Retains SREBP-SCAP)"]; SREBP_SCAP -> Golgi [label="Transport to Golgi\n(Low Cholesterol)", style=dashed, color="#5F6368"]; Golgi -> nSREBP [label="Cleavage"]; nSREBP -> Nucleus [label="Translocation"]; Nucleus -> Sterol_Genes [label="Activates Transcription"]; Dynasore -> Endosome [label="Inhibits Egress", color="#EA4335", arrowhead=tee];
} caption: Dynasore inhibits dynamin-mediated LDL endocytosis and cholesterol egress from endosomes, leading to reduced cholesterol levels in the ER and subsequent suppression of the SREBP signaling pathway.
When ER cholesterol levels are low, the SREBP-SCAP complex is transported to the Golgi apparatus, where SREBP is cleaved. The active, nuclear form of SREBP (nSREBP) then translocates to the nucleus to activate the transcription of genes involved in cholesterol synthesis (e.g., HMG-CoA reductase) and uptake (LDLR).[3]
By preventing LDL-derived cholesterol from reaching the ER, Dynasore treatment mimics a state of cholesterol starvation in this organelle.[5][6] This leads to the activation of the SREBP pathway, resulting in an upregulation of LDLR and HMG-CoA reductase gene expression.[5] However, the increased expression of the LDLR does not lead to increased LDL uptake due to the simultaneous blockade of endocytosis by Dynasore.[5][8]
Experimental Workflows and Protocols
Here we outline key experimental protocols for studying cholesterol homeostasis using this compound.
Experimental Workflow: Assessing the Impact of Dynasore
// Nodes Cell_Culture [label="1. Cell Culture\n(e.g., HeLa, Macrophages)", fillcolor="#F1F3F4", fontcolor="#202124"]; Dynasore_Treatment [label="2. Dynasore Treatment\n(e.g., 80 µM)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Parallel_Assays [label="3. Parallel Assays", shape=plaintext, fontcolor="#202124"]; LDL_Uptake [label="A. LDL Uptake Assay\n(DiI-LDL, Flow Cytometry)", fillcolor="#FBBC05", fontcolor="#202124"]; Cholesterol_Staining [label="B. Cholesterol Localization\n(Filipin Staining, Microscopy)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Gene_Expression [label="C. Gene Expression Analysis\n(qPCR for LDLR, HMGCR)", fillcolor="#34A853", fontcolor="#FFFFFF"]; Data_Analysis [label="4. Data Analysis & Interpretation", fillcolor="#5F6368", fontcolor="#FFFFFF"];
// Edges Cell_Culture -> Dynasore_Treatment; Dynasore_Treatment -> Parallel_Assays; Parallel_Assays -> LDL_Uptake; Parallel_Assays -> Cholesterol_Staining; Parallel_Assays -> Gene_Expression; LDL_Uptake -> Data_Analysis; Cholesterol_Staining -> Data_Analysis; Gene_Expression -> Data_Analysis; } caption: A typical experimental workflow for investigating the effects of Dynasore on cellular cholesterol homeostasis.
Detailed Experimental Protocols
1. LDL Uptake Assay
This protocol is adapted from methodologies described for measuring the uptake of fluorescently labeled LDL.[5]
-
Cell Preparation: Plate cells in a suitable format (e.g., 24-well plate) and grow in lipoprotein-deficient serum (LPDS) medium for 48 hours to upregulate LDL receptor expression.
-
Dynasore Pre-treatment: Wash cells with PBS and pre-incubate with this compound (e.g., 80 µM in serum-free medium) or a vehicle control (e.g., DMSO) for 30 minutes at 37°C.
-
LDL Incubation: Add fluorescently labeled LDL (e.g., DiI-LDL) at a desired concentration (e.g., 10 µg/ml) to the wells containing Dynasore or vehicle control. Incubate for 4 hours at 37°C.
-
Cell Harvesting and Analysis: Wash cells extensively with cold PBS to remove surface-bound LDL. Detach the cells (e.g., with trypsin) and resuspend in PBS.
-
Flow Cytometry: Analyze the fluorescence intensity of the cell suspension using a flow cytometer. The mean fluorescence intensity corresponds to the amount of internalized LDL.
2. Filipin Staining for Free Cholesterol
This protocol allows for the visualization of unesterified cholesterol, which accumulates in late endosomes/lysosomes upon Dynasore treatment.[5][9][10]
-
Cell Culture and Treatment: Grow cells on glass coverslips. Treat with Dynasore (e.g., 80 µM) and LDL (e.g., 200 µg/ml) for 6 hours.
-
Fixation: Rinse cells with PBS and fix with 3% paraformaldehyde in PBS for 1 hour at room temperature.
-
Quenching: Rinse cells with PBS and incubate with 1.5 mg/ml glycine (B1666218) in PBS for 10 minutes to quench residual paraformaldehyde.
-
Staining: Wash cells with PBS and incubate with Filipin III working solution (e.g., 0.05 mg/ml in PBS with 10% fetal bovine serum) for 2 hours at room temperature, protected from light.
-
Imaging: Wash cells three times with PBS. Mount the coverslips on slides and visualize immediately using a fluorescence microscope with a UV filter set (e.g., excitation ~340-380 nm, emission >430 nm). Note that Filipin fluorescence is prone to rapid photobleaching.
3. Quantitative Real-Time PCR (qPCR) for Gene Expression Analysis
This protocol is used to quantify the changes in the expression of SREBP target genes.
-
Cell Treatment and RNA Extraction: Treat cells with Dynasore and/or LDL as required for the experiment. Lyse the cells and extract total RNA using a suitable commercially available kit.
-
cDNA Synthesis: Reverse transcribe the RNA into complementary DNA (cDNA) using a reverse transcriptase enzyme and appropriate primers.
-
qPCR: Perform qPCR using a real-time PCR system with specific primers for the target genes (e.g., LDLR, HMGCR, SREBF2) and a housekeeping gene (e.g., GAPDH, ACTB) for normalization.
-
Data Analysis: Calculate the relative gene expression using the ΔΔCt method.
Conclusion
This compound is an invaluable pharmacological tool for probing the intricacies of cellular cholesterol trafficking and regulation. By acutely inhibiting dynamin-dependent processes, it allows researchers to uncouple LDL uptake from the subsequent intracellular signaling events, providing a unique window into the mechanisms that maintain cholesterol homeostasis. The experimental approaches detailed in this guide offer a robust framework for utilizing Dynasore to advance our understanding of lipid biology and its role in health and disease. It is important to note that some studies suggest Dynasore may have dynamin-independent effects, such as altering plasma membrane cholesterol and lipid raft organization, which should be considered when interpreting results.[4][11][12]
References
- 1. USE OF DYNASORE, THE SMALL MOLECULE INHIBITOR OF DYNAMIN, IN THE REGULATION OF ENDOCYTOSIS - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Dynasore, a cell-permeable inhibitor of dynamin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Dynamin is involved in endolysosomal cholesterol delivery to the endoplasmic reticulum: role in cholesterol homeostasis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Dynasore - not just a dynamin inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The Dynamin Chemical Inhibitor Dynasore Impairs Cholesterol Trafficking and Sterol-Sensitive Genes Transcription in Human HeLa Cells and Macrophages - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The dynamin chemical inhibitor dynasore impairs cholesterol trafficking and sterol-sensitive genes transcription in human HeLa cells and macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. LDL Cholesterol Uptake Assay Using Live Cell Imaging Analysis with Cell Health Monitoring - PMC [pmc.ncbi.nlm.nih.gov]
- 8. The Dynamin Chemical Inhibitor Dynasore Impairs Cholesterol Trafficking and Sterol-Sensitive Genes Transcription in Human HeLa Cells and Macrophages | PLOS One [journals.plos.org]
- 9. tabaslab.com [tabaslab.com]
- 10. zenodo.org [zenodo.org]
- 11. Protective role of the dynamin inhibitor Dynasore against the cholesterol-dependent cytolysin of Trueperella pyogenes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. discover.library.noaa.gov [discover.library.noaa.gov]
Dynasore Hydrate's Impact on Actin Cytoskeleton Dynamics: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
The actin cytoskeleton is a dynamic and intricate network of protein filaments that plays a pivotal role in a multitude of cellular processes, including cell motility, morphogenesis, cytokinesis, and intracellular transport. The continuous and regulated remodeling of this network, through the polymerization and depolymerization of actin filaments, is fundamental to these functions. Dynasore hydrate (B1144303), a cell-permeable small molecule, has emerged as a significant tool for studying these dynamic processes. Initially identified as a non-competitive inhibitor of the GTPase activity of dynamin, its effects extend to profound alterations in the actin cytoskeleton.[1][2] This technical guide provides an in-depth exploration of Dynasore hydrate's effects on actin cytoskeleton dynamics, presenting quantitative data, detailed experimental protocols, and visual representations of the underlying molecular mechanisms and experimental workflows.
Mechanism of Action: The Dynamin-Actin Connection
This compound's primary molecular target is dynamin, a large GTPase essential for membrane fission events, most notably in clathrin-mediated endocytosis.[1] Dynamin exists in three isoforms in mammals: dynamin 1, 2, and 3. Dynamin 2 is ubiquitously expressed and is the isoform most implicated in actin regulation.[3][4]
The connection between dynamin and the actin cytoskeleton is multifaceted. Dynamin can directly bind to actin filaments and influence their organization.[5] Furthermore, it interacts with several actin-binding proteins, such as cortactin, profilin, and syndapin, which are key regulators of actin polymerization.[3][6] The Arp2/3 complex, a central player in the nucleation of branched actin networks, is also functionally linked to dynamin and cortactin.[7][8][9]
By inhibiting the GTPase activity of dynamin, this compound disrupts these interactions and the downstream regulation of actin dynamics. This leads to a cascade of effects on the actin cytoskeleton, altering its structure and function. It is also important to note that some studies suggest Dynasore may have dynamin-independent, or "off-target," effects on the actin cytoskeleton, a critical consideration in experimental design.[10][11][12]
Figure 1: Signaling pathway of Dynasore's effect on actin.
Quantitative Effects of this compound on Actin-Dependent Cellular Processes
The impact of this compound on the actin cytoskeleton translates into measurable changes in various cellular functions. The following tables summarize quantitative data from several studies, providing a comparative overview of its effects.
| Cellular Process | Cell Line | Dynasore Concentration | Observed Effect | Reference |
| Cell Migration | H1299 (Lung Cancer) | 80 µM | ~80% inhibition of cell migration. | [13] |
| Cancer Cell Invasion | H1080 (Lung Cancer) | Not Specified | Approximately 40% suppression of invasion activity. | [14][15] |
| Lamellipodia Formation | U2OS (Osteosarcoma) | Not Specified | Significant suppression of serum-induced lamellipodia formation. | [14][15] |
| Embryonic Development | Mouse Embryos | 200 µM | Failure to cleave to 2-cell or 4-cell stage. | [3][4] |
| Blastocyst Formation | Mouse Embryos | Not Specified | 39 ± 10% of control embryos developed to blastocysts, while only 2 ± 2% of treated embryos developed normally. | [3][7] |
| Actin Filament Distribution | Mouse Embryos | Not Specified | Significantly higher amount of actin in the cortex of treated embryos compared to control. | [3][7] |
Experimental Protocols
To facilitate the investigation of this compound's effects on the actin cytoskeleton, this section provides detailed methodologies for key experiments.
Visualization of F-actin using Phalloidin (B8060827) Staining
This protocol allows for the visualization of filamentous actin (F-actin) in fixed cells, enabling the analysis of changes in cytoskeletal organization upon Dynasore treatment.
Materials:
-
Cells cultured on glass coverslips
-
This compound solution
-
Phosphate-buffered saline (PBS)
-
4% Paraformaldehyde (PFA) in PBS (methanol-free)
-
0.1% Triton X-100 in PBS
-
Fluorescently conjugated phalloidin (e.g., Phalloidin-TRITC, Alexa Fluor 488 phalloidin)
-
Mounting medium with an anti-fade reagent
-
Fluorescence microscope
Procedure:
-
Cell Treatment: Treat cells with the desired concentration of this compound for the appropriate duration. Include a vehicle-treated control.
-
Fixation: Gently wash the cells with PBS and then fix with 4% PFA for 10-15 minutes at room temperature.
-
Permeabilization: Wash the cells three times with PBS and then permeabilize with 0.1% Triton X-100 in PBS for 5-10 minutes.
-
Staining: Wash the cells three times with PBS. Incubate with a working solution of fluorescently conjugated phalloidin (typically 1:100 to 1:1000 dilution in PBS) for 20-60 minutes at room temperature in the dark.[3]
-
Washing: Wash the cells three times with PBS to remove unbound phalloidin.
-
Mounting: Mount the coverslips onto microscope slides using an anti-fade mounting medium.
-
Imaging: Visualize the actin cytoskeleton using a fluorescence microscope with the appropriate filter sets.
Figure 2: Workflow for phalloidin staining.
Transwell Migration/Invasion Assay
This assay quantifies the effect of Dynasore on cell migration and invasion through a porous membrane.
Materials:
-
Transwell inserts (with or without Matrigel coating for invasion)
-
24-well plates
-
Cell culture medium
-
Serum-free medium
-
Chemoattractant (e.g., medium with serum)
-
This compound solution
-
Cotton swabs
-
Fixation and staining reagents (e.g., methanol (B129727), crystal violet)
-
Microscope
Procedure:
-
Cell Preparation: Culture cells to sub-confluency. Harvest and resuspend cells in serum-free medium.
-
Assay Setup: Place Transwell inserts into the wells of a 24-well plate. For invasion assays, use inserts pre-coated with Matrigel.
-
Adding Chemoattractant: Add medium containing a chemoattractant to the lower chamber.
-
Cell Seeding: Add the cell suspension to the upper chamber of the inserts, including Dynasore at the desired concentration in the treatment group.
-
Incubation: Incubate the plate for a period sufficient for cell migration/invasion (typically 12-48 hours).
-
Removal of Non-migrated Cells: Carefully remove the medium from the upper chamber and use a cotton swab to gently wipe away the non-migrated cells from the upper surface of the membrane.[16]
-
Fixation and Staining: Fix the migrated cells on the bottom of the membrane with methanol and stain with crystal violet.
-
Quantification: Count the number of stained cells in several fields of view using a microscope.
Wound Healing (Scratch) Assay
This method assesses collective cell migration by measuring the rate at which a "wound" in a confluent cell monolayer is closed.
Materials:
-
6-well or 12-well plates
-
Sterile pipette tip (p200 or p1000)
-
Cell culture medium
-
This compound solution
-
Microscope with a camera
Procedure:
-
Create Monolayer: Seed cells in a plate and grow them to full confluency.
-
Create Wound: Use a sterile pipette tip to create a straight "scratch" or wound in the cell monolayer.[10][17]
-
Treatment: Gently wash the wells with medium to remove detached cells. Add fresh medium containing Dynasore or vehicle control.
-
Imaging: Immediately capture images of the wound at time 0. Continue to capture images at regular intervals (e.g., every 6-12 hours) until the wound in the control group is nearly closed.
-
Analysis: Measure the area of the wound at each time point using image analysis software (e.g., ImageJ). Calculate the rate of wound closure.
Live-Cell Imaging of Actin Dynamics
This advanced technique allows for the real-time visualization of actin filament dynamics in living cells.
Materials:
-
Cells expressing a fluorescently tagged actin or actin-binding protein (e.g., LifeAct-GFP)
-
Glass-bottom dishes or coverslips
-
Live-cell imaging microscope with environmental control (temperature, CO2)
-
This compound solution
Procedure:
-
Cell Preparation: Plate cells expressing the fluorescent actin probe on glass-bottom dishes.
-
Imaging Setup: Place the dish on the stage of the live-cell imaging microscope and allow the cells to equilibrate in the controlled environment.
-
Baseline Imaging: Acquire time-lapse images of the cells before treatment to establish baseline actin dynamics.
-
Treatment: Carefully add this compound solution to the imaging medium at the desired final concentration.
-
Post-treatment Imaging: Continue to acquire time-lapse images to observe the real-time effects of Dynasore on actin filament assembly, disassembly, and movement.
-
Analysis: Analyze the image series to quantify changes in parameters such as filament length, turnover rate, and cell motility.
Conclusion
This compound is a powerful pharmacological tool for dissecting the intricate relationship between dynamin and the actin cytoskeleton. Its ability to acutely inhibit dynamin function provides a means to investigate the downstream consequences on actin-dependent processes. The quantitative data and detailed experimental protocols presented in this guide offer a comprehensive resource for researchers aiming to utilize Dynasore in their studies of actin cytoskeleton dynamics. A thorough understanding of its mechanism of action, including potential off-target effects, is crucial for the accurate interpretation of experimental results and for advancing our knowledge of the dynamic cellular machinery.
References
- 1. Transwell In Vitro Cell Migration and Invasion Assays - PMC [pmc.ncbi.nlm.nih.gov]
- 2. rndsystems.com [rndsystems.com]
- 3. Phalloidin staining protocol | Abcam [abcam.com]
- 4. The Endothelial Cell Transwell Migration and Invasion Assay [sigmaaldrich.com]
- 5. Dynamin2 and Cortactin Regulate Actin Assembly and Filament Organization - PMC [pmc.ncbi.nlm.nih.gov]
- 6. USE OF DYNASORE, THE SMALL MOLECULE INHIBITOR OF DYNAMIN, IN THE REGULATION OF ENDOCYTOSIS - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The Dynamin 2 inhibitor Dynasore affects the actin filament distribution during mouse early embryo development - PMC [pmc.ncbi.nlm.nih.gov]
- 8. A dynamin-cortactin-Arp2/3 complex mediates actin reorganization in growth factor-stimulated cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Cortactin promotes and stabilizes Arp2/3-induced actin filament network formation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. clyte.tech [clyte.tech]
- 11. clyte.tech [clyte.tech]
- 12. Dynasore - not just a dynamin inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Phalloidin labeling protocol for optimal F-actin staining [abberior.rocks]
- 15. Dynasore, a dynamin inhibitor, suppresses lamellipodia formation and cancer cell invasion by destabilizing actin filaments - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. fishersci.de [fishersci.de]
- 17. bio-protocol.org [bio-protocol.org]
A Technical Guide to Cell-Permeable Dynamin Inhibitors for In Vitro Research
For Researchers, Scientists, and Drug Development Professionals
This guide provides an in-depth overview of commonly used cell-permeable dynamin inhibitors, their mechanisms of action, quantitative efficacy, and detailed experimental protocols for their application in in vitro studies. Dynamin, a large GTPase, is essential for membrane fission events, most notably during clathrin-mediated endocytosis (CME), but also in processes like synaptic vesicle recycling, caveolae internalization, and cytokineis.[1][2][3] Small molecule inhibitors that can rapidly and often reversibly block dynamin activity are invaluable tools for dissecting these complex cellular pathways.[4]
Core Concepts: Dynamin Function and Inhibition
Dynamin oligomerizes at the neck of budding vesicles, and through GTP hydrolysis, it constricts and severs the membrane, releasing the vesicle into the cytoplasm.[5][6] Inhibitors primarily target either the GTPase activity of dynamin or its recruitment to the membrane.
There are three major dynamin isoforms in mammals:
-
Dynamin 1: Primarily expressed in neurons and involved in synaptic vesicle endocytosis.
-
Dynamin 2: Ubiquitously expressed and involved in clathrin-mediated endocytosis in most cell types.[6]
-
Dynamin 3: Found predominantly in the testes, lungs, and brain.
Many small molecule inhibitors show activity against multiple isoforms. Understanding their specific mechanisms and potential off-target effects is critical for accurate data interpretation.
Quantitative Data on Common Dynamin Inhibitors
The potency of dynamin inhibitors is typically quantified by the half-maximal inhibitory concentration (IC50), which measures the concentration of an inhibitor required to reduce a specific biological activity by 50%.[7] These values can vary significantly based on the assay type (biochemical vs. cell-based) and experimental conditions.
| Inhibitor | Class/Mechanism | Target | Assay Type | IC50 (µM) | Reference(s) |
| Dynasore | Hydrazone / Non-competitive GTPase Inhibitor | Dynamin 1 & 2 | GTPase Activity (cell-free) | ~15 | [4][8][9][10] |
| Dynamin 1 (Grb2-stimulated) | GTPase Activity (cell-free) | 38.2 | [4] | ||
| Clathrin-Mediated Endocytosis (Transferrin) | Cell-Based (HeLa cells) | ~15 | [8][10] | ||
| Synaptic Vesicle Endocytosis | Cell-Based (Neurons) | ~30 - 184 | [4][9] | ||
| Dyngo-4a | Dynasore Analog / GTPase Inhibitor | Dynamin 1 (brain-derived) | GTPase Activity (cell-free) | 0.38 | [11][12] |
| Dynamin 2 (recombinant) | GTPase Activity (cell-free) | 2.3 - 2.6 | [11][12][13] | ||
| Clathrin-Mediated Endocytosis (Transferrin) | Cell-Based (U2OS cells) | 5.7 | [4][11] | ||
| Synaptic Vesicle Endocytosis | Cell-Based (Synaptosomes) | 26.8 | [4] | ||
| MiTMAB | Quaternary Ammonium (B1175870) Salt / PH Domain Inhibitor | Dynamin 1 & 2 | Not specified | Not specified | [1][14] |
| (Myristyl trimethyl ammonium bromide) | (Inhibits membrane binding) | [14] | |||
| Dynole-34-2 | Indole / Non-competitive GTPase Inhibitor | Dynamin 1 | GTPase Activity | 1.4 | [1] |
| Dynamin 2 | GTPase Activity | 1.0 | [1] | ||
| Clathrin-Mediated Endocytosis (Transferrin) | Cell-Based (HUVECs) | ~20 (working conc.) | [15] |
Mandatory Visualizations
Signaling and Mechanical Pathways
Caption: Clathrin-mediated endocytosis pathway and the point of dynamin inhibition.
Experimental and Logical Workflows
Caption: General experimental workflow for characterizing a dynamin inhibitor.
Caption: Logical relationships of dynamin inhibition and potential off-target effects.
Experimental Protocols
Dynamin GTPase Activity Assay (Biochemical)
This assay directly measures the inhibitor's effect on dynamin's enzymatic activity by quantifying the rate of GTP hydrolysis.
-
Principle: The release of inorganic phosphate (B84403) (Pi) from GTP hydrolysis is detected using a colorimetric reagent, such as Malachite Green. The amount of colored complex formed is proportional to the GTPase activity.[10]
-
Materials:
-
Purified recombinant dynamin (e.g., dynamin 1 or 2).
-
Assay Buffer: 20 mM HEPES, 150 mM KCl, 1 mM EDTA, 1 mM DTT, pH 7.4.
-
GTP stock solution (e.g., 10 mM).
-
Stimulating agent: Phosphatidylserine (PS) liposomes or microtubules.
-
Dynamin inhibitor stock solution (in DMSO).
-
Malachite Green reagent.
-
Phosphate standard solution.
-
96-well microplate.
-
-
Procedure:
-
Prepare serial dilutions of the dynamin inhibitor in the assay buffer. Include a vehicle control (DMSO).
-
In a 96-well plate, add purified dynamin and the stimulating agent (e.g., PS liposomes) to each well.
-
Add the inhibitor dilutions to the respective wells and pre-incubate for 15-30 minutes at 37°C.
-
Initiate the reaction by adding GTP to a final concentration of ~1 mM.
-
Incubate the plate at 37°C for a defined period (e.g., 30-60 minutes).
-
Stop the reaction by adding the Malachite Green reagent.
-
Measure the absorbance at ~620 nm using a microplate reader.
-
-
Data Analysis:
-
Generate a standard curve using the phosphate standard.
-
Convert absorbance readings to the amount of Pi released.
-
Calculate the percentage of inhibition relative to the vehicle control.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.[11]
-
Clathrin-Mediated Endocytosis (CME) Assay (Cell-Based)
This assay assesses the inhibitor's ability to block the uptake of cargo that is internalized via the dynamin-dependent CME pathway.
-
Principle: Transferrin (Tfn) binds to the transferrin receptor and is a classic cargo for CME.[11] By using fluorescently labeled transferrin (e.g., Tfn-Alexa Fluor 488), its internalization can be visualized and quantified.
-
Materials:
-
Adherent cells cultured on glass coverslips or in 96-well imaging plates (e.g., HeLa, U2OS, HUVECs).
-
Serum-free cell culture medium.
-
Dynamin inhibitor stock solution (in DMSO).
-
Fluorescently labeled Transferrin (e.g., Tfn-Alexa Fluor 488).
-
Fixative (e.g., 4% paraformaldehyde).
-
Nuclear stain (e.g., DAPI).
-
Acid wash buffer (to remove surface-bound Tfn, optional): 0.1 M glycine, 0.1 M NaCl, pH 3.0.
-
-
Procedure:
-
Seed cells to reach 50-70% confluency on the day of the experiment.
-
Serum-starve the cells for 1-2 hours to upregulate transferrin receptors.
-
Pre-incubate the cells with various concentrations of the dynamin inhibitor (or vehicle control) in serum-free medium for 30 minutes at 37°C.[15]
-
Add fluorescently labeled transferrin to the medium and incubate for 5-15 minutes at 37°C to allow internalization.
-
Place the plate on ice to stop endocytosis.
-
Wash the cells with ice-cold PBS. For more precise measurement of internalized cargo, perform a brief acid wash to strip non-internalized, surface-bound transferrin.[15]
-
Fix the cells with 4% paraformaldehyde.
-
Stain nuclei with DAPI and mount coverslips or image the plate directly.
-
-
Data Analysis:
-
Acquire images using a fluorescence microscope or high-content imager.
-
Use image analysis software to segment cells and quantify the mean intracellular fluorescence intensity of the transferrin signal per cell.
-
Normalize the intensity to the vehicle control (set as 100% uptake or 0% inhibition).
-
Plot the percentage of inhibition against the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.[11]
-
Cell Viability / Cytotoxicity Assay
It is crucial to determine the concentration range at which the inhibitor is effective without causing significant cell death, which could confound the results of functional assays.
-
Principle: The Lactate Dehydrogenase (LDH) assay measures the release of LDH from damaged cells into the culture medium, which is an indicator of compromised plasma membrane integrity and cytotoxicity.
-
Procedure:
-
Culture cells in a 96-well plate.
-
Treat the cells with the same concentrations of inhibitor and for the same duration as in the functional assays (e.g., 3 hours).[14]
-
Include a negative control (vehicle) and a positive control (lysis buffer to induce maximum LDH release).
-
After incubation, collect a sample of the culture supernatant.
-
Perform the LDH assay according to the manufacturer's instructions, which typically involves adding a reaction mixture that converts a tetrazolium salt into a colored formazan (B1609692) product.
-
Measure the absorbance at the appropriate wavelength.
-
-
Data Analysis:
-
Subtract the background absorbance.
-
Calculate the percentage of cytotoxicity for each inhibitor concentration relative to the positive control. This will define the non-toxic working concentration range for the inhibitor.
-
Considerations for Use: Specificity and Off-Target Effects
While powerful, dynamin inhibitors are not without limitations. Off-target effects have been reported, particularly for Dynasore, and must be considered when interpreting results.
-
Dynasore: Besides inhibiting dynamin, Dynasore has been shown to affect cellular cholesterol levels, disrupt the organization of lipid rafts, and destabilize the actin cytoskeleton in a dynamin-independent manner.[5] It can also inhibit signaling pathways, such as VEGF-induced phosphorylation of ERK1/2, through off-target mechanisms.[15]
-
Dyngo-4a: Developed as a more potent and specific analog of Dynasore, Dyngo-4a shows reduced non-specific binding.[4] However, like all small molecules, it can still have unintended effects, and its impact on signaling pathways should be carefully evaluated. For instance, Dyngo-4a has been shown to be a strong inhibitor of VEGFR2 phosphorylation, an effect that may be independent of its role in endocytosis.[15]
-
Controls are Critical: To validate that an observed effect is due to dynamin inhibition, researchers should:
-
Use the lowest effective concentration of the inhibitor.
-
Confirm results with at least two different inhibitors that have distinct chemical scaffolds.
-
Employ non-pharmacological methods, such as siRNA-mediated knockdown of dynamin, to corroborate findings.[14]
-
Include a negative control experiment that measures a dynamin-independent trafficking pathway (e.g., uptake of cholera toxin B subunit) to test for specificity.[4]
-
By combining careful experimental design, appropriate controls, and a quantitative understanding of inhibitor potency, researchers can effectively leverage these powerful chemical tools to elucidate the critical roles of dynamin in cellular physiology and disease.
References
- 1. news-medical.net [news-medical.net]
- 2. Dynamin and its Role in Membrane Fission - Annual Reviews Collection - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. Dissecting dynamin’s role in clathrin-mediated endocytosis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Building a Better Dynasore: The Dyngo Compounds Potently Inhibit Dynamin and Endocytosis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Dynasore - not just a dynamin inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 6. portlandpress.com [portlandpress.com]
- 7. IC50 - Wikipedia [en.wikipedia.org]
- 8. USE OF DYNASORE, THE SMALL MOLECULE INHIBITOR OF DYNAMIN, IN THE REGULATION OF ENDOCYTOSIS - PMC [pmc.ncbi.nlm.nih.gov]
- 9. selleckchem.com [selleckchem.com]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. Dynamin Inhibition Blocks Botulinum Neurotoxin Type A Endocytosis in Neurons and Delays Botulism - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Pharmacological Inhibition of Dynamin II Reduces Constitutive Protein Secretion from Primary Human Macrophages - PMC [pmc.ncbi.nlm.nih.gov]
- 15. mdpi.com [mdpi.com]
Exploring the GTPase Activity of Dynamin: A Technical Guide to Inhibition and Analysis
For Researchers, Scientists, and Drug Development Professionals
This guide provides an in-depth exploration of the GTPase activity of dynamin, a crucial enzyme in cellular trafficking, and the inhibitors used to probe its function. We will delve into the quantitative analysis of these inhibitors, detailed experimental protocols, and the visualization of relevant biological pathways and experimental workflows.
Introduction to Dynamin and its GTPase Activity
Dynamin is a 100-kDa large GTPase enzyme that plays a critical role in membrane fission events, most notably during endocytosis.[1] It is a key player in clathrin-mediated endocytosis (CME), a process essential for the internalization of nutrients, receptors, and pathogens.[1][2] The dynamin superfamily of proteins is characterized by a conserved structure comprising a GTPase domain, a middle domain, a pleckstrin homology (PH) domain, a GTPase effector domain (GED), and a proline-rich domain (PRD).[3]
The GTPase activity of dynamin is fundamental to its function. Dynamin polymerizes around the neck of nascent vesicles, and through a process of GTP hydrolysis, it induces a conformational change that leads to the scission of the vesicle from the parent membrane.[4][5][6] Unlike many small GTPases, dynamin exhibits a relatively high basal rate of GTP hydrolysis, which is significantly stimulated by self-assembly on lipid templates like microtubules or anionic liposomes.[5][7][8][9] This assembly-stimulated GTPase activity is a hallmark of dynamin's mechanochemical function.
Dynamin Inhibitors: Tools for Research and Therapeutic Development
Dynamin inhibitors are small molecules that interfere with the function of dynamin, thereby blocking processes like endocytosis.[2][] These inhibitors are invaluable tools for dissecting the cellular roles of dynamin and are being explored for their therapeutic potential in various diseases, including cancer and neurological disorders.[2][3]
Dynamin inhibitors can be broadly classified based on their mechanism of action:
-
GTPase Domain Inhibitors: These compounds typically compete with GTP for binding to the active site of the GTPase domain, thereby preventing hydrolysis.[] The Naphthaladyns and Pthaladyns are examples of rationally designed inhibitors targeting this domain.[]
-
PH Domain Inhibitors: These inhibitors interfere with the interaction of the PH domain with phosphoinositides in the cell membrane, preventing the recruitment of dynamin to sites of endocytosis.[] Long-chain alkyl ammonium (B1175870) salts like MiTMAB fall into this category.[][11]
-
Inhibitors of Self-Assembly: Some inhibitors may disrupt the oligomerization of dynamin, which is essential for its stimulated GTPase activity.[]
Quantitative Analysis of Dynamin Inhibitors
The potency of dynamin inhibitors is typically quantified by their half-maximal inhibitory concentration (IC50), which represents the concentration of the inhibitor required to reduce dynamin's GTPase activity by 50%.
| Inhibitor | Dynamin Isoform(s) | IC50 Value (µM) | Assay Type | Reference(s) |
| MiTMAB | Dynamin 1 | 5.79 | Lipid-stimulated GTPase assay | [] |
| OcTMAB | Dynamin 1 | 3.15 | Lipid-stimulated GTPase assay | [] |
| RTIL-13 | Not specified | 2.3 ± 0.3 | Not specified | [] |
| Trifluoperazine | Dynamin 1 & 2 | 2.6 ± 0.7 | GTPase activity assay | [] |
| Dynasore | Dynamin 1 | 83.5 | Lipid nanotube-stimulated GTPase assay | [12] |
| Dyngo-4a | Dynamin 1 | 45.4 | Lipid nanotube-stimulated GTPase assay | [12] |
| Compound 24 | Dynamin 1 (basal) | ~0.6 | Transcreener GDP FP assay | [12] |
| Compound 24 | Dynamin 1 (stimulated) | ~6.0 | Lipid nanotube-stimulated GTPase assay | [12] |
| Iminodyn-17 | Dynamin 1 & 2 | 330 ± 70 nM | GTPase assay | [13] |
| Iminodyn-22 | Dynamin 1 & 2 | 450 ± 50 nM | GTPase assay | [13] |
| Iminodyn-23 | Dynamin 1 & 2 | 260 ± 80 nM | GTPase assay | [13] |
| Bis-T-22 | Not specified | 1.7 | In vitro GTPase assay | [3] |
| Dynole 34-2 | Dynamin 1 | 6.9 | GTPase activity assay | [14] |
| Dynole 34-2 | Dynamin 2 | 14.2 | GTPase activity assay | [14] |
| Sulfonadyn-47 | Dynamin 1 | 3.5 | GTPase activity assay | [14] |
Experimental Protocols
Malachite Green Assay for Dynamin GTPase Activity
This colorimetric assay is a common method for measuring the GTPase activity of dynamin by detecting the release of inorganic phosphate (B84403) (Pi).[9][15][16]
Principle: The malachite green reagent forms a colored complex with free orthophosphate, and the absorbance of this complex is measured to quantify the amount of GTP hydrolyzed.
Materials:
-
Purified dynamin protein
-
GTP solution
-
Assay buffer (e.g., 20 mM HEPES, pH 7.4, 150 mM KCl, 1 mM MgCl2)[17]
-
Stimulating agent (e.g., phosphatidylserine (B164497) liposomes or microtubules)
-
Malachite green working reagent
-
96-well microplate
-
Plate reader
Procedure:
-
Reaction Setup: In a 96-well plate, prepare the reaction mixture containing assay buffer, the stimulating agent, and purified dynamin. Include control wells without dynamin (blank) and without GTP (negative control).
-
Initiation: Start the reaction by adding GTP to each well. The final reaction volume is typically 20-60 µL.[17]
-
Incubation: Incubate the plate at 37°C for a specific time period (e.g., 10-30 minutes).
-
Termination: Stop the reaction by adding the acidic malachite green working reagent. This reagent also contains molybdate, which forms a complex with the released phosphate.
-
Color Development: Allow the color to develop for 15-30 minutes at room temperature.
-
Measurement: Measure the absorbance at approximately 620 nm using a plate reader.[18][19]
-
Calculation: Subtract the absorbance of the blank from the absorbance of the samples. The amount of phosphate released can be determined from a standard curve generated using known concentrations of phosphate.
Transferrin Uptake Assay for Endocytosis Inhibition
This cell-based assay is used to assess the effect of dynamin inhibitors on clathrin-mediated endocytosis.[18]
Principle: Fluorescently labeled transferrin binds to its receptor on the cell surface and is internalized via CME. The amount of internalized transferrin can be quantified by fluorescence microscopy or flow cytometry, and a reduction in uptake in the presence of an inhibitor indicates a block in endocytosis.
Materials:
-
Cultured cells (e.g., HeLa, U2OS)
-
Fluorescently labeled transferrin (e.g., Alexa Fluor 488-transferrin)
-
Cell culture medium
-
Dynamin inhibitor of interest
-
Phosphate-buffered saline (PBS)
-
Fixation solution (e.g., 4% paraformaldehyde)
-
Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS)
-
Imaging system (fluorescence microscope or high-content imager)
Procedure:
-
Cell Seeding: Seed cells in a multi-well plate or on coverslips and allow them to adhere overnight.
-
Inhibitor Treatment: Pre-incubate the cells with various concentrations of the dynamin inhibitor in serum-free medium for a specified time (e.g., 30 minutes).
-
Transferrin Internalization: Add fluorescently labeled transferrin to the cells and incubate for a short period (e.g., 5-15 minutes) at 37°C to allow for internalization.
-
Stopping Endocytosis: Place the plate on ice and wash the cells with ice-cold PBS to stop endocytosis and remove unbound transferrin. An optional acid wash step can be included to remove any surface-bound, non-internalized transferrin.[18]
-
Fixation and Permeabilization: Fix the cells with the fixation solution, followed by permeabilization.
-
Imaging and Quantification: Acquire images of the cells using a fluorescence microscope. Quantify the intracellular fluorescence intensity using image analysis software.
-
IC50 Determination: Calculate the percentage of inhibition of transferrin uptake for each inhibitor concentration and plot the data to determine the IC50 value.[18]
Visualizing Dynamin's Role in Cellular Processes
Graphviz diagrams are used here to illustrate key pathways and workflows related to dynamin function and its inhibition.
Caption: Clathrin-mediated endocytosis pathway highlighting the role of dynamin and the point of inhibition.
Caption: Experimental workflow for determining the IC50 of dynamin inhibitors.
Caption: Hypothetical signaling cascade involving dynamin's interaction with Grb2.
Conclusion and Future Perspectives
The study of dynamin's GTPase activity and its inhibition is a vibrant area of research with significant implications for both fundamental cell biology and therapeutic development. The tools and techniques described in this guide provide a framework for investigating the intricate roles of dynamin in cellular processes. While significant progress has been made, many currently available dynamin inhibitors have been shown to have off-target effects, highlighting the need for the development of more specific and potent compounds.[20] Future research will likely focus on the design of next-generation inhibitors, a deeper understanding of the regulation of dynamin's GTPase activity in vivo, and the exploration of the therapeutic potential of targeting dynamin in a wider range of diseases. The use of genetic models, such as dynamin knockout cells, will be crucial for validating the on-target effects of these inhibitors.[20]
References
- 1. Frontiers | Role of Clathrin and Dynamin in Clathrin Mediated Endocytosis/Synaptic Vesicle Recycling and Implications in Neurological Diseases [frontiersin.org]
- 2. news-medical.net [news-medical.net]
- 3. Prodrugs of the Archetypal Dynamin Inhibitor Bis‐T‐22 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The function of dynamin in endocytosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Mechanics of Dynamin-Mediated Membrane Fission - PMC [pmc.ncbi.nlm.nih.gov]
- 6. GTPase activity of dynamin and resulting conformation change are essential for endocytosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. utsouthwestern.elsevierpure.com [utsouthwestern.elsevierpure.com]
- 9. Robust colorimetric assays for dynamin's basal and stimulated GTPase activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. A highly-sensitive high throughput assay for dynamin's basal GTPase activity | PLOS One [journals.plos.org]
- 13. Iminochromene inhibitors of dynamins I and II GTPase activity and endocytosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. medchemexpress.com [medchemexpress.com]
- 15. Rapid purification of native dynamin I and colorimetric GTPase assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. www2.mrc-lmb.cam.ac.uk [www2.mrc-lmb.cam.ac.uk]
- 18. benchchem.com [benchchem.com]
- 19. bioassaysys.com [bioassaysys.com]
- 20. Dynamin triple knockout cells reveal off target effects of commonly used dynamin inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Dynasore Hydrate: Application Notes and Protocols for Cell Culture Experiments
For Researchers, Scientists, and Drug Development Professionals
Introduction
Dynasore hydrate (B1144303) is a cell-permeable small molecule inhibitor of dynamin, a GTPase essential for clathrin-mediated endocytosis.[1][2][3] It acts as a non-competitive inhibitor of the GTPase activity of dynamin 1 and dynamin 2, as well as the mitochondrial dynamin Drp1.[1][2][3] By inhibiting dynamin, Dynasore rapidly and reversibly blocks the scission of clathrin-coated pits from the plasma membrane, thereby preventing the formation of endocytic vesicles.[1][4] This property makes Dynasore a valuable tool for studying cellular processes that rely on dynamin-dependent endocytosis, such as nutrient uptake, receptor signaling, and viral entry.[1][2]
Mechanism of Action
Dynasore targets the GTPase activity of dynamin. Dynamin polymerizes around the neck of budding vesicles and, upon GTP hydrolysis, constricts and severs the vesicle from the parent membrane.[4][5] Dynasore's inhibitory action prevents this final scission step, leading to an accumulation of clathrin-coated pits at the plasma membrane.[1]
Physicochemical Properties and Storage
| Property | Value | Reference |
| Molecular Formula | C₁₈H₁₄N₂O₄·xH₂O | - |
| Molecular Weight | 322.31 g/mol (anhydrous) | - |
| Appearance | Off-white powder | [6] |
| Solubility | Soluble in DMSO (e.g., 10 mg/mL or 100 mM) and ethanol (B145695) (1 mg/mL). | [6] |
| Storage | Store lyophilized powder at -20°C, protected from light. Stock solutions in DMSO can be stored at -20°C in single-use aliquots. | [6] |
Quantitative Data Summary
The following tables summarize the effective concentrations and inhibitory effects of Dynasore hydrate in various cell culture experiments.
Table 1: IC₅₀ Values of Dynasore
| Target/Process | Cell Type/System | IC₅₀ | Reference |
| Dynamin 1/2 GTPase Activity | Cell-free assay | ~15 µM | [1] |
| Transferrin Uptake | U2OS cells | 34.7 µM | [7] |
| Synaptic Vesicle Endocytosis | Rat brain synaptosomes | 184 µM | [7] |
Table 2: Effective Concentrations and Observed Inhibition
| Cell Type | Assay | Concentration | Incubation Time | Observed Effect | Reference |
| HeLa cells | Transferrin Uptake | 80 µM | 30 min | Strong block of transferrin traffic and accumulation. | [1] |
| MRCs | Membrane protein localization | 80 µM | 30 min | 2.9-fold increase in plasma membrane localization of HA-tagged SLC26A4. | [2] |
| Macrophages | Endocytosis of EVs | Not specified | Not specified | 80.4% and 88.9% inhibition of Ca EVs and Sc EVs endocytosis, respectively. | [2] |
| HUVECs | Transferrin Endocytosis | 100 µM | 30 min | Consistent block of transferrin endocytosis. | [8] |
| Peritoneal macrophages | BSA-Au Endocytosis | 100 µM | 20 min | Impaired BSA-Au entry. | [9] |
| LLC-MK2 cells | BSA-Au Endocytosis | 100 µM | 20 min | Prevented BSA-Au entry. | [9] |
Signaling Pathway and Experimental Workflow
Clathrin-Mediated Endocytosis Pathway
The following diagram illustrates the key steps of clathrin-mediated endocytosis and the point of inhibition by Dynasore.
Caption: Inhibition of Clathrin-Mediated Endocytosis by Dynasore.
Experimental Workflow: Transferrin Uptake Assay
This diagram outlines a typical workflow for assessing the inhibitory effect of Dynasore on transferrin uptake.
References
- 1. USE OF DYNASORE, THE SMALL MOLECULE INHIBITOR OF DYNAMIN, IN THE REGULATION OF ENDOCYTOSIS - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Use of dynasore, the small molecule inhibitor of dynamin, in the regulation of endocytosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Receptor-mediated endocytosis - Wikipedia [en.wikipedia.org]
- 5. What is clathrin-mediated endocytosis? - Mechanobiology Institute, National University of Singapore [mbi.nus.edu.sg]
- 6. flowcytometry-embl.de [flowcytometry-embl.de]
- 7. Building a Better Dynasore: The Dyngo Compounds Potently Inhibit Dynamin and Endocytosis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
Application Notes and Protocols for Dynasore Hydrate in HeLa Cells
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to the use of Dynasore hydrate (B1144303), a potent inhibitor of dynamin, for studying endocytosis and related cellular processes in HeLa cells. Detailed protocols and quantitative data are presented to facilitate experimental design and execution.
Introduction
Dynasore hydrate is a cell-permeable small molecule that acts as a non-competitive inhibitor of the GTPase activity of dynamin-1, dynamin-2, and the mitochondrial dynamin Drp1.[1][2][3][4] By inhibiting dynamin, Dynasore rapidly and reversibly blocks the fission of clathrin-coated pits from the plasma membrane, thereby arresting clathrin-mediated endocytosis.[1][2][5] This property makes it an invaluable tool for investigating a wide range of cellular events that depend on endocytic pathways, including nutrient uptake, receptor signaling, and viral entry.
Mechanism of Action
Dynasore targets the GTPase domain of dynamin, preventing the conformational changes required for the scission of newly formed vesicles from the parent membrane. This leads to an accumulation of "U-shaped" and "O-shaped" clathrin-coated pit intermediates at the cell surface.[1] Its effects are rapid, occurring within seconds to minutes of application, and can be reversed upon washout.[2][3][5]
Data Summary: Efficacy of this compound in HeLa Cells
The following table summarizes the key quantitative parameters for the use of this compound in HeLa cells based on published literature.
| Parameter | Value | Cell Type | Assay | Reference |
| IC50 (Transferrin Uptake) | ~15 µM | HeLa | Inhibition of fluorescently-tagged transferrin uptake | [1][2] |
| Effective Concentration | 80 µM | HeLa | Strong inhibition of transferrin and LDL uptake | [1][6][7] |
| Effective Concentration | 100 µM | HeLa | Inhibition of endocytosis | [5] |
| Pre-incubation Time | 30 - 40 minutes | HeLa | Standard pre-treatment time before assessing endocytosis | [2][8] |
| Solvent | DMSO | N/A | Recommended solvent for stock solution preparation | [1][9] |
Signaling Pathway Affected by Dynasore
Dynasore primarily impacts the clathrin-mediated endocytosis pathway by inhibiting the function of dynamin.
Caption: Mechanism of Dynasore action on clathrin-mediated endocytosis.
Experimental Protocols
Preparation of this compound Stock Solution
-
Reconstitution: this compound is typically supplied as a lyophilized powder.[9] To prepare a stock solution, reconstitute the powder in sterile DMSO. For example, to create a 15 mM stock, dissolve 5 mg of this compound (MW: 322.31 g/mol ) in 1.03 mL of DMSO.[9]
-
Storage: Store the stock solution at -20°C in small aliquots to avoid multiple freeze-thaw cycles.[9] The solution is stable for at least one month when stored properly.[9]
General Workflow for Inhibiting Endocytosis in HeLa Cells
The following diagram outlines a typical experimental workflow for studying the effects of Dynasore on endocytosis in HeLa cells.
Caption: General experimental workflow for Dynasore treatment in HeLa cells.
Detailed Protocol: Inhibition of Transferrin Uptake in HeLa Cells
This protocol is adapted from established methods for assessing clathrin-mediated endocytosis.[2]
Materials:
-
HeLa cells
-
Complete growth medium (e.g., DMEM with 10% FBS)
-
Serum-free medium (DMEM)
-
This compound stock solution (e.g., 15 mM in DMSO)
-
Vehicle control (sterile DMSO)
-
Fluorescently-labeled transferrin (e.g., Alexa Fluor 568-conjugated transferrin)
-
Phosphate-buffered saline (PBS)
-
Fixative (e.g., 4% paraformaldehyde in PBS)
-
Mounting medium with DAPI
-
Glass coverslips and microscope slides
-
Fluorescence microscope
Procedure:
-
Cell Seeding: Seed HeLa cells on sterile glass coverslips in a 24-well plate at a density that will result in 40-70% confluency on the day of the experiment. Denser cultures may be more resistant to Dynasore's effects.[2]
-
Cell Starvation (Optional but Recommended): On the day of the experiment, gently wash the cells with warm PBS and incubate in serum-free DMEM for 30-60 minutes at 37°C to starve the cells and increase the surface expression of transferrin receptors.
-
Pre-treatment:
-
Prepare the working solution of this compound by diluting the stock solution in serum-free DMEM to the desired final concentration (e.g., 80 µM).
-
Prepare a vehicle control solution with the same final concentration of DMSO (e.g., 0.2%).
-
Remove the starvation medium and add the Dynasore working solution or the vehicle control to the respective wells.
-
Incubate the cells for 30 minutes at 37°C.[2]
-
-
Transferrin Uptake:
-
During the last 10-15 minutes of the pre-treatment, prepare the fluorescently-labeled transferrin solution in serum-free DMEM at the desired concentration (e.g., 5 µg/mL).
-
Without washing out the Dynasore or vehicle, add the transferrin solution to each well.
-
Incubate for 15-30 minutes at 37°C to allow for internalization.
-
-
Washing and Fixation:
-
To stop the uptake, place the plate on ice and wash the cells three times with ice-cold PBS to remove unbound transferrin.
-
Fix the cells by incubating with 4% paraformaldehyde in PBS for 15 minutes at room temperature.
-
Wash the cells three times with PBS.
-
-
Staining and Mounting:
-
Mount the coverslips onto microscope slides using a mounting medium containing DAPI for nuclear counterstaining.
-
-
Imaging and Analysis:
-
Visualize the cells using a fluorescence microscope.
-
Capture images of both the control and Dynasore-treated cells. In control cells, transferrin should be internalized and appear as punctate structures within the cytoplasm. In Dynasore-treated cells, transferrin fluorescence should be primarily localized to the cell surface, with a significant reduction in intracellular puncta.
-
Quantify the fluorescence intensity per cell to determine the percentage of inhibition.
-
Important Considerations
-
Cell Density: As noted, cell confluency can impact the efficacy of Dynasore. It is recommended to maintain a consistent cell density between experiments.[2]
-
Cytotoxicity: While generally used for short-term treatments, prolonged exposure to high concentrations of Dynasore may lead to off-target effects or cytotoxicity. It is advisable to perform a cytotoxicity assay (e.g., MTT or LDH assay) if longer incubation times are required.
-
Reversibility: The inhibitory effects of Dynasore are reversible upon washout.[2][3][5] To study the recovery of endocytosis, cells can be washed with fresh medium after Dynasore treatment and incubated for various time points before assessing endocytic activity.
-
Specificity: Dynasore inhibits all dynamin isoforms, including the mitochondrial dynamin Drp1.[1][3][4] This can affect mitochondrial dynamics, a factor to consider when interpreting results from long-term experiments.
References
- 1. selleckchem.com [selleckchem.com]
- 2. USE OF DYNASORE, THE SMALL MOLECULE INHIBITOR OF DYNAMIN, IN THE REGULATION OF ENDOCYTOSIS - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Use of dynasore, the small molecule inhibitor of dynamin, in the regulation of endocytosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. rndsystems.com [rndsystems.com]
- 5. researchgate.net [researchgate.net]
- 6. The Dynamin Chemical Inhibitor Dynasore Impairs Cholesterol Trafficking and Sterol-Sensitive Genes Transcription in Human HeLa Cells and Macrophages | PLOS One [journals.plos.org]
- 7. The Dynamin Chemical Inhibitor Dynasore Impairs Cholesterol Trafficking and Sterol-Sensitive Genes Transcription in Human HeLa Cells and Macrophages - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Dynasore | Cell Signaling Technology [cellsignal.com]
Application Notes and Protocols for Transferrin Uptake Assay with Dynasore
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed protocol for performing a transferrin uptake assay using Dynasore, a potent inhibitor of dynamin-dependent endocytosis. This assay is a valuable tool for studying clathrin-mediated endocytosis and for screening compounds that may interfere with this critical cellular process.
Introduction
Transferrin, a glycoprotein (B1211001) responsible for iron transport, is internalized by cells through receptor-mediated endocytosis.[1] This process is primarily mediated by clathrin-coated pits and is dependent on the GTPase dynamin for the scission of newly formed vesicles from the plasma membrane.[2][3][4] Dynasore is a cell-permeable small molecule that specifically inhibits the GTPase activity of dynamin1 and dynamin2, thereby blocking clathrin-mediated endocytosis.[2][5] The transferrin uptake assay, in conjunction with Dynasore, offers a robust method to investigate the dynamics of endocytosis and to identify and characterize potential inhibitors of this pathway. Dynasore's action is rapid, occurring within seconds, and its inhibitory effects are reversible upon washout.[2][5]
Mechanism of Action of Dynasore
Dynasore acts as a non-competitive inhibitor of dynamin's GTPase activity.[5][6] Dynamin is a large GTPase that assembles around the neck of budding clathrin-coated pits.[3] Upon GTP hydrolysis, dynamin undergoes a conformational change that drives the constriction and fission of the vesicle from the plasma membrane.[6] By inhibiting this GTPase activity, Dynasore effectively stalls the endocytic process, leading to an accumulation of clathrin-coated pits at the plasma membrane.[2][7]
Quantitative Data Summary
The inhibitory effect of Dynasore on transferrin uptake is dose-dependent. The following table summarizes the key quantitative parameters for Dynasore's activity.
| Parameter | Value | Cell Types | Notes | Reference |
| IC₅₀ | ~15 µM | HeLa, COS7 | Concentration at which 50% of transferrin uptake is inhibited. | [2][7][8] |
| Working Concentration | 80 µM | Various cell lines | Typically results in >90% inhibition of endocytosis. | [2][9] |
| Onset of Action | Seconds | Neurons, various cell lines | Dynasore's inhibitory effect is rapid. | [2][5] |
| Reversibility | ~20 minutes | Various cell lines | The inhibitory effect can be reversed by washing out the compound. | [6] |
Experimental Protocols
This section provides a detailed methodology for a fluorescent transferrin uptake assay using Dynasore.
Materials
-
Cells of interest cultured on glass coverslips or in appropriate culture vessels
-
Fluorescently labeled transferrin (e.g., Alexa Fluor™ 488 or 568 conjugated transferrin)[2]
-
Dynasore (stock solution in DMSO)
-
Serum-free cell culture medium (e.g., DMEM)[2]
-
Phosphate-buffered saline (PBS)
-
Acid wash buffer (0.1 M Glycine, 150 mM NaCl, pH 3.0)[10]
-
Fixative (e.g., 4% paraformaldehyde in PBS)
-
Mounting medium with DAPI
-
Fluorescence microscope or flow cytometer
Protocol for Visualization by Fluorescence Microscopy
-
Cell Preparation:
-
Seed cells on glass coverslips in a 24-well plate to achieve 60-70% confluency on the day of the experiment.[11]
-
-
Cell Starvation:
-
Dynasore Treatment:
-
Prepare working solutions of Dynasore in serum-free medium. A final concentration of 80 µM is recommended for maximal inhibition.[2]
-
As a vehicle control, prepare a solution with the same final concentration of DMSO (e.g., 0.2%).[2]
-
Remove the starvation medium and add the Dynasore or vehicle control solutions to the cells.
-
Incubate for 30 minutes at 37°C.[2]
-
-
Transferrin Uptake:
-
Removal of Surface-Bound Transferrin:
-
To visualize only the internalized transferrin, it is essential to remove any fluorescent transferrin still bound to the cell surface.
-
Place the plate on ice to stop endocytosis.
-
Wash the cells twice with ice-cold PBS.
-
Incubate the cells with ice-cold acid wash buffer for 2-5 minutes.[10]
-
Wash the cells three times with ice-cold PBS.
-
-
Fixation and Mounting:
-
Fix the cells with 4% paraformaldehyde in PBS for 15 minutes at room temperature.[12]
-
Wash the cells three times with PBS.
-
Mount the coverslips on microscope slides using a mounting medium containing DAPI to counterstain the nuclei.
-
-
Imaging and Analysis:
-
Visualize the cells using a fluorescence microscope.
-
Quantify the fluorescence intensity of internalized transferrin per cell using image analysis software like ImageJ.[12]
-
Protocol for Quantification by Flow Cytometry
For a more quantitative analysis of transferrin uptake across a cell population, flow cytometry can be utilized.
-
Cell Preparation:
-
Grow cells in suspension or detach adherent cells using a non-enzymatic cell dissociation solution.
-
Wash and resuspend the cells in serum-free medium.
-
-
Starvation and Dynasore Treatment:
-
Follow steps 2 and 3 from the microscopy protocol, performing incubations in microcentrifuge tubes.
-
-
Transferrin Uptake:
-
Incubate the cells with fluorescently labeled transferrin as described in step 4 of the microscopy protocol.
-
-
Removal of Surface-Bound Transferrin:
-
Centrifuge the cells at a low speed (e.g., 300 x g) at 4°C.
-
Resuspend the cell pellet in ice-cold acid wash buffer and incubate for 2-5 minutes on ice.[10]
-
Centrifuge and wash the cells twice with ice-cold PBS.
-
-
Flow Cytometry Analysis:
-
Resuspend the final cell pellet in PBS.
-
Analyze the fluorescence intensity of the cell population using a flow cytometer.
-
Mandatory Visualizations
Signaling Pathway of Clathrin-Mediated Endocytosis
Caption: Mechanism of Dynasore in Clathrin-Mediated Endocytosis.
Experimental Workflow for Transferrin Uptake Assay
Caption: Workflow of the Transferrin Uptake Assay with Dynasore.
Potential Off-Target Effects and Considerations
While Dynasore is a widely used inhibitor of dynamin, it is important to be aware of potential off-target effects. Studies have suggested that Dynasore may also impact cellular cholesterol homeostasis and disrupt lipid raft organization in a dynamin-independent manner.[3][4][6] Therefore, it is recommended to corroborate findings from Dynasore treatment with other methods, such as RNA interference targeting dynamin, to ensure the observed effects are specifically due to the inhibition of dynamin-dependent endocytosis.[3]
References
- 1. biotium.com [biotium.com]
- 2. USE OF DYNASORE, THE SMALL MOLECULE INHIBITOR OF DYNAMIN, IN THE REGULATION OF ENDOCYTOSIS - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Dynasore - not just a dynamin inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Use of dynasore, the small molecule inhibitor of dynamin, in the regulation of endocytosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. scispace.com [scispace.com]
- 7. researchgate.net [researchgate.net]
- 8. selleckchem.com [selleckchem.com]
- 9. researchgate.net [researchgate.net]
- 10. flowcytometry-embl.de [flowcytometry-embl.de]
- 11. med.upenn.edu [med.upenn.edu]
- 12. Transferrin uptake assay to measure Clathrin-mediated endocytosis in HIPCS derived neurons. [protocols.io]
Application Notes and Protocols for Live-Cell Imaging of Endocytosis Using Dynasore Hydrate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Endocytosis is a fundamental cellular process responsible for the uptake of extracellular materials, regulation of cell surface receptor density, and nutrient absorption. A key protein machinery in many endocytic pathways, particularly clathrin-mediated endocytosis, is the large GTPase dynamin. Dynamin is responsible for the final "pinching off" of nascent vesicles from the plasma membrane.[1] Dynasore hydrate (B1144303) is a cell-permeable small molecule that acts as a potent, reversible, and non-competitive inhibitor of the GTPase activity of dynamin-1 and dynamin-2.[2][3] This property makes Dynasore a valuable tool for studying the dynamics of endocytosis in living cells. By inhibiting dynamin, researchers can effectively arrest endocytosis at a late stage, allowing for the visualization and analysis of accumulated endocytic intermediates.[4]
These application notes provide a comprehensive guide to using Dynasore hydrate for live-cell imaging of endocytosis, including its mechanism of action, experimental protocols, and data interpretation.
Mechanism of Action
This compound inhibits the GTPase activity of dynamin.[2] Dynamin polymerizes around the neck of nascent endocytic pits, and upon GTP hydrolysis, it undergoes a conformational change that constricts and severs the vesicle from the parent membrane.[1][5] Dynasore binds to the GTPase domain of dynamin, preventing this hydrolysis step.[2] This inhibition is non-competitive with respect to GTP.[6] As a result, clathrin-coated pits are still able to form and invaginate, but their scission is blocked, leading to an accumulation of these structures at the plasma membrane.[2] The inhibitory effect of Dynasore is rapid, taking effect within seconds to minutes, and is reversible upon washout.[2][6]
Caption: Mechanism of this compound in inhibiting endocytosis.
Quantitative Data Summary
The following table summarizes key quantitative parameters for the use of this compound in cell-based assays, compiled from various studies.
| Parameter | Value | Cell Types | Notes | References |
| Working Concentration | 80 µM | HeLa, U373-MG, COS-1, BSC-1, Hippocampal Neurons | A commonly used concentration that results in >90% inhibition of endocytosis. | [2][4][7] |
| IC50 | ~15 µM | In vitro GTPase assay; Transferrin uptake in HeLa cells | The half-maximal inhibitory concentration. | [2][8][9] |
| Solvent | DMSO | Stock solutions are typically prepared in DMSO. | [8] | |
| Stock Solution Conc. | 15 mM - 200 mM | --- | Store aliquots at -20°C or -80°C in the dark. | [2][8] |
| Incubation Time | 15 - 60 minutes | Various | The effect is rapid, often observable within minutes. | [4][7] |
| Reversibility | ~20 minutes | Various | The inhibitory effect can be reversed by washing out the compound. | [6] |
Experimental Protocols
This section provides a detailed protocol for a typical live-cell imaging experiment to observe the effect of this compound on endocytosis.
Materials
-
This compound (e.g., Sigma-Aldrich, D7693)
-
Dimethyl sulfoxide (B87167) (DMSO)
-
Cell culture medium (e.g., DMEM), with and without serum
-
Fluorescently labeled cargo for tracking endocytosis (e.g., Transferrin-Alexa Fluor™ 568, EGF-FITC)
-
Cells of interest (e.g., HeLa, COS-7) cultured on glass-bottom dishes suitable for live-cell imaging
-
Live-cell imaging microscope system (e.g., spinning disk confocal, TIRF) equipped with an environmental chamber (37°C, 5% CO2)
Reagent Preparation
-
This compound Stock Solution (e.g., 20 mM):
-
Dissolve the appropriate amount of this compound powder in high-quality, anhydrous DMSO. For example, to make a 20 mM stock from a 5 mg vial (MW: 322.3 g/mol ), dissolve 5 mg in 775.5 µL of DMSO.
-
Vortex thoroughly to ensure complete dissolution.
-
Aliquot the stock solution into small volumes (e.g., 10-20 µL) to avoid repeated freeze-thaw cycles.
-
Store aliquots at -20°C, protected from light. The solution should be stable for at least one month.[8]
-
-
Working Solution:
-
On the day of the experiment, thaw an aliquot of the this compound stock solution.
-
Dilute the stock solution in serum-free medium to the desired final working concentration (e.g., 80 µM). It is crucial to use serum-free medium as Dynasore can bind to serum proteins, reducing its effective concentration.[2]
-
Prepare a vehicle control solution containing the same final concentration of DMSO in serum-free medium (e.g., 0.4% DMSO for an 80 µM Dynasore solution from a 20 mM stock).
-
Live-Cell Imaging Protocol
Caption: Experimental workflow for live-cell imaging with Dynasore.
-
Cell Seeding: Seed your cells of interest onto glass-bottom imaging dishes at a density that will result in 40-70% confluency on the day of the experiment. Denser cultures may be more resistant to the effects of Dynasore.[2]
-
Cell Culture: Culture the cells in their appropriate growth medium at 37°C and 5% CO2.
-
Serum Starvation and Washing: On the day of the experiment, wash the cells multiple times (3-5 times) with pre-warmed, serum-free medium to remove any residual serum proteins.[2]
-
Pre-incubation with Dynasore:
-
Add the pre-warmed Dynasore working solution (e.g., 80 µM in serum-free medium) to the cells.
-
For the control, add the vehicle control solution.
-
Incubate the cells for 30 minutes at 37°C and 5% CO2.[2]
-
-
Addition of Fluorescent Cargo:
-
Without washing out the Dynasore/vehicle, add the fluorescently labeled cargo (e.g., Transferrin-Alexa Fluor™ 568) to the medium at its recommended concentration.
-
-
Live-Cell Imaging:
-
Immediately transfer the imaging dish to the pre-warmed stage of the live-cell microscope.
-
Acquire images at regular intervals (e.g., every 5-10 seconds) for a desired duration (e.g., 10-30 minutes). Use appropriate laser lines and filters for the chosen fluorophore.
-
It is recommended to acquire a Z-stack of confocal sections at each time point to capture events at the cell surface and within the cytoplasm.[2]
-
-
Data Analysis:
-
Analyze the acquired images to quantify the effect of Dynasore on endocytosis. This can be done by:
-
Measuring the integrated fluorescence intensity of the cargo inside the cells over time.
-
Counting the number of internalized vesicles per cell.
-
Using particle tracking algorithms to analyze the dynamics of individual endocytic events at the plasma membrane.
-
-
Expected Results and Interpretation
In control cells (treated with vehicle), you should observe the rapid appearance of fluorescently labeled vesicles within the cytoplasm, indicating active endocytosis. In contrast, cells treated with this compound are expected to show a significant reduction in the number of internalized vesicles.[4] Instead, you may observe an accumulation of the fluorescent cargo in bright puncta at the plasma membrane, representing stalled clathrin-coated pits that have failed to scission.
Considerations and Potential Off-Target Effects
While Dynasore is a widely used and effective inhibitor of dynamin, it is important to be aware of potential off-target effects. Some studies have reported that Dynasore can affect actin dynamics and cholesterol homeostasis in a dynamin-independent manner.[6][10] Therefore, it is advisable to confirm key findings using complementary approaches, such as siRNA-mediated knockdown of dynamin or the use of other dynamin inhibitors.
Conclusion
This compound is an invaluable pharmacological tool for the real-time study of endocytosis in living cells. Its rapid and reversible inhibition of dynamin allows for precise temporal control over the endocytic process. By following the protocols and considering the information outlined in these application notes, researchers can effectively utilize Dynasore to gain deeper insights into the complex mechanisms of endocytosis.
References
- 1. Cellular and structural insight into dynamin function during endocytic vesicle formation: a tale of 50 years of investigation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. USE OF DYNASORE, THE SMALL MOLECULE INHIBITOR OF DYNAMIN, IN THE REGULATION OF ENDOCYTOSIS - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Use of dynasore, the small molecule inhibitor of dynamin, in the regulation of endocytosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Visualizing the effect of dynamin inhibition on annular gap vesicle formation and fission - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Live-Cell Imaging in Caenorhabditis elegans Reveals the Distinct Roles of Dynamin Self-Assembly and Guanosine Triphosphate Hydrolysis in the Removal of Apoptotic Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Dynasore - not just a dynamin inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Dynasore | Cell Signaling Technology [cellsignal.com]
- 9. selleckchem.com [selleckchem.com]
- 10. researchgate.net [researchgate.net]
Application Notes and Protocols for Electron Microscopy Sample Preparation with Dynasore Treatment
For Researchers, Scientists, and Drug Development Professionals
Introduction
Dynasore is a cell-permeable small molecule that acts as a potent, reversible, and non-competitive inhibitor of the GTPase activity of dynamin.[1][2] Dynamin is a key protein involved in the scission of newly formed vesicles from the plasma membrane during clathrin-mediated endocytosis (CME).[1][3] Inhibition of dynamin by Dynasore effectively blocks CME, leading to an accumulation of clathrin-coated pits at the cell surface.[4] This characteristic makes Dynasore a valuable tool for studying the mechanisms of endocytosis and the trafficking of various molecules into the cell. Furthermore, Dynasore has been noted to have off-target effects, influencing cellular cholesterol homeostasis and the actin cytoskeleton, which expands its utility in investigating these interconnected cellular processes.[1][5]
These application notes provide detailed protocols for the preparation of Dynasore-treated samples for transmission electron microscopy (TEM) to enable the ultrastructural analysis of its effects on cellular morphology.
Data Presentation
The following tables summarize the quantitative effects of Dynasore treatment on cellular ultrastructures as observed by electron microscopy.
| Parameter | Control | Dynasore Treatment (80 µM) | Reference |
| Clathrin-Coated Structures | |||
| Clathrin-Coated Pit Density (pits/µm²) | 0.8 ± 0.2 | 2.1 ± 0.4 | [6] |
| Morphology of Clathrin-Coated Pits | Heterogeneous mix of shallow and deeply invaginated pits | Accumulation of "U-shaped" (early stage) and "O-shaped" (late-stage, constricted) pits | [2][4] |
| Synaptic Vesicle Dynamics | |||
| Synaptic Vesicle Density (vesicles/µm²) | Baseline | Significant reduction after stimulation | [7] |
| Endocytic Invagination | |||
| Number of Invagination Pits | Baseline | Increased | [8] |
| Pore Diameter of Invagination Pits | Normal | Wider | [8] |
Table 1: Morphometric Analysis of Clathrin-Coated Pits and Synaptic Vesicles.
| Parameter | Control | Dynasore Treatment | Reference |
| Cholesterol Homeostasis | |||
| Plasma Membrane Cholesterol | Normal levels | Reduced | [1][5] |
| LDL-Cholesterol Movement (Endolysosomal network to ER) | Normal | Inhibited | [1][9] |
| Golgi Apparatus Cholesterol | Normal levels | Decreased | [1][9] |
| Actin Cytoskeleton | |||
| Membrane Ruffles | Present | Inhibited | [1] |
| Lipid Raft Organization | Organized | Dispersed | [1][5] |
Table 2: Summary of Dynasore's Off-Target Effects.
Experimental Protocols
Protocol 1: Preparation of Dynasore-Treated Cultured Cells for Transmission Electron Microscopy
This protocol is designed for cultured cells grown as monolayers.
Materials:
-
Cell culture medium
-
Dynasore (stock solution in DMSO)
-
Phosphate-buffered saline (PBS)
-
Primary Fixative: 2.5% glutaraldehyde (B144438) in 0.1 M sodium cacodylate buffer, pH 7.4
-
Wash Buffer: 0.1 M sodium cacodylate buffer, pH 7.4
-
Secondary Fixative: 1% osmium tetroxide in 0.1 M sodium cacodylate buffer, pH 7.4
-
Dehydration Series: Graded ethanol (B145695) solutions (30%, 50%, 70%, 90%, 100%)
-
Propylene (B89431) oxide
-
Epoxy resin (e.g., Epon 812)
-
Uranyl acetate (B1210297)
-
Lead citrate (B86180)
Procedure:
-
Cell Culture and Dynasore Treatment:
-
Plate cells on appropriate culture dishes and grow to the desired confluency.
-
Prepare fresh working solutions of Dynasore in pre-warmed cell culture medium. A final concentration of 80 µM is commonly used.[4] A vehicle control (DMSO) should be run in parallel.
-
Incubate cells with the Dynasore-containing medium for the desired time (e.g., 30 minutes to 2 hours).
-
-
Fixation:
-
Carefully remove the culture medium.
-
Gently wash the cells twice with PBS.
-
Immediately add the primary fixative and incubate for 1-2 hours at room temperature.
-
Remove the fixative and wash the cells three times with the wash buffer.
-
-
Secondary Fixation:
-
Add the secondary fixative and incubate for 1 hour at room temperature in the dark. Osmium tetroxide is toxic and light-sensitive.
-
Remove the secondary fixative and wash the cells three times with distilled water.
-
-
Dehydration:
-
Dehydrate the samples through a graded series of ethanol solutions:
-
30% ethanol for 10 minutes
-
50% ethanol for 10 minutes
-
70% ethanol for 10 minutes
-
90% ethanol for 10 minutes
-
100% ethanol for 10 minutes (repeat twice)
-
-
-
Infiltration and Embedding:
-
Incubate the samples in a 1:1 mixture of propylene oxide and epoxy resin for 1 hour.
-
Incubate in 100% epoxy resin for at least 2 hours or overnight.
-
Embed the samples in fresh epoxy resin in embedding molds and polymerize in an oven at 60°C for 48 hours.
-
-
Sectioning and Staining:
-
Trim the resin blocks and cut ultrathin sections (70-90 nm) using an ultramicrotome.
-
Collect the sections on copper grids.
-
Stain the sections with uranyl acetate for 10-15 minutes, followed by lead citrate for 5-10 minutes.
-
-
Imaging:
-
Examine the sections using a transmission electron microscope.
-
Mandatory Visualizations
Caption: On-Target Effect of Dynasore on Clathrin-Mediated Endocytosis.
Caption: Off-Target Effects of Dynasore.
Caption: Experimental Workflow for TEM Sample Preparation.
References
- 1. Dynasore - not just a dynamin inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 2. USE OF DYNASORE, THE SMALL MOLECULE INHIBITOR OF DYNAMIN, IN THE REGULATION OF ENDOCYTOSIS - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Dynasore - not just a dynamin inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. scispace.com [scispace.com]
- 6. researchgate.net [researchgate.net]
- 7. Inhibition of dynamin completely blocks compensatory synaptic vesicle endocytosis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Dynasore inhibits rapid endocytosis in bovine chromaffin cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
Application Notes and Protocols: Synchronizing Vesicle Recycling with Dynasore Hydrate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Dynasore hydrate (B1144303) is a cell-permeable small molecule that acts as a potent and reversible inhibitor of dynamin, a large GTPase essential for the scission of nascent vesicles from the plasma membrane during endocytosis.[1][2] By targeting the GTPase activity of dynamin 1 and dynamin 2, Dynasore effectively blocks dynamin-dependent endocytic pathways, including clathrin-mediated endocytosis.[1][3][4] This property makes it an invaluable tool for synchronizing the synaptic vesicle cycle. Following exocytosis, the retrieval of vesicle components via endocytosis is halted in the presence of Dynasore, leading to an accumulation of vesicular proteins on the cell surface and a depletion of the readily releasable pool of synaptic vesicles.[5][6] This synchronized state allows for the detailed study of the kinetics and molecular machinery of both exocytosis and the initial stages of endocytosis.
These application notes provide an overview of the use of Dynasore hydrate to synchronize vesicle recycling, including detailed protocols for common experimental paradigms and a summary of key quantitative data.
Mechanism of Action
Dynamin polymerizes around the neck of budding vesicles and, through GTP hydrolysis, provides the mechanical force required for membrane fission and the release of the vesicle into the cytoplasm.[7][8] Dynasore acts as a non-competitive inhibitor of this GTPase activity, preventing the conformational changes necessary for scission.[1] This results in the arrest of endocytosis at a stage where clathrin-coated pits are formed but cannot detach from the plasma membrane.[6][9]
Data Presentation
The following tables summarize key quantitative data for the application of this compound in cell culture experiments.
Table 1: Working Concentrations and Incubation Times
| Cell Type | Concentration (µM) | Incubation Time | Observed Effect | Reference |
| Hippocampal Neurons | 40 - 80 | 5 - 30 min | Complete block of synaptic vesicle endocytosis | [6] |
| HeLa Cells | 80 | 30 min | Inhibition of transferrin uptake | [10] |
| COS-1 Cells | 80 | 30 min | Inhibition of endocytosis | [10] |
| Bovine Chromaffin Cells | 75 | N/A | Inhibition of slow endocytosis | [11] |
| U2OS Cells | 5.7 (IC50) | 30 min | Inhibition of transferrin uptake | [12] |
Table 2: Efficacy and Specificity
| Parameter | Value | Details | Reference |
| IC50 (in vitro GTPase assay) | ~15 µM | For dynamin GTPase activity. | [4] |
| Half-maximal inhibition (endocytosis) | ~30 µM | In cultured hippocampal neurons. | [6] |
| Reversibility | Yes | Effects are reversible upon washout (e.g., 25 min). | [2][6] |
| Effect on Exocytosis | Minimal/None | No immediate effect on exocytosis was observed. | [4][6] |
Experimental Protocols
Protocol 1: Monitoring Synaptic Vesicle Endocytosis using FM Dyes
This protocol describes the use of styryl dyes like FM1-43 or FM4-64 to visualize synaptic vesicle recycling in cultured neurons.
Materials:
-
Cultured neurons on coverslips
-
Tyrode's solution (or other suitable imaging buffer)
-
High K+ Tyrode's solution (e.g., 90 mM KCl)
-
FM1-43 or FM4-64 dye (e.g., 10 µM)
-
This compound stock solution (e.g., 15 mM in DMSO)[4]
-
DMSO (vehicle control)
-
Fluorescence microscope with appropriate filter sets
Procedure:
-
Baseline Imaging: Place the coverslip with neurons in a perfusion chamber with Tyrode's solution. Acquire baseline fluorescence images.
-
Vesicle Loading (Staining): Stimulate the neurons with high K+ solution containing the FM dye for 60-90 seconds to induce exocytosis and subsequent endocytic uptake of the dye.
-
Wash: Perfuse the chamber with dye-free Tyrode's solution for 5-10 minutes to remove extracellular and membrane-bound dye.
-
Image Post-Loading: Acquire images of the fluorescently labeled synaptic boutons.
-
Dynasore Incubation: Incubate the neurons with Tyrode's solution containing the desired concentration of Dynasore (e.g., 80 µM) or DMSO for the vehicle control for 10-30 minutes.
-
Destaining (Stimulated Unloading): Stimulate the neurons again with high K+ solution in the continued presence of Dynasore or DMSO.
-
Image Acquisition: Acquire a time-lapse series of images during the destaining stimulus. In control cells, fluorescence intensity will decrease as labeled vesicles undergo exocytosis. In Dynasore-treated cells, endocytosis is blocked, preventing the re-uptake of released dye and allowing for the isolation of exocytic events.
-
Data Analysis: Measure the change in fluorescence intensity over time to quantify the rates of exocytosis and endocytosis. The lack of fluorescence recovery after an initial drop in Dynasore-treated cells indicates a block in endocytosis.
Protocol 2: Transferrin Uptake Assay for Clathrin-Mediated Endocytosis
This assay provides a quantitative measure of clathrin-mediated endocytosis in non-neuronal cells.
Materials:
-
Adherent cells grown on coverslips (e.g., HeLa, COS-1)
-
Serum-free medium (e.g., DMEM)
-
Fluorescently labeled transferrin (e.g., Alexa Fluor 568-Transferrin)
-
This compound stock solution
-
DMSO (vehicle control)
-
Paraformaldehyde (PFA) for fixation
-
Mounting medium with DAPI
-
Confocal or fluorescence microscope
Procedure:
-
Serum Starvation: Wash cells several times with serum-free medium. Dynasore can bind to serum proteins, reducing its activity.[10]
-
Pre-incubation with Dynasore: Incubate the cells in serum-free medium containing Dynasore (e.g., 80 µM) or DMSO for 30 minutes at 37°C.[10]
-
Transferrin Uptake: Add fluorescently labeled transferrin to the medium and incubate for a defined period (e.g., 5-15 minutes) at 37°C to allow for internalization.
-
Stop Uptake: Place the coverslips on ice and wash with ice-cold PBS to stop endocytosis and remove surface-bound transferrin. An acid wash step can be included to strip any remaining surface-bound ligand.
-
Fixation: Fix the cells with 4% PFA in PBS for 15 minutes at room temperature.
-
Mounting: Wash the cells with PBS, mount the coverslips onto slides using a mounting medium containing DAPI, and seal.
-
Imaging and Analysis: Acquire images using a confocal microscope. Quantify the integrated fluorescence intensity of internalized transferrin per cell. A significant reduction in fluorescence in Dynasore-treated cells compared to the control indicates inhibition of clathrin-mediated endocytosis.
Protocol 3: Electrophysiological Recording of Synaptic Activity
This protocol outlines how to measure the effect of Dynasore on synaptic transmission, which can be indicative of vesicle pool depletion due to blocked recycling.
Materials:
-
Brain slice preparation or cultured neurons
-
Artificial cerebrospinal fluid (aCSF)
-
Patch-clamp rig with amplifier and data acquisition system
-
Glass micropipettes
-
This compound stock solution
-
DMSO (vehicle control)
Procedure:
-
Establish Recording: Obtain a whole-cell patch-clamp recording from a neuron of interest.
-
Baseline Synaptic Responses: Record baseline evoked postsynaptic currents (EPSCs or IPSCs) by stimulating presynaptic afferents at a low frequency (e.g., 0.1 Hz).
-
Dynasore Application: Perfuse the preparation with aCSF containing Dynasore (e.g., 80 µM).
-
Stimulation Train: Apply a sustained train of stimuli (e.g., 5-10 Hz for 1-2 minutes).
-
Monitor Synaptic Depression: Continuously record the synaptic responses during the train. In the presence of Dynasore, the block in vesicle recycling will lead to a more rapid and profound depression of the synaptic response as the readily releasable pool of vesicles is depleted.
-
Washout: Perfuse with normal aCSF to demonstrate the reversibility of the effect.
-
Data Analysis: Plot the amplitude of the postsynaptic currents as a function of stimulus number or time. Compare the rate and extent of synaptic depression between control and Dynasore conditions.
Concluding Remarks
This compound is a powerful and widely used tool for the acute inhibition of dynamin-dependent endocytosis. Its rapid and reversible action allows for the temporal dissection of the synaptic vesicle cycle, making it possible to synchronize vesicle recycling and study its components in isolation. When using Dynasore, it is crucial to consider potential off-target effects and to include appropriate vehicle controls.[13][14] The protocols provided here serve as a starting point for designing experiments to investigate the intricate processes of vesicle trafficking in various cellular contexts.
References
- 1. researchgate.net [researchgate.net]
- 2. Use of dynasore, the small molecule inhibitor of dynamin, in the regulation of endocytosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Frontiers | Role of Clathrin and Dynamin in Clathrin Mediated Endocytosis/Synaptic Vesicle Recycling and Implications in Neurological Diseases [frontiersin.org]
- 4. Dynasore | Cell Signaling Technology [cellsignal.com]
- 5. Different dynamin blockers interfere with distinct phases of synaptic endocytosis during stimulation in motoneurones - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Inhibition of dynamin completely blocks compensatory synaptic vesicle endocytosis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Dynamin-dependent Vesicle Twist at the Final Stage of Clathrin-mediated Endocytosis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. portlandpress.com [portlandpress.com]
- 9. Dynasore puts a new spin on dynamin: a surprising dual role during vesicle formation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. USE OF DYNASORE, THE SMALL MOLECULE INHIBITOR OF DYNAMIN, IN THE REGULATION OF ENDOCYTOSIS - PMC [pmc.ncbi.nlm.nih.gov]
- 11. journals.physiology.org [journals.physiology.org]
- 12. Building a Better Dynasore: The Dyngo Compounds Potently Inhibit Dynamin and Endocytosis - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Dynasore, an inhibitor of dynamin, increases the probability of transmitter release - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Dynasore blocks evoked release while augmenting spontaneous synaptic transmission from primary visceral afferents - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Inhibiting Herpes Simplex Virus (HSV) Entry with Dynasore Hydrate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Herpes Simplex Virus (HSV) infections remain a significant global health concern. The initiation of infection is critically dependent on the virus's ability to enter host cells. Dynasore (B607235) hydrate (B1144303) is a small molecule inhibitor that has been identified as a potent blocker of HSV entry.[1][2] It functions by inhibiting the GTPase activity of dynamin, a key protein involved in endocytosis and membrane fission events that are crucial for the internalization of various viruses, including HSV.[3][4] These application notes provide a comprehensive overview and detailed protocols for utilizing Dynasore hydrate to inhibit HSV entry in a research setting.
Mechanism of Action
HSV can enter host cells through multiple pathways, including direct fusion at the plasma membrane and various forms of endocytosis.[3][5] Several studies have demonstrated that HSV entry into cell types such as keratinocytes and fibroblasts is a dynamin-dependent process.[3][6] Dynasore specifically targets and inhibits the GTPase activity of dynamin.[4] This inhibition prevents the scission of endocytic vesicles from the plasma membrane, effectively trapping the virus at the cell surface and preventing its entry into the cytoplasm.[7] Electron microscopy studies have confirmed that in the presence of Dynasore, HSV virions are found in plasma membrane invaginations but are absent from the cytoplasm.[7]
Signaling Pathway of HSV Entry and Dynasore Inhibition
Caption: HSV entry via dynamin-dependent endocytosis and its inhibition by Dynasore.
Quantitative Data Summary
The efficacy of this compound in inhibiting HSV entry varies depending on the cell type, virus strain, and experimental conditions. The following table summarizes key quantitative data from published studies.
| Cell Type | Virus | Dynasore Concentration | % Inhibition / Effect | Reference |
| HaCaT cells | HSV-1 | 40 µM | Significant reduction in infection | [7] |
| Primary human keratinocytes | HSV-1 | 80 µM | Significant block of infection | [8] |
| SK-N-SH (neuroblastoma) cells | HSV-2(G) | 80 µM | ~80-90% reduction in viral plaques | [1] |
| Primary human genital tract cells | HSV-2(G) | 80 µM | Potent inhibition of plaque formation | [1] |
| HOG (oligodendrocytic) cells | HSV-1 (KOS) | 50 µM | Decrease in viral protein expression | [9] |
| HeLa cells | Transferrin uptake | ~15 µM | IC50 for endocytosis inhibition | [10] |
Experimental Protocols
General Considerations
-
This compound Preparation: this compound is typically dissolved in dimethyl sulfoxide (B87167) (DMSO) to create a stock solution.[1] The final concentration of DMSO in the cell culture medium should be kept low (e.g., ≤0.25%) to avoid cytotoxicity.[1]
-
Serum-Free Conditions: Dynasore can bind to serum proteins, which may reduce its effective concentration.[10] Therefore, it is recommended to perform experiments in serum-free or low-serum media.[10]
-
Cytotoxicity: It is crucial to determine the cytotoxic concentration of this compound for the specific cell line being used. This can be assessed using standard cell viability assays such as MTT or Trypan Blue exclusion.[11]
-
Controls: Appropriate controls are essential for interpreting the results. These should include a vehicle control (e.g., DMSO-treated cells) and a positive control for infection (untreated, infected cells).[7]
Protocol 1: HSV Entry Inhibition Assay using Plaque Reduction
This protocol is designed to quantify the inhibition of HSV entry by measuring the reduction in viral plaque formation.
Materials:
-
Host cells (e.g., Vero, HaCaT, SK-N-SH)
-
HSV-1 or HSV-2 stock
-
This compound (Sigma-Aldrich, D7693 or equivalent)
-
DMSO
-
Cell culture medium (e.g., DMEM)
-
Serum-free medium
-
Overlay medium (e.g., medium with methylcellulose (B11928114) or carboxymethyl cellulose)
-
Crystal violet staining solution
Workflow Diagram:
Caption: Workflow for the HSV plaque reduction assay with Dynasore.
Procedure:
-
Cell Seeding: Seed host cells in 24-well plates at a density that will result in a confluent monolayer on the day of infection.
-
Pre-treatment: On the day of the experiment, aspirate the culture medium and wash the cells with serum-free medium. Pretreat the cells with various concentrations of this compound (e.g., 10, 20, 40, 80 µM) or DMSO (vehicle control) in serum-free medium for 30 minutes to 1 hour at 37°C.[1][7]
-
Infection: Following pre-treatment, infect the cells with HSV at a multiplicity of infection (MOI) that will produce a countable number of plaques (e.g., 100 plaque-forming units (PFU)/well). The infection should be carried out for 1-2 hours at 37°C in the presence of Dynasore or DMSO.
-
Inoculum Removal: After the infection period, remove the viral inoculum and wash the cell monolayers gently with PBS to remove unbound virus.
-
Overlay: Add an overlay medium containing the respective concentrations of Dynasore or DMSO. The overlay will restrict the spread of progeny virus to adjacent cells, leading to the formation of discrete plaques.
-
Incubation: Incubate the plates at 37°C in a CO2 incubator for 48-72 hours.
-
Staining: After the incubation period, aspirate the overlay medium and fix the cells with a solution such as 4% paraformaldehyde. Stain the cells with 0.5% crystal violet solution for 10-20 minutes.
-
Quantification: Gently wash the plates with water and allow them to dry. Count the number of plaques in each well. The percentage of inhibition is calculated as follows: % Inhibition = [1 - (Number of plaques in treated wells / Number of plaques in control wells)] x 100
Protocol 2: Western Blot Analysis of Viral Protein Expression
This protocol assesses the effect of Dynasore on the expression of early viral proteins, which is an indicator of successful viral entry and the initiation of replication.
Materials:
-
Host cells
-
HSV-1 or HSV-2 stock
-
This compound
-
DMSO
-
Cell lysis buffer (e.g., RIPA buffer) with protease inhibitors
-
Primary antibodies against viral proteins (e.g., ICP0, VP16) and a loading control (e.g., β-actin, GAPDH)
-
Secondary antibodies conjugated to HRP
-
Chemiluminescence substrate
Procedure:
-
Cell Treatment and Infection: Seed cells in 6-well plates. The following day, pre-treat the cells with Dynasore or DMSO as described in Protocol 1. Infect the cells with HSV at a higher MOI (e.g., 1-5 PFU/cell) for 1 hour.
-
Cell Lysis: At a specific time point post-infection (e.g., 4-6 hours), wash the cells with cold PBS and lyse them using a suitable lysis buffer containing protease inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a protein assay (e.g., BCA assay).
-
SDS-PAGE and Western Blotting: Separate equal amounts of protein from each sample by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.
-
Antibody Incubation: Block the membrane and then incubate it with primary antibodies against an early viral protein and a loading control. Subsequently, incubate with the appropriate HRP-conjugated secondary antibodies.
-
Detection: Detect the protein bands using a chemiluminescence substrate and an imaging system.
-
Analysis: Quantify the band intensities and normalize the viral protein levels to the loading control. Compare the levels of viral protein expression in Dynasore-treated cells to the control cells. A reduction in viral protein expression indicates inhibition of an early step in the viral life cycle, such as entry.[9]
Troubleshooting and Off-Target Considerations
-
High Cytotoxicity: If significant cell death is observed at the desired inhibitory concentrations, reduce the concentration of Dynasore or the incubation time. Ensure the DMSO concentration is not exceeding cytotoxic levels.
-
Low Inhibition: If the inhibitory effect is lower than expected, confirm the activity of the Dynasore stock. Also, ensure that experiments are performed in low-serum or serum-free conditions.[10]
By following these protocols and considering the outlined factors, researchers can effectively utilize this compound as a tool to investigate the role of dynamin-dependent pathways in HSV entry and to screen for potential antiviral compounds.
References
- 1. Dynasore Disrupts Trafficking of Herpes Simplex Virus Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Dynasore disrupts trafficking of herpes simplex virus proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Entry pathways of herpes simplex virus type 1 into human keratinocytes are dynamin- and cholesterol-dependent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. selleckchem.com [selleckchem.com]
- 5. journals.asm.org [journals.asm.org]
- 6. Herpes Simplex Virus 1 Can Enter Dynamin 1 and 2 Double-Knockout Fibroblasts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Entry Pathways of Herpes Simplex Virus Type 1 into Human Keratinocytes Are Dynamin- and Cholesterol-Dependent | PLOS One [journals.plos.org]
- 8. Entry Pathways of Herpes Simplex Virus Type 1 into Human Keratinocytes Are Dynamin- and Cholesterol-Dependent - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Hsv-1 Endocytic Entry into a Human Oligodendrocytic Cell Line Is Mediated by Clathrin and Dynamin but Not Caveolin - PMC [pmc.ncbi.nlm.nih.gov]
- 10. USE OF DYNASORE, THE SMALL MOLECULE INHIBITOR OF DYNAMIN, IN THE REGULATION OF ENDOCYTOSIS - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. The endocytosis inhibitor dynasore induces a DNA damage response pathway that can be manipulated for enhanced apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Studying GPCR Internalization with Dynasore
For Researchers, Scientists, and Drug Development Professionals
Introduction
G protein-coupled receptors (GPCRs) are the largest family of cell surface receptors and are crucial targets for drug development. Upon activation, many GPCRs are internalized into the cell, a process that is critical for signal desensitization, resensitization, and downstream signaling. A primary mechanism for this internalization is clathrin-mediated endocytosis, a process dependent on the GTPase dynamin.[1] Dynasore is a cell-permeable small molecule that acts as a non-competitive inhibitor of dynamin's GTPase activity, thereby blocking clathrin-mediated endocytosis.[2][3] This makes Dynasore a valuable tool for studying the dynamics and functional consequences of GPCR internalization.
These application notes provide an overview of the use of Dynasore in GPCR internalization studies, including its mechanism of action, key experimental considerations, and detailed protocols for various assays.
Mechanism of Action of Dynasore
Dynasore inhibits the GTPase activity of dynamin-1, dynamin-2, and the mitochondrial dynamin Drp1.[2][4] Dynamin is essential for the "pinching off" of clathrin-coated vesicles from the plasma membrane.[5] By inhibiting dynamin, Dynasore effectively blocks the scission step of vesicle formation, leading to an accumulation of clathrin-coated pits at the cell surface and preventing the internalization of cargo, including GPCRs.[4] The inhibitory effect of Dynasore is rapid, occurring within seconds to minutes of application, and is reversible upon washout.[2][6]
It is important to note that while Dynasore is a powerful tool, it can have off-target effects. Studies have shown that Dynasore can impact cellular cholesterol levels and disrupt lipid raft organization in a dynamin-independent manner.[2][5][6] Therefore, it is crucial to include appropriate controls in experiments to account for these potential off-target effects.
Quantitative Data on Dynasore Activity
The following table summarizes key quantitative parameters of Dynasore's activity from in vitro and cell-based assays.
| Parameter | Value | Cell Type/System | Reference |
| IC50 for Dynamin GTPase Activity | ~15 µM | In vitro GTPase assay | [7] |
| Effective Concentration for >90% Inhibition of Endocytosis | 80 µM | Various cell lines | [8] |
| Reversibility | Effect is reversed ~20 minutes after washout | Cell culture | [6] |
| Solubility | Soluble up to 100 mM in DMSO | - |
Experimental Protocols
Several methods can be employed to study GPCR internalization using Dynasore. The choice of method will depend on the specific research question, the available equipment, and the GPCR of interest. It is recommended to use serum-free media during experiments, as Dynasore can bind to serum proteins, which reduces its effective concentration.[7]
Protocol 1: Immunofluorescence Microscopy
This method allows for the direct visualization of GPCR internalization.
Materials:
-
Cells expressing the GPCR of interest (preferably with an extracellular epitope tag, e.g., HA or FLAG)
-
Cell culture medium (serum-free for the experiment)
-
Dynasore (stock solution in DMSO)
-
Agonist for the GPCR of interest
-
Phosphate-buffered saline (PBS)
-
Fixation solution (e.g., 4% paraformaldehyde in PBS)
-
Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS) (optional, for intracellular targets)
-
Blocking buffer (e.g., 5% bovine serum albumin in PBS)
-
Primary antibody against the epitope tag
-
Fluorescently labeled secondary antibody
-
Nuclear stain (e.g., DAPI)
-
Antifade mounting medium
-
Confocal microscope
Procedure:
-
Cell Seeding: Seed cells on glass coverslips in a multi-well plate and allow them to adhere and grow to 50-70% confluency.
-
Pre-treatment with Dynasore:
-
Wash the cells with serum-free medium.
-
Pre-incubate the cells with Dynasore (e.g., 80 µM) or vehicle control (DMSO) in serum-free medium for 30 minutes at 37°C.
-
-
Agonist Stimulation:
-
Add the GPCR agonist to the wells at the desired concentration.
-
Incubate for the desired time period (e.g., 0, 5, 15, 30 minutes) at 37°C to induce internalization.
-
-
Fixation:
-
Remove the medium and wash the cells three times with ice-cold PBS.
-
Fix the cells with 4% paraformaldehyde for 15-20 minutes at room temperature.
-
-
Immunostaining:
-
Wash the cells three times with PBS.
-
Block the cells with blocking buffer for 1 hour at room temperature.
-
Incubate with the primary antibody diluted in blocking buffer for 1-2 hours at room temperature or overnight at 4°C.
-
Wash the cells three times with PBS.
-
Incubate with the fluorescently labeled secondary antibody and DAPI diluted in blocking buffer for 1 hour at room temperature, protected from light.
-
Wash the cells three times with PBS.
-
-
Mounting and Imaging:
-
Mount the coverslips onto microscope slides using antifade mounting medium.
-
Image the cells using a confocal microscope. GPCRs on the cell surface will appear as a ring around the cytoplasm, while internalized receptors will appear as puncta within the cytoplasm. In Dynasore-treated cells, the receptors should remain at the plasma membrane even after agonist stimulation.
-
Protocol 2: BRET- or FRET-based Assays
Bioluminescence Resonance Energy Transfer (BRET) and Förster Resonance Energy Transfer (FRET) are powerful techniques to monitor GPCR internalization in real-time in living cells.[9][10] These assays typically involve a GPCR tagged with a donor fluorophore/luciferase and a plasma membrane marker or an endosomal marker tagged with an acceptor fluorophore. Internalization is measured as a change in the BRET/FRET signal.
Materials:
-
Cells co-expressing the GPCR-donor fusion and an acceptor-tagged plasma membrane or endosomal marker
-
Cell culture medium (serum-free for the experiment)
-
Dynasore (stock solution in DMSO)
-
Agonist for the GPCR of interest
-
BRET/FRET plate reader
Procedure:
-
Cell Seeding: Seed the transfected cells in a white or black clear-bottom multi-well plate suitable for BRET/FRET measurements.
-
Pre-treatment with Dynasore:
-
Wash the cells with serum-free medium.
-
Add Dynasore (e.g., 80 µM) or vehicle control (DMSO) in serum-free medium to the appropriate wells. Incubate for 30 minutes at 37°C.
-
-
Baseline Reading:
-
For BRET assays, add the luciferase substrate (e.g., coelenterazine (B1669285) h).
-
Take a baseline reading on the BRET/FRET plate reader.
-
-
Agonist Stimulation and Real-time Measurement:
-
Inject the GPCR agonist into the wells.
-
Immediately start measuring the BRET/FRET signal kinetically over a time course (e.g., every minute for 30-60 minutes).
-
-
Data Analysis:
-
Calculate the BRET/FRET ratio. A decrease in BRET/FRET signal between a plasma membrane marker and the GPCR, or an increase in signal with an endosomal marker, indicates internalization. Dynasore treatment should prevent this change in signal.
-
Protocol 3: Radioligand Binding Assay
This is a classic and quantitative method to measure the loss of cell surface receptors upon internalization.[11]
Materials:
-
Cells expressing the GPCR of interest
-
Binding buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES)
-
Radiolabeled ligand for the GPCR
-
Unlabeled ("cold") ligand for determining non-specific binding
-
Dynasore (stock solution in DMSO)
-
Agonist for the GPCR of interest
-
Wash buffer (ice-cold)
-
Scintillation counter and scintillation fluid
Procedure:
-
Cell Seeding: Seed cells in a multi-well plate and grow to confluency.
-
Pre-treatment with Dynasore:
-
Wash the cells with serum-free medium.
-
Pre-incubate the cells with Dynasore (e.g., 80 µM) or vehicle control (DMSO) in serum-free medium for 30 minutes at 37°C.
-
-
Agonist-induced Internalization:
-
Add the GPCR agonist to induce internalization and incubate for the desired time at 37°C.
-
-
Radioligand Binding:
-
Place the plate on ice and wash the cells with ice-cold binding buffer to stop internalization and remove the agonist.
-
Add the radiolabeled ligand (at a concentration near its Kd) in ice-cold binding buffer to all wells. For non-specific binding, add a high concentration of unlabeled ligand to a set of wells.
-
Incubate on ice for a sufficient time to reach binding equilibrium (e.g., 2-4 hours).
-
-
Washing and Lysis:
-
Aspirate the binding buffer and wash the cells rapidly with ice-cold wash buffer to remove unbound radioligand.
-
Lyse the cells with a suitable lysis buffer (e.g., 0.1 M NaOH).
-
-
Quantification:
-
Transfer the cell lysates to scintillation vials, add scintillation fluid, and measure the radioactivity using a scintillation counter.
-
-
Data Analysis:
-
Calculate the specific binding by subtracting the non-specific binding from the total binding. The amount of specific binding is proportional to the number of receptors on the cell surface. A decrease in specific binding after agonist treatment indicates internalization. Dynasore should block this agonist-induced decrease in surface receptor number.
-
Visualizations
Signaling Pathway of GPCR Internalization
Caption: GPCR internalization via clathrin-mediated endocytosis.
Experimental Workflow for Studying GPCR Internalization with Dynasore
Caption: Workflow for investigating GPCR internalization using Dynasore.
References
- 1. Internalization Dissociates β2-Adrenergic Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Dynasore - not just a dynamin inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A Broad G Protein-Coupled Receptor Internalization Assay that Combines SNAP-Tag Labeling, Diffusion-Enhanced Resonance Energy Transfer, and a Highly Emissive Terbium Cryptate - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Dynasore, a cell-permeable inhibitor of dynamin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. scispace.com [scispace.com]
- 7. USE OF DYNASORE, THE SMALL MOLECULE INHIBITOR OF DYNAMIN, IN THE REGULATION OF ENDOCYTOSIS - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Frontiers | Multiple GPCR Functional Assays Based on Resonance Energy Transfer Sensors [frontiersin.org]
- 10. ecosystem.drgpcr.com [ecosystem.drgpcr.com]
- 11. GPCR-radioligand binding assays - PubMed [pubmed.ncbi.nlm.nih.gov]
Dynasore Hydrate: Application in High-Throughput Screening for Dynamin Inhibitors
Application Note and Protocols
Introduction
Dynasore hydrate (B1144303) is a cell-permeable small molecule that acts as a reversible, non-competitive inhibitor of the GTPase activity of dynamin-1, dynamin-2, and the mitochondrial dynamin Drp1.[1][2] Dynamins are large GTPases essential for the scission of nascent vesicles from parent membranes, a critical step in processes like clathrin-mediated endocytosis.[1][3][4] By inhibiting dynamin's function, Dynasore hydrate effectively blocks the formation of clathrin-coated vesicles, making it an invaluable tool for studying endocytic pathways.[5][6] Its rapid action and reversible nature have established it as a standard control compound in high-throughput screening (HTS) campaigns aimed at discovering novel modulators of endocytosis and dynamin activity.[1][7]
Mechanism of Action
This compound targets the GTPase domain of dynamin, interfering with its ability to hydrolyze GTP. This hydrolysis is a crucial conformational change that provides the mechanical force required to pinch off vesicles from the plasma membrane.[3] It is important to note that this compound has been shown to inhibit the assembly-stimulated GTPase activity of dynamin rather than its basal GTPase activity.[3][4][8] This distinction is critical when designing and interpreting HTS assays. Recent studies have also highlighted potential off-target effects, including perturbations of plasma membrane cholesterol levels and actin filament destabilization, which should be considered in experimental design.[3]
High-Throughput Screening Applications
This compound is frequently employed as a positive control in HTS assays designed to identify new inhibitors of dynamin-dependent processes. Two primary types of in vitro HTS assays are commonly used:
-
Stimulated GTPase Activity Assays: These assays measure the rate of GTP hydrolysis by dynamin in the presence of stimulating agents like GST-Grb2 or lipid nanotubes, which promote dynamin self-assembly.[3][7] The amount of inorganic phosphate (B84403) (Pi) or GDP produced is quantified as a measure of enzyme activity.
-
Cell-Based Endocytosis Assays: These assays monitor the uptake of labeled cargo molecules (e.g., fluorescently tagged transferrin) into cells.[7] A decrease in cargo internalization in the presence of a test compound, comparable to the effect of this compound, indicates potential inhibition of endocytosis.
Data Presentation
The following tables summarize quantitative data for this compound in relevant HTS assays.
| Assay Type | Dynamin Isoform | Stimulator | IC50 (µM) | Reference |
| Stimulated GTPase Activity (Malachite Green) | Dynamin-1 | Lipid Nanotubes | 83.5 | [3] |
| Cell-Based Transferrin Uptake (Automated Assay) | Not specified | Serum-free conditions | 34.7 | [5] |
Note: IC50 values can vary depending on assay conditions, including enzyme and substrate concentrations.
Signaling Pathway and Experimental Workflows
To visualize the mechanism of action and experimental procedures, the following diagrams are provided.
Caption: Clathrin-mediated endocytosis pathway and the inhibitory action of this compound.
Caption: High-throughput screening workflow for identifying dynamin GTPase inhibitors.
Experimental Protocols
Protocol 1: In Vitro Stimulated Dynamin GTPase HTS Assay (Malachite Green)
This protocol is adapted from the initial screening method used to identify Dynasore.[7]
Materials:
-
Purified full-length human dynamin-1
-
GST-Grb2
-
GTP solution
-
Assay Buffer: 50 mM Tris pH 7.5, 3 mM MgCl₂, 100 mM KCl, 0.2 mM EGTA
-
Malachite Green Reagent
-
384-well microplates
-
Test compounds and this compound dissolved in DMSO
Procedure:
-
Compound Plating: Dispense test compounds, this compound (positive control, e.g., final concentration 100 µM), and DMSO (vehicle control) into separate wells of a 384-well plate.
-
Enzyme Preparation: Prepare a master mix containing 100 nM dynamin-1 and 2 µM GST-Grb2 in Assay Buffer.
-
Enzyme Addition: Add the dynamin/GST-Grb2 mixture to each well.
-
Pre-incubation: Incubate the plate for 15-30 minutes at room temperature to allow compounds to interact with the enzyme.
-
Reaction Initiation: Add GTP to each well to a final concentration of 1 mM to start the reaction.
-
Incubation: Incubate the plate for 30-60 minutes at 37°C.
-
Reaction Termination and Detection: Stop the reaction by adding the Malachite Green Reagent, which detects the free phosphate released during GTP hydrolysis.
-
Data Acquisition: Read the absorbance at ~620 nm using a microplate reader.
-
Data Analysis: Normalize the data to controls. A decrease in absorbance indicates inhibition of GTPase activity. Calculate the Z'-factor to assess assay quality.
Protocol 2: Cell-Based Transferrin Uptake HTS Assay
This protocol outlines a common method to assess the impact of compounds on clathrin-mediated endocytosis.[7]
Materials:
-
HeLa cells (or other suitable cell line)
-
DMEM (or appropriate cell culture medium)
-
Fluorescently-labeled transferrin (e.g., Alexa Fluor 647-Transferrin)
-
This compound (e.g., 80 µM final concentration)
-
Test compounds in DMSO
-
384-well imaging plates
-
High-content imaging system
Procedure:
-
Cell Plating: Seed HeLa cells into 384-well imaging plates and grow to 70-80% confluency.
-
Compound Addition: Add test compounds, this compound (positive control), and DMSO (vehicle control) to the cells.
-
Pre-incubation: Incubate for 30 minutes at 37°C in serum-free medium.[7][9]
-
Cargo Addition: Add fluorescently-labeled transferrin to each well.
-
Uptake Incubation: Incubate for 15-20 minutes at 37°C to allow for internalization.
-
Cell Fixation and Staining: Wash the cells with cold PBS to remove non-internalized transferrin, then fix the cells (e.g., with 4% paraformaldehyde). Nuclei can be counterstained (e.g., with DAPI).
-
Imaging: Acquire images using a high-content imaging system.
-
Image Analysis: Quantify the amount of internalized transferrin per cell by measuring the integrated fluorescence intensity within the cell boundaries (defined by brightfield or another cellular stain).
-
Data Analysis: Normalize the data to controls. A decrease in intracellular fluorescence indicates inhibition of endocytosis.
Conclusion
This compound serves as a critical tool and benchmark compound in high-throughput screening for the discovery of novel dynamin inhibitors. Its well-characterized mechanism of action and established use in both biochemical and cell-based assays make it an essential component of the researcher's toolkit for investigating endocytic pathways. When using this compound, it is crucial to be mindful of its specificity for stimulated versus basal GTPase activity and to consider potential off-target effects in the interpretation of screening data.
References
- 1. Use of dynasore, the small molecule inhibitor of dynamin, in the regulation of endocytosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Workflow for High-throughput Screening of Enzyme Mutant Libraries Using Matrix-assisted Laser Desorption/Ionization Mass Spectrometry Analysis of Escherichia coli Colonies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A highly-sensitive high throughput assay for dynamin's basal GTPase activity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. kirchhausen.hms.harvard.edu [kirchhausen.hms.harvard.edu]
- 5. Building a Better Dynasore: The Dyngo Compounds Potently Inhibit Dynamin and Endocytosis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Clathrin-Independent Pathways of Endocytosis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. USE OF DYNASORE, THE SMALL MOLECULE INHIBITOR OF DYNAMIN, IN THE REGULATION OF ENDOCYTOSIS - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. protocols.io [protocols.io]
Dynasore Hydrate: A Tool for Elucidating Neurotransmitter Release Mechanisms
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction
Dynasore hydrate (B1144303) is a cell-permeable small molecule that acts as a potent and reversible inhibitor of dynamin, a large GTPase essential for membrane fission in clathrin-mediated endocytosis.[1][2][3] By targeting the GTPase activity of dynamin-1, dynamin-2, and the mitochondrial dynamin Drp1, Dynasore effectively blocks the scission of newly formed vesicles from the plasma membrane.[1][2][3] This property makes it an invaluable tool for studying the intricate processes of synaptic vesicle recycling and its impact on neurotransmitter release. These application notes provide detailed protocols and quantitative data to guide researchers in utilizing Dynasore hydrate to investigate the dynamics of synaptic transmission.
Mechanism of Action
Dynasore is a non-competitive inhibitor of dynamin's GTPase activity.[1][3][4] Dynamin polymerizes around the neck of budding vesicles and, upon GTP hydrolysis, undergoes a conformational change that leads to membrane fission and vesicle release.[5] Dynasore prevents this final step, effectively trapping clathrin-coated pits at the plasma membrane and inhibiting endocytosis.[2] This rapid and reversible action allows for precise temporal control in experiments studying synaptic function.[1][3]
Caption: Signaling pathway of Dynasore's inhibitory action on dynamin-dependent endocytosis.
Applications in Neurotransmitter Release Studies
By inhibiting synaptic vesicle endocytosis, Dynasore allows for the dissection of various aspects of neurotransmitter release:
-
Studying Vesicle Pool Depletion: Prolonged stimulation in the presence of Dynasore leads to the depletion of the readily releasable pool of synaptic vesicles, allowing for the study of vesicle mobilization and recycling kinetics.
-
Differentiating Modes of Release: Dynasore can help distinguish between different modes of neurotransmitter release, such as spontaneous, evoked, and asynchronous release, which may rely on distinct vesicle pools or recycling pathways.[6]
-
Investigating Compensatory Endocytosis: The rapid and reversible nature of Dynasore makes it ideal for studying the kinetics and mechanisms of compensatory endocytosis that follows exocytosis.[7]
Quantitative Data Summary
The following tables summarize the quantitative effects of this compound as reported in various studies. These values can serve as a reference for experimental design and data interpretation.
| Parameter | Organism/Cell Type | Dynasore Concentration | Effect | Reference |
| Endocytosis Inhibition | ||||
| Clathrin-Mediated Endocytosis | Various cell types | 80 µM | >90% inhibition | [1] |
| Compensatory Synaptic Vesicle Endocytosis | Cultured hippocampal neurons | 80 µM | Complete block | [7] |
| Half-maximal Inhibition (IC50) | In vitro GTP hydrolysis | ~15 µM | 50% inhibition | [8] |
| Half-maximal Inhibition (Endocytosis) | Cultured hippocampal neurons | ~30 µM | 50% inhibition | [7] |
| Synaptic Vesicle Dynamics | ||||
| Synaptic Vesicle Density | Cultured hippocampal neurons | Not specified | ~50% reduction after stimulation | [7] |
| Neurotransmitter Release | ||||
| Spontaneous EPSC Frequency | Rat brainstem slices | 100 µM | Rapid increase | [6][9] |
| Evoked EPSCs | Rat brainstem slices | 100 µM | Inhibition | [6][9] |
| Spontaneous Release | Frog neuromuscular junction | Not specified | Increase in probability | [5][10] |
Experimental Protocols
Here are detailed protocols for key experiments using this compound to study neurotransmitter release.
Protocol 1: Inhibition of Synaptic Vesicle Endocytosis using Electrophysiology
This protocol details how to measure the effect of Dynasore on evoked and spontaneous synaptic transmission.
Caption: Experimental workflow for electrophysiological recording with Dynasore.
Materials:
-
Neuronal cell culture or acute brain slices
-
Artificial cerebrospinal fluid (aCSF) or appropriate recording solution
-
This compound stock solution (e.g., 15 mM in DMSO)[8]
-
Patch-clamp electrophysiology setup
-
Stimulating electrode
Procedure:
-
Preparation: Prepare neuronal cultures or brain slices as per standard laboratory protocols.
-
Stock Solution: Prepare a stock solution of this compound in DMSO. For a 15 mM stock, reconstitute 5 mg of powder in 1.03 mL of DMSO.[8] Store aliquots at -20°C for up to one month.[8]
-
Baseline Recording:
-
Establish a whole-cell patch-clamp recording from a neuron.
-
Record baseline spontaneous excitatory postsynaptic currents (sEPSCs) or inhibitory postsynaptic currents (sIPSCs) for 5-10 minutes.
-
Deliver electrical stimulation to evoke synaptic responses and record baseline evoked EPSCs or IPSCs.
-
-
Dynasore Application:
-
Dilute the Dynasore stock solution into the recording solution to the desired final concentration (typically 80-100 µM). The final DMSO concentration should be kept low (e.g., <0.5%) to avoid solvent effects.
-
Bath apply the Dynasore-containing solution to the preparation. Dynasore's effects are rapid, often observed within seconds to minutes.[1][3]
-
-
Data Acquisition:
-
Washout:
-
To test for reversibility, perfuse the preparation with fresh recording solution lacking Dynasore for 15-30 minutes.
-
Continue to record spontaneous and evoked activity to monitor the recovery of synaptic function.
-
Protocol 2: Visualizing Synaptic Vesicle Recycling using pH-sensitive Fluorescent Proteins
This protocol uses synaptopHluorin, a pH-sensitive GFP fused to a synaptic vesicle protein, to optically monitor exocytosis and endocytosis.
Caption: Experimental workflow for imaging synaptic vesicle recycling with Dynasore.
Materials:
-
Neuronal culture transfected with a synaptopHluorin construct
-
Imaging medium (e.g., Tyrode's solution)
-
This compound stock solution
-
Fluorescence microscope with a perfusion system and capabilities for electrical stimulation
Procedure:
-
Cell Preparation: Culture and transfect neurons with a plasmid encoding a synaptopHluorin-tagged synaptic vesicle protein (e.g., VAMP2-pHluorin).
-
Baseline Imaging:
-
Mount the coverslip with transfected neurons onto the microscope stage and perfuse with imaging medium.
-
Identify transfected neurons and acquire baseline fluorescence images of synaptic boutons.
-
-
Stimulation and Recording:
-
Deliver a train of electrical stimuli (e.g., 10 Hz for 30 seconds) to induce exocytosis.
-
Acquire a time-lapse series of images before, during, and after stimulation. Exocytosis will be observed as an increase in fluorescence as the acidic vesicle lumen equilibrates with the neutral extracellular medium. The subsequent decay in fluorescence represents endocytosis and re-acidification of the vesicles.
-
-
Dynasore Application:
-
Perfuse the culture with imaging medium containing the desired concentration of Dynasore (e.g., 80 µM) for 15-30 minutes.[1]
-
-
Repeat Stimulation:
-
Deliver the same electrical stimulation protocol as in the baseline condition.
-
Acquire another time-lapse series of images.
-
-
Data Analysis:
-
Measure the fluorescence intensity of individual synaptic boutons over time.
-
In the presence of Dynasore, you should observe a sustained increase in fluorescence during and after stimulation, as the block in endocytosis prevents the re-acidification of the synaptic vesicles.[7]
-
Off-Target Effects and Considerations
While Dynasore is a powerful tool, it is important to be aware of potential off-target effects. Some studies have reported that Dynasore can increase resting intracellular calcium levels and may also affect cholesterol homeostasis and the actin cytoskeleton.[10][11] Therefore, it is crucial to include appropriate controls in your experiments and to interpret the results in the context of these potential confounding factors. The inhibitory effect of Dynasore can also be reduced by binding to serum proteins.[11]
Conclusion
This compound is a versatile and potent inhibitor of dynamin-dependent endocytosis, making it an essential tool for neuroscientists studying synaptic transmission. By carefully designing experiments and considering its known off-target effects, researchers can leverage Dynasore to gain valuable insights into the mechanisms of neurotransmitter release and synaptic vesicle recycling.
References
- 1. researchgate.net [researchgate.net]
- 2. USE OF DYNASORE, THE SMALL MOLECULE INHIBITOR OF DYNAMIN, IN THE REGULATION OF ENDOCYTOSIS - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Use of dynasore, the small molecule inhibitor of dynamin, in the regulation of endocytosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Dynasore | Dynamin | Tocris Bioscience [tocris.com]
- 5. researchgate.net [researchgate.net]
- 6. Dynasore blocks evoked release while augmenting spontaneous synaptic transmission from primary visceral afferents - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Inhibition of dynamin completely blocks compensatory synaptic vesicle endocytosis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Dynasore | Cell Signaling Technology [cellsignal.com]
- 9. Dynasore blocks evoked release while augmenting spontaneous synaptic transmission from primary visceral afferents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Dynasore, an inhibitor of dynamin, increases the probability of transmitter release - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Dynasore - not just a dynamin inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Fixed-Cell Imaging After Dynasore Treatment
For Researchers, Scientists, and Drug Development Professionals
Introduction
Dynasore is a cell-permeable small molecule inhibitor of the GTPase activity of dynamin-1, dynamin-2, and the mitochondrial dynamin Drp1.[1][2] Dynamin is a key protein involved in membrane fission during clathrin-mediated endocytosis.[3][4] By inhibiting dynamin's GTPase activity, Dynasore effectively blocks the scission of newly formed vesicles from the plasma membrane, leading to an accumulation of clathrin-coated pits at the cell surface.[1][3] This rapid and reversible inhibition of endocytosis makes Dynasore a valuable tool for studying cellular processes that rely on this pathway, including receptor trafficking, nutrient uptake, and pathogen entry.[4][5]
These application notes provide a detailed protocol for treating cultured cells with Dynasore and subsequently performing fixed-cell immunofluorescence imaging to visualize its effects on cellular structures and protein localization.
Data Presentation
The following tables summarize representative quantitative data from studies utilizing Dynasore, illustrating its effects on endocytosis and other cellular processes.
Table 1: Inhibition of Transferrin Uptake by Dynasore
| Cell Line | Dynasore Concentration | Incubation Time | Method of Quantification | Inhibition of Transferrin Uptake | Reference |
| HeLa | 80 µM | 30 min | Integrated fluorescence intensity | Strong block in traffic and accumulation | [1] |
| HeLa | ~15 µM (IC50) | Not specified | Cell-free assay | 50% inhibition | [5] |
| HUVECs | 10-100 µM | 30 min pre-treatment | Fluorescence microscopy analysis | Dose-dependent inhibition | [6] |
| Hippocampal Neurons | 80 µM | Not specified | SynaptopHluorin fluorescence | Full inhibition | [5][7] |
| Hippocampal Neurons | ~30 µM (IC50) | Not specified | SynaptopHluorin fluorescence | Half-maximal inhibition | [7] |
Table 2: Effects of Dynasore on Cellular Structures and Processes
| Cell Type | Dynasore Concentration | Treatment Duration | Observed Effect | Quantitative Change | Reference |
| BSC1 cells | 80 µM | 10 min | Accumulation of "U" and "O" shaped coated pits | Morphological observation | [1][8] |
| Bovine Chromaffin Cells | 100 µM | 30 min | Increased number of invagination pits on the plasma membrane | Increase in membrane capacitance | [9] |
| Mouse Embryos (2-cell stage) | 200 µM | 24 h | Arrested at the 2-cell stage, increased cortical actin filament distribution | Significant increase in actin fluorescence intensity | [1] |
| H1080 lung cancer cells | Not specified | Not specified | Suppression of invasion activity | Approximately 40% suppression | [4] |
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the mechanism of action of Dynasore and the experimental workflow for fixed-cell imaging after treatment.
Caption: Dynasore inhibits dynamin's GTPase activity, blocking vesicle scission.
Caption: Workflow for immunofluorescence after Dynasore treatment.
Experimental Protocols
Protocol 1: General Immunofluorescence Staining of Cultured Cells After Dynasore Treatment
This protocol provides a general procedure for the immunofluorescent staining of cellular components in cultured cells following treatment with Dynasore.
Materials:
-
Cultured cells grown on sterile glass coverslips
-
Complete cell culture medium
-
Dynasore (stock solution in DMSO)
-
DMSO (vehicle control)
-
Phosphate-Buffered Saline (PBS)
-
Fixation Solution: 4% Paraformaldehyde (PFA) in PBS
-
Permeabilization Buffer: 0.1% Triton X-100 in PBS
-
Blocking Buffer: 1% Bovine Serum Albumin (BSA) in PBS
-
Primary antibody (specific to the protein of interest)
-
Fluorophore-conjugated secondary antibody
-
Nuclear counterstain (e.g., DAPI)
-
Antifade mounting medium
Procedure:
-
Cell Seeding: Seed cells onto sterile glass coverslips in a multi-well plate at a density that will result in 50-70% confluency at the time of the experiment.[1]
-
Dynasore Treatment:
-
Prepare working solutions of Dynasore in pre-warmed complete cell culture medium. A final concentration of 80 µM is commonly used.[1][9]
-
Prepare a vehicle control solution with the same final concentration of DMSO as the Dynasore-treated samples (e.g., 0.2%).[1]
-
Aspirate the old medium from the cells and replace it with the Dynasore-containing medium or the vehicle control medium.
-
Incubate the cells for 30 minutes at 37°C in a humidified incubator with 5% CO2.[1]
-
-
Fixation:
-
Permeabilization (for intracellular targets):
-
Add the Permeabilization Buffer and incubate for 10 minutes at room temperature.
-
Wash the cells three times with PBS for 5 minutes each.
-
-
Blocking:
-
Add Blocking Buffer and incubate for 1 hour at room temperature to minimize non-specific antibody binding.
-
-
Primary Antibody Incubation:
-
Dilute the primary antibody to its optimal concentration in Blocking Buffer.
-
Aspirate the Blocking Buffer and add the diluted primary antibody solution to the coverslips.
-
Incubate overnight at 4°C in a humidified chamber.
-
-
Secondary Antibody Incubation:
-
The next day, wash the cells three times with PBS for 5 minutes each.
-
Dilute the fluorophore-conjugated secondary antibody in Blocking Buffer. From this step onwards, protect the samples from light.
-
Add the diluted secondary antibody solution and incubate for 1 hour at room temperature in the dark.
-
-
Nuclear Counterstaining:
-
Wash the cells three times with PBS for 5 minutes each in the dark.
-
Incubate with a DAPI solution (e.g., 300 nM in PBS) for 5 minutes at room temperature in the dark.
-
Wash the cells twice with PBS.
-
-
Mounting:
-
Carefully remove the coverslips from the wells and mount them onto glass slides using an antifade mounting medium.
-
Seal the edges of the coverslip with nail polish and allow it to dry.
-
-
Imaging:
-
Image the slides using a confocal microscope. Acquire a series of z-stack images for each cell to allow for 3D reconstruction and accurate analysis.[1]
-
Protocol 2: Transferrin Uptake Assay to Monitor Endocytosis Inhibition
This protocol is a functional assay to visually and quantitatively assess the inhibition of clathrin-mediated endocytosis by Dynasore.
Materials:
-
Cultured cells grown on sterile glass coverslips
-
Serum-free cell culture medium
-
Dynasore (stock solution in DMSO)
-
DMSO (vehicle control)
-
Fluorescently-labeled Transferrin (e.g., Alexa Fluor 568-Transferrin)
-
Acid Wash Buffer (e.g., 0.1 M glycine, 0.1 M NaCl, pH 3.0)
-
Phosphate-Buffered Saline (PBS)
-
Fixation Solution: 4% Paraformaldehyde (PFA) in PBS
-
Antifade mounting medium
Procedure:
-
Cell Seeding: Seed cells on coverslips to reach 50-70% confluency.[1]
-
Serum Starvation: Before the assay, starve the cells in serum-free medium for 30-60 minutes at 37°C to increase the number of available transferrin receptors on the cell surface.[9]
-
Dynasore Pre-treatment:
-
Incubate the cells with 80 µM Dynasore or vehicle (DMSO) in serum-free medium for 30 minutes at 37°C.[1]
-
-
Transferrin Uptake:
-
Add fluorescently-labeled transferrin (e.g., 10-25 µg/mL) to the medium and incubate for 1-15 minutes at 37°C, depending on the desired time point for uptake.[11]
-
-
Stop Uptake and Remove Surface-Bound Transferrin:
-
To stop the uptake, place the plate on ice and wash the cells with ice-cold PBS.
-
To remove transferrin that is bound to the cell surface but not internalized, perform an acid wash by incubating the cells with Acid Wash Buffer for 2 minutes at room temperature. Repeat this step three times.[1]
-
-
Fixation:
-
Wash the cells with PBS and fix with 4% PFA for 15-30 minutes at room temperature.[1]
-
-
Mounting and Imaging:
-
Wash the cells three times with PBS.
-
Mount the coverslips on glass slides with antifade mounting medium.
-
Image the cells using a fluorescence or confocal microscope.
-
-
Quantification:
References
- 1. The Dynamin 2 inhibitor Dynasore affects the actin filament distribution during mouse early embryo development - PMC [pmc.ncbi.nlm.nih.gov]
- 2. USE OF DYNASORE, THE SMALL MOLECULE INHIBITOR OF DYNAMIN, IN THE REGULATION OF ENDOCYTOSIS - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Transferrin-Uptake Assay [www2.mrc-lmb.cam.ac.uk]
- 4. Dynasore, a dynamin inhibitor, suppresses lamellipodia formation and cancer cell invasion by destabilizing actin filaments - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Transferrin uptake assay to measure Clathrin-mediated endocytosis in HIPCS derived neurons. [protocols.io]
- 6. arigobio.com [arigobio.com]
- 7. oldresearch.unityhealth.to [oldresearch.unityhealth.to]
- 8. researchgate.net [researchgate.net]
- 9. med.upenn.edu [med.upenn.edu]
- 10. Immunofluorescence protocol for culture cells. EuroMAbNet [euromabnet.com]
- 11. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Dynasore hydrate solubility in DMSO and cell culture media
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the solubility and use of Dynasore hydrate (B1144303) in DMSO and cell culture media.
Frequently Asked Questions (FAQs)
Q1: What is the solubility of Dynasore hydrate in DMSO?
A1: this compound is readily soluble in DMSO. However, the maximum concentration can vary between suppliers. It is recommended to use fresh DMSO, as moisture can reduce solubility[1]. For optimal results, prepare stock solutions and use them promptly.
Q2: Can I dissolve this compound directly in cell culture media?
A2: It is not recommended to dissolve this compound directly in aqueous solutions like cell culture media, as it is sparingly soluble in water[1][2][3]. The recommended method is to first prepare a concentrated stock solution in DMSO and then dilute it to the final working concentration in your cell culture medium immediately before use.
Q3: How should I prepare a stock solution of this compound in DMSO?
A3: To prepare a stock solution, dissolve the this compound powder in fresh, anhydrous DMSO. For example, to create a 15 mM stock solution, you can reconstitute 5 mg of the powder in 1.03 mL of DMSO[4]. Always refer to the batch-specific molecular weight provided on the product's certificate of analysis for precise calculations[5].
Q4: What is the recommended storage condition for this compound and its stock solution?
A4: Lyophilized this compound powder should be stored at -20°C and is stable for up to 24 months[4]. Once dissolved in DMSO, the stock solution should be stored at -20°C or -80°C[6][7]. It is advisable to aliquot the stock solution into single-use volumes to avoid repeated freeze-thaw cycles, which can lead to degradation and loss of potency[4]. When stored at -20°C, the solution should be used within one month[4][6]; for longer-term storage up to 6 months, -80°C is recommended[6].
Q5: Does the presence of serum in cell culture media affect the activity of Dynasore?
A5: Yes, Dynasore can bind to serum proteins, which may reduce its effective concentration and activity[7]. For experiments sensitive to this interaction, it is recommended to use serum-free media or a synthetic, low-protein serum alternative[7]. If serum is required, consider rinsing the cells with serum-free medium before adding the Dynasore-containing medium[7].
Troubleshooting Guide
| Issue | Possible Cause | Recommendation |
| Precipitation observed in the DMSO stock solution upon storage. | The DMSO used may have absorbed moisture, reducing the solubility of this compound. The storage temperature might have fluctuated. | Use fresh, anhydrous DMSO for preparing stock solutions[1]. Ensure the stock solution is stored at a stable -20°C or -80°C and is tightly sealed to prevent moisture absorption. |
| Precipitation is seen in the cell culture medium after adding the Dynasore stock solution. | The final concentration of DMSO in the medium might be too high, or the Dynasore concentration exceeds its solubility limit in the aqueous environment. | Ensure the final DMSO concentration in your cell culture medium is low (typically ≤0.5%) to maintain cell health and compound solubility. Prepare the working solution immediately before adding it to the cells. Gentle mixing after dilution can also help. |
| Inconsistent or no inhibitory effect on endocytosis is observed. | The Dynasore may have degraded due to improper storage or multiple freeze-thaw cycles. The effective concentration might be too low due to binding with serum proteins. The cell density could be too high. | Use a fresh aliquot of the stock solution. Consider performing experiments in serum-free media or increasing the Dynasore concentration if serum is necessary[7]. Ensure cell density is between 40-70% confluency, as denser cultures can be more resistant to Dynasore's effects[7]. |
Quantitative Data Summary
The solubility of Dynasore and this compound in various solvents is summarized below. Note that "Dynasore" and "this compound" are often used interchangeably by suppliers, but the presence of water molecules in the hydrate form can affect the molecular weight.
Table 1: Solubility of this compound
| Solvent | Maximum Concentration (mg/mL) | Maximum Concentration (mM) | Source(s) |
| DMSO | 10 | - | [8][9] |
| DMSO | 30 | - | [4] |
| DMSO | 32.23 | 100 | [5] |
| DMSO | 64 | 198.56 | [1] |
| DMSO | ≥10 | - | [2] |
| DMSO | ~12.5 | - | [3] |
| DMSO | - | 100 | [10][11] |
| Dimethyl formamide (B127407) (DMF) | ~25 | - | [3] |
| Ethanol | 1 | - | [4][8][9] |
| Water | Insoluble | Insoluble | [1][2] |
| 1:1 DMF:PBS (pH 7.2) | ~0.5 | - | [3] |
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
-
Determine the required volume of DMSO: Based on the desired stock concentration (e.g., 15 mM) and the mass of the this compound powder, calculate the required volume of DMSO. Remember to use the batch-specific molecular weight for accuracy[5].
-
Reconstitution: Allow the vial of this compound powder to equilibrate to room temperature before opening. Add the calculated volume of fresh, anhydrous DMSO to the vial.
-
Dissolution: Vortex or gently pipette the solution up and down to ensure the powder is completely dissolved.
-
Aliquoting and Storage: Dispense the stock solution into single-use, tightly sealed tubes. Store the aliquots at -20°C for short-term use (up to 1 month) or -80°C for long-term storage (up to 6 months)[4][6].
Protocol 2: Treatment of Cells with this compound
-
Cell Seeding: Plate the cells at a density that will result in 40-70% confluency at the time of treatment[7].
-
Preparation of Working Solution: Thaw a single-use aliquot of the this compound DMSO stock solution at room temperature[7]. Dilute the stock solution directly into pre-warmed cell culture medium to the desired final concentration (e.g., 80 µM) immediately before use. The final DMSO concentration should be kept low (e.g., <0.2%)[7].
-
Cell Treatment:
-
(Optional, if serum is a concern) Wash the cells multiple times with serum-free medium[7].
-
Remove the existing medium from the cells and replace it with the freshly prepared Dynasore-containing medium.
-
-
Incubation: Incubate the cells for the desired period according to your experimental design. The inhibitory effects of Dynasore are rapid, often occurring within seconds to minutes[7][12].
Visualizations
Caption: Mechanism of Dynasore action on dynamin-mediated endocytosis.
Caption: General experimental workflow for cell treatment with Dynasore.
References
- 1. selleckchem.com [selleckchem.com]
- 2. Dynasore - LKT Labs [lktlabs.com]
- 3. cdn.caymanchem.com [cdn.caymanchem.com]
- 4. Dynasore | Cell Signaling Technology [cellsignal.com]
- 5. Dynasore | Dynamin | Tocris Bioscience [tocris.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. USE OF DYNASORE, THE SMALL MOLECULE INHIBITOR OF DYNAMIN, IN THE REGULATION OF ENDOCYTOSIS - PMC [pmc.ncbi.nlm.nih.gov]
- 8. ≥97.5% (HPLC), powder, dynamin 1 and dynamin 2 GTPase activity inhibitor | Sigma-Aldrich [sigmaaldrich.com]
- 9. Dynasore 1202867-00-2 [sigmaaldrich.com]
- 10. Dynasore | Dynamin Inhibitors: R&D Systems [rndsystems.com]
- 11. Dynasore, dynamin inhibitor (CAS 304448-55-3) | Abcam [abcam.com]
- 12. researchgate.net [researchgate.net]
Dynasore Hydrate Technical Support Center: Troubleshooting Off-Target Effects
Welcome to the Dynasore Hydrate (B1144303) Technical Support Center. This resource is designed for researchers, scientists, and drug development professionals to navigate and troubleshoot the potential off-target effects of Dynasore hydrate in their experiments.
Frequently Asked Questions (FAQs)
Q1: What is the primary on-target effect of this compound?
A1: this compound is a cell-permeable small molecule that acts as a non-competitive inhibitor of the GTPase activity of dynamin-1 and dynamin-2, which are key proteins involved in endocytosis. Its primary on-target effect is the rapid and reversible inhibition of dynamin-dependent endocytosis, blocking the scission of budding vesicles from the plasma membrane.
Q2: I'm observing effects that don't seem to be related to endocytosis. What are the known off-target effects of this compound?
A2: Dynasore has been documented to have several off-target effects that are independent of its action on dynamin. These include:
-
Disruption of Cholesterol Homeostasis and Lipid Rafts: Dynasore can reduce the amount of labile cholesterol in the plasma membrane and disrupt the organization of lipid rafts.
-
Actin Cytoskeleton Rearrangement: It can affect the actin cytoskeleton, leading to changes in cell morphology and processes like membrane ruffling.
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Inhibition of Mitochondrial Dynamin (Drp1): At higher concentrations (around 80 µM), Dynasore can inhibit the mitochondrial dynamin-related protein 1 (Drp1), which is involved in mitochondrial fission.
-
Modulation of Signaling Pathways: Dynasore has been shown to affect signaling pathways independently of endocytosis, such as the NF-κB and VEGFR2 signaling pathways.
-
Cytotoxicity: At certain concentrations, Dynasore can induce cytotoxic effects in various cell lines.
Q3: At what concentration are off-target effects typically observed?
A3: Off-target effects can be observed at concentrations commonly used to inhibit endocytosis. For instance, while the IC50 for dynamin-1/2 GTPase activity is approximately 15 µM in cell-free assays, some off-target effects on signaling have been observed at similar or even lower concentrations. Inhibition of Drp1 is typically seen at higher concentrations, around 80 µM. It is crucial to perform dose-response experiments to determine the optimal concentration for dynamin inhibition with minimal off-target effects in your specific experimental system.
Q4: How can I confirm that the observed phenotype in my experiment is a true on-target effect of dynamin inhibition?
A4: To validate that your observations are due to dynamin inhibition and not an off-target effect, consider the following control experiments:
-
Use Dynamin Knockout/Knockdown Cells: The most definitive control is to treat dynamin triple knockout (TKO) cells with Dynasore. If the effect persists in cells lacking dynamin, it is unequivocally an off-target effect.
-
Employ Structurally Different Dynamin Inhibitors: Use other dynamin inhibitors that have different mechanisms of action, such as MiTMAB (which targets the PH domain) or Dyngo-4a. If multiple, structurally distinct inhibitors produce the same phenotype, it is more likely to be an on-target effect.
-
Rescue Experiments: If possible, perform a rescue experiment by overexpressing a Dynasore-resistant mutant of dynamin.
-
siRNA/shRNA-mediated Knockdown: Compare the phenotype induced by Dynasore with that of cells where dynamin expression has been silenced using RNA interference.
Q5: Are there any alternatives to this compound with fewer off-target effects?
A5: Yes, several other dynamin inhibitors are available, though they may also have their own off-target profiles. Dyngo-4a is a more potent analog of Dynasore. However, studies in dynamin TKO cells have shown that Dyngo-4a can also have off-target effects on processes like fluid-phase endocytosis and membrane ruffling. Therefore, it is essential to rigorously validate the specificity of any inhibitor in your experimental context.
Troubleshooting Guide
This guide provides a structured approach to identifying and mitigating potential off-target effects of this compound.
Issue 1: Unexpected Phenotype Observed After Dynasore Treatment
Is the observed effect consistent with known off-target effects?
| Observed Phenotype | Potential Off-Target Effect | Suggested Action |
| Changes in cell shape, adhesion, or migration | Actin cytoskeleton disruption | Perform phalloidin (B8060827) staining to visualize the actin cytoskeleton. |
| Altered cellular cholesterol levels or lipid raft-dependent signaling | Disruption of cholesterol homeostasis | Measure cellular cholesterol levels or use filipin (B1216100) staining to visualize cholesterol distribution. |
| Mitochondrial fragmentation | Inhibition of Drp1 | Use a lower concentration of Dynasore or a more specific Drp1 inhibitor like Mdivi-1 as a control. |
| Activation or inhibition of a signaling pathway without evidence of altered endocytosis | Direct modulation of signaling components | Investigate key signaling molecules upstream and downstream of your protein of interest. |
| Increased cell death | Cytotoxicity | Perform a dose-response cytotoxicity assay (e.g., MTT or LDH assay). |
Quantitative Data Summary
The following table summarizes key quantitative data for this compound to aid in experimental design and interpretation.
| Parameter | Value | Experimental System | Reference |
| On-Target Effect | |||
| IC50 for Dynamin-1/2 GTPase Activity | ~15 µM | Cell-free assay | |
| Half-maximal inhibition of endocytosis | ~30 µM | Cultured hippocampal neurons | |
| Off-Target Effects | |||
| Inhibition of Drp1 GTPase activity | 80 µM | Cell-free assay | |
| Concentration-dependent cytotoxicity | Varies by cell line | MCF-7 breast cancer cells | |
| Inhibition of VEGF-induced ERK1/2 phosphorylation | More potent than inhibition of endocytosis | HUVECs |
Experimental Protocols
Here are detailed methodologies for key experiments to investigate the potential off-target effects of this compound.
Protocol 1: Assessing Actin Cytoskeleton Integrity
Objective: To visualize the effects of Dynasore on the actin cytoskeleton.
Methodology: Phalloidin Staining
-
Cell Culture: Plate cells on glass coverslips and allow them to adhere overnight.
-
Treatment: Treat cells with the desired concentration of this compound or vehicle control (e.g., DMSO) for the appropriate duration.
-
Fixation: Wash cells with PBS and fix with 4% paraformaldehyde in PBS for 10-20 minutes at room temperature.
-
Permeabilization: Wash cells with PBS and permeabilize with 0.1% Triton X-100 in PBS for 5-10 minutes.
-
Staining: Wash cells with PBS and incubate with fluorescently-labeled phalloidin (e.g., Phalloidin-TRITC) diluted in PBS with 1% BSA for 20-60 minutes at room temperature, protected from light.
-
Counterstaining (Optional): Nuclei can be counterstained with DAPI or Hoechst.
-
Mounting and Imaging: Wash cells with PBS, mount coverslips onto microscope slides using an anti-fade mounting medium, and visualize using fluorescence microscopy.
Protocol 2: Evaluating Changes in Cellular Cholesterol
Objective: To assess the impact of Dynasore on cellular cholesterol distribution.
Methodology: Filipin Staining
-
Cell Culture and Treatment: Follow steps 1 and 2 from Protocol 1.
-
Fixation: Wash cells with PBS and fix with 3% paraformaldehyde in PBS for 1 hour at room temperature.
-
Quenching: Wash cells with PBS and quench the fixative with 1.5 mg/mL glycine (B1666218) in PBS for 10 minutes.
-
Staining: Wash cells with PBS and incubate with 0.05 mg/mL filipin III in PBS for 2 hours at room temperature, protected from light.
-
Imaging: Wash cells extensively with PBS and immediately image using a fluorescence microscope with a UV filter.
Protocol 3: Monitoring NF-κB Activation
Objective: To determine if Dynasore activates the NF-κB signaling pathway.
Methodology: Immunofluorescence for NF-κB (p65) Nuclear Translocation
-
Cell Culture and Treatment: Follow steps 1 and 2 from Protocol 1.
-
Fixation and Permeabilization: Follow steps 3 and 4 from Protocol 1.
-
Blocking: Block non-specific antibody binding by incubating cells in a blocking buffer (e.g., 5% BSA in PBS) for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate cells with a primary antibody against NF-κB p65 subunit overnight at 4°C.
-
Secondary Antibody Incubation: Wash cells with PBS and incubate with a fluorescently-labeled secondary antibody for 1-2 hours at room temperature, protected from light.
-
Counterstaining, Mounting, and Imaging: Follow steps 6 and 7 from Protocol 1. An increase in nuclear localization of the p65 subunit indicates NF-κB activation.
Protocol 4: Assessing Cytotoxicity
Objective: To determine the cytotoxic potential of Dynasore on a specific cell line.
Methodology: MTT Assay
-
Cell Seeding: Seed cells in a 96-well plate at an appropriate density and allow them to attach overnight.
-
Treatment: Treat cells with a range of Dynasore concentrations for the desired time period (e.g., 24 hours). Include a vehicle control.
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours at 37°C.
-
Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO or isopropanol (B130326) with 0.04 N HCl) to dissolve the formazan (B1609692) crystals.
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader. Cell viability is proportional to the absorbance.
Visualizing Potential Off-Target Mechanisms
The following diagrams illustrate key concepts for troubleshooting Dynasore's effects.
Caption: A decision-making workflow for distinguishing on-target from off-target effects.
Caption: A summary of Dynasore's major dynamin-independent off-target effects.
Caption: A stepwise experimental approach to troubleshooting Dynasore's off-target effects.
Dynasore Hydrate Cytotoxicity Assessment via MTT Assay: A Technical Support Guide
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for assessing the cytotoxicity of Dynasore hydrate (B1144303) using an MTT assay.
Frequently Asked Questions (FAQs) & Troubleshooting
Here are answers to common questions and solutions to potential issues you may encounter during your experiments.
Q1: My MTT assay results show high variability between replicates. What are the possible causes and solutions?
A1: High variability in MTT assay replicates is a common issue. Several factors can contribute to this problem:
-
Uneven Cell Seeding: Inconsistent cell numbers across wells will lead to variable results.
-
Solution: Ensure your cell suspension is homogenous before and during seeding. Gently swirl the cell suspension between pipetting to prevent cell settling. Visually inspect the plate under a microscope after seeding to confirm even cell distribution.
-
-
Pipetting Errors: Inaccurate or inconsistent pipetting of reagents (cells, Dynasore hydrate, MTT, or solubilization solution) can introduce significant variability.
-
Solution: Use calibrated pipettes and proper pipetting techniques. When adding reagents, especially the small volumes of MTT and Dynasore, ensure the pipette tip is below the surface of the liquid in the well to avoid bubbles and ensure accurate dispensing.
-
-
Edge Effects: Wells on the perimeter of the 96-well plate are more susceptible to evaporation and temperature fluctuations, which can affect cell growth and metabolism.
-
Solution: To minimize edge effects, fill the outer wells with sterile PBS or culture medium without cells and do not use them for experimental data.
-
-
Incomplete Formazan (B1609692) Solubilization: If the purple formazan crystals are not fully dissolved, the absorbance readings will be inaccurate.
-
Solution: Ensure the formazan crystals are completely dissolved by gentle pipetting or shaking the plate on an orbital shaker. Allow sufficient incubation time with the solubilization solution.
-
Q2: The absorbance values in my control (untreated) wells are very low. What could be the reason?
A2: Low absorbance in control wells suggests a problem with cell health or the assay itself:
-
Low Cell Seeding Density: If too few cells are seeded, the metabolic activity will be too low to generate a strong signal.
-
Solution: Optimize the cell seeding density for your specific cell line and the duration of the experiment.
-
-
Poor Cell Health: The cells may not be healthy or actively proliferating.
-
Solution: Ensure you are using cells from a healthy, sub-confluent culture. Check for signs of contamination.
-
-
Incorrect Incubation Time: The incubation time with the MTT reagent may be too short for sufficient formazan production.
-
Solution: Optimize the MTT incubation time for your cell line (typically 2-4 hours).
-
Q3: I am observing an increase in absorbance at higher concentrations of this compound, suggesting increased cell viability. Is this possible?
A3: This is a known phenomenon with certain compounds in MTT assays and can be misleading.
-
Compound Interference: this compound itself might directly reduce the MTT reagent to formazan, independent of cellular metabolic activity.
-
Solution: Include a control group with this compound in cell-free media to check for any direct reduction of MTT by the compound. If interference is observed, consider using an alternative cytotoxicity assay (e.g., LDH release assay, Trypan Blue exclusion assay).
-
-
Changes in Cell Metabolism: At certain concentrations, some compounds can induce a temporary increase in metabolic activity as a stress response, leading to higher formazan production without an actual increase in cell number.
-
Solution: Correlate your MTT results with a direct measure of cell number, such as cell counting or a DNA quantification assay.
-
Q4: What is the appropriate concentration range of this compound to use for a cytotoxicity study?
A4: The effective concentration of this compound can vary depending on the cell line and experimental conditions. Based on existing literature, a common starting range for cytotoxicity studies is between 10 µM and 100 µM.[1] It is recommended to perform a dose-response experiment with a wide range of concentrations to determine the optimal range for your specific cell line.
Q5: How should I prepare and store this compound?
A5: this compound is soluble in DMSO. For experimental use, it is typically dissolved in DMSO to create a stock solution, which can then be further diluted in cell culture medium to the desired final concentration. It is important to note that the final concentration of DMSO in the culture medium should be kept low (typically below 0.5%) to avoid solvent-induced cytotoxicity.
Data Presentation: Cytotoxicity of this compound
The following table summarizes the observed cytotoxic effects of this compound on various cancer cell lines as determined by cell viability and proliferation assays.
| Cell Line | Cancer Type | Assay | Observed Effect | Tested Concentration Range | IC50 Value | Reference |
| MCF-7 | Breast Cancer | MTT Assay | Concentration-dependent cytotoxic effect | Not specified in abstract | Not specified in abstract | [2] |
| MNNG/HOS | Osteosarcoma | CCK-8 Assay | Time- and concentration-dependent suppression of cell viability | 0, 10, 20, 50, 100 µM | Not specified in abstract | [1] |
| MG-63 | Osteosarcoma | CCK-8 Assay | Time- and concentration-dependent suppression of cell viability | 0, 10, 20, 50, 100 µM | Not specified in abstract | [1] |
| U2-OS | Osteosarcoma | CCK-8 Assay | Time- and concentration-dependent suppression of cell viability | 0, 10, 20, 50, 100 µM | Not specified in abstract | [1] |
Note: While the studies confirm a dose-dependent cytotoxic effect, the specific IC50 values for cytotoxicity were not explicitly stated in the reviewed literature.
Experimental Protocols
Detailed Methodology for MTT Assay to Assess this compound Cytotoxicity
This protocol provides a step-by-step guide for performing an MTT assay to determine the cytotoxic effects of this compound on adherent cells.
Materials:
-
This compound
-
Dimethyl sulfoxide (B87167) (DMSO)
-
Cell line of interest (e.g., MCF-7, MNNG/HOS, MG-63, U2-OS)
-
Complete cell culture medium
-
Phosphate-buffered saline (PBS), sterile
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in sterile PBS)
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Solubilization solution (e.g., DMSO, or 0.01 M HCl in 10% SDS)
-
96-well flat-bottom sterile cell culture plates
-
Calibrated multichannel pipette
-
Microplate reader capable of measuring absorbance at 570 nm
Procedure:
-
Cell Seeding:
-
Harvest and count cells from a sub-confluent culture.
-
Seed the cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well in 100 µL of complete medium).
-
Incubate the plate for 24 hours at 37°C in a humidified 5% CO₂ incubator to allow cells to attach and resume growth.
-
-
Compound Treatment:
-
Prepare a stock solution of this compound in DMSO.
-
Prepare serial dilutions of this compound in complete culture medium to achieve the desired final concentrations. Remember to include a vehicle control (medium with the same final concentration of DMSO as the highest this compound concentration).
-
Carefully remove the medium from the wells and replace it with 100 µL of the medium containing the different concentrations of this compound. Also, include wells with medium only (no cells) as a blank control.
-
Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours) at 37°C in a humidified 5% CO₂ incubator.
-
-
MTT Addition:
-
After the incubation period, carefully remove the medium containing this compound.
-
Add 100 µL of fresh, serum-free medium to each well.
-
Add 10 µL of the 5 mg/mL MTT solution to each well.
-
Incubate the plate for 2-4 hours at 37°C in a humidified 5% CO₂ incubator. During this time, viable cells will metabolize the MTT into purple formazan crystals.
-
-
Formazan Solubilization:
-
After the MTT incubation, carefully remove the medium.
-
Add 100 µL of the solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.
-
Mix thoroughly by gentle pipetting or by placing the plate on an orbital shaker for 5-15 minutes to ensure complete dissolution.
-
-
Absorbance Measurement:
-
Measure the absorbance of each well at 570 nm using a microplate reader. Use a reference wavelength of 630 nm to subtract background absorbance if necessary.
-
-
Data Analysis:
-
Subtract the average absorbance of the blank wells from the absorbance of all other wells.
-
Calculate the percentage of cell viability for each concentration of this compound using the following formula: % Cell Viability = (Absorbance of treated cells / Absorbance of vehicle control cells) x 100
-
Plot the percentage of cell viability against the log of the this compound concentration to generate a dose-response curve and determine the IC50 value (the concentration of the drug that inhibits 50% of cell viability).
-
Mandatory Visualizations
Signaling Pathway and Experimental Workflow Diagrams
Caption: Workflow of the MTT assay for assessing this compound cytotoxicity.
Caption: Dynasore inhibits dynamin-mediated endocytosis.
References
Dynasore Technical Support Center: Optimizing Incubation Time
This technical support center provides researchers, scientists, and drug development professionals with guidance on determining the optimal incubation time for Dynasore, a potent inhibitor of dynamin-dependent endocytosis.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for Dynasore?
A1: Dynasore is a cell-permeable small molecule that acts as a non-competitive inhibitor of the GTPase activity of dynamin1, dynamin2, and the mitochondrial dynamin Drp1.[1][2][3] By inhibiting dynamin's function, Dynasore effectively blocks the fission of clathrin-coated pits from the plasma membrane, thereby inhibiting clathrin-mediated endocytosis.[1][4]
Q2: What is a typical working concentration for Dynasore?
A2: A common working concentration for in vivo experiments is approximately 80 µM, which has been shown to result in a greater than 90% block in endocytosis.[1][2] The half-maximal inhibitory concentration (IC50) for the uptake of transferrin in HeLa cells is around 15 µM.[1][3] However, the optimal concentration can vary depending on the cell type and experimental conditions.
Q3: How quickly does Dynasore act and what is a standard incubation time?
A3: Dynasore is fast-acting, with inhibitory effects observable within seconds to a few minutes of application.[1][2] A pre-incubation time of 15 to 30 minutes is generally sufficient to achieve a significant block of dynamin-dependent pathways.[2][5] For many experiments, a 30-minute pre-incubation is a standard starting point.[1][5]
Q4: Is the effect of Dynasore reversible?
A4: Yes, the inhibitory effect of Dynasore on endocytosis is reversible upon washout of the compound.[1][2]
Q5: Are there any known off-target effects of Dynasore?
A5: While Dynasore is a widely used dynamin inhibitor, some studies have reported dynamin-independent effects. These can include alterations in plasma membrane cholesterol, disruption of lipid raft organization, and activation of NF-κB signaling.[4][6][7] It is advisable to include appropriate controls to account for these potential off-target effects.
Troubleshooting Guide
Issue 1: Inconsistent or weak inhibition of endocytosis.
-
Possible Cause 1: Sub-optimal Incubation Time.
-
Solution: The inhibitory effect of Dynasore is time-dependent. While effects can be seen in minutes, complete inhibition may take longer. For instance, in U2OS cells, a 30-minute pre-incubation was required for the complete abolition of transferrin uptake.[5] It is recommended to perform a time-course experiment (e.g., 5, 15, 30, 60 minutes) to determine the shortest incubation time that yields the maximal effect in your specific cell line.
-
-
Possible Cause 2: Cell Density.
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Possible Cause 3: Incorrect Dynasore Concentration.
-
Solution: The optimal concentration can be cell-type dependent. Perform a dose-response experiment (e.g., 10, 20, 40, 80, 100 µM) to determine the lowest concentration that gives the desired level of inhibition without causing cytotoxicity.
-
Issue 2: Observed cytotoxicity or cell death.
-
Possible Cause 1: Prolonged Incubation.
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Solution: Long-term exposure to Dynasore can be cytotoxic. For example, incubation of MCF-7 cells for 24 hours with varying concentrations of Dynasore induced a concentration-dependent cytotoxic effect.[8] If your experimental design requires longer incubation periods, it is crucial to perform a cell viability assay (e.g., MTT or PrestoBlue) to determine the maximum tolerable incubation time and concentration for your cells.[8][9][10]
-
-
Possible Cause 2: High Dynasore Concentration.
-
Solution: High concentrations of Dynasore can lead to off-target effects and cytotoxicity. Refer to your dose-response curve to select a concentration that effectively inhibits endocytosis with minimal impact on cell viability.
-
Data Presentation
Table 1: Recommended Dynasore Concentrations and Incubation Times for Inhibition of Endocytosis
| Cell Type | Concentration | Incubation Time | Assay | Reference |
| HeLa | ~15 µM (IC50) | 30 min | Transferrin Uptake | [1] |
| HeLa | 80 µM | 30 min | Transferrin Uptake | [1] |
| U2OS | 10 µM | 5-30 min | Transferrin Uptake | [5] |
| Huh7 | 80 µM | Not specified | Transferrin Uptake | [11] |
| PK15 | 100 µM | 1 hour | Transferrin Uptake | [9] |
| Hippocampal Neurons | ~30 µM (IC50) | Not specified | Endocytosis Block | [3] |
| Bovine Chromaffin Cells | 100 µM | 30 min | Endocytosis Inhibition | [12] |
Table 2: Cytotoxicity of Dynasore with Prolonged Incubation
| Cell Type | Concentration | Incubation Time | Assay | Effect | Reference |
| MCF-7 | Varies | 24 hours | MTT Assay | Concentration-dependent cytotoxicity | [8] |
| PK15 | Varies | 24 hours | MTT Assay | Cytotoxicity at higher concentrations | [9] |
| Leukemia Cells (CCRF-CEM, THP-1) | 40 µM | 24-48 hours | PrestoBlue, Caspase-3/7 Activity | Decreased viability, apoptosis | [10] |
Experimental Protocols
1. Protocol: Determining Optimal Incubation Time using Transferrin Uptake Assay
This protocol is a standard method to quantify the inhibition of clathrin-mediated endocytosis.
-
Cell Preparation: Plate cells on glass coverslips in a 24-well plate to achieve 40-70% confluency on the day of the experiment.[1]
-
Starvation: Prior to the experiment, starve cells in serum-free medium for 30 minutes to 1 hour to increase the surface expression of transferrin receptors.
-
Dynasore Incubation (Time-Course):
-
Prepare working solutions of Dynasore (e.g., 80 µM) in serum-free medium. Include a vehicle control (e.g., 0.2% DMSO).[1]
-
Aspirate the starvation medium and add the Dynasore or vehicle control solutions to the cells.
-
Incubate the cells for varying time points (e.g., 5, 15, 30, 60 minutes) at 37°C.
-
-
Transferrin Uptake:
-
Add fluorescently-labeled transferrin (e.g., Alexa Fluor 568-Transferrin) to each well at a final concentration of 5-25 µg/mL.
-
Incubate for 5-15 minutes at 37°C to allow for internalization.
-
-
Washing and Fixation:
-
Place the plate on ice to stop endocytosis.
-
Wash the cells three times with ice-cold PBS to remove non-internalized transferrin.
-
Fix the cells with 4% paraformaldehyde in PBS for 15 minutes at room temperature.
-
-
Imaging and Analysis:
-
Mount the coverslips on microscope slides.
-
Image the cells using a fluorescence microscope.
-
Quantify the integrated fluorescence intensity of internalized transferrin per cell for at least 50-100 cells per condition.[1]
-
Normalize the fluorescence intensity of the Dynasore-treated cells to the vehicle control (set to 100%).[1]
-
Plot the percentage of transferrin uptake against the incubation time to determine the optimal duration.
-
2. Protocol: Assessing Cytotoxicity using MTT Assay
This protocol is used to evaluate the effect of Dynasore on cell viability over longer incubation periods.
-
Cell Plating: Seed cells in a 96-well plate at a density that will not reach full confluency by the end of the experiment.
-
Dynasore Treatment:
-
The following day, replace the medium with fresh medium containing various concentrations of Dynasore. Include a vehicle control.
-
Incubate for the desired time periods (e.g., 24, 48, 72 hours).
-
-
MTT Incubation:
-
Add MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well at a final concentration of 0.5 mg/mL.
-
Incubate for 2-4 hours at 37°C, allowing viable cells to convert the MTT into formazan (B1609692) crystals.
-
-
Solubilization:
-
Carefully remove the medium.
-
Add a solubilization solution (e.g., DMSO or a solution of 0.01 M HCl in 10% SDS) to each well to dissolve the formazan crystals.
-
-
Absorbance Measurement:
-
Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate cell viability as a percentage of the vehicle control.
-
Plot cell viability against Dynasore concentration and incubation time.
-
Visualizations
Caption: Mechanism of Dynasore in inhibiting clathrin-mediated endocytosis.
Caption: Workflow for determining the optimal Dynasore incubation time.
Caption: Troubleshooting guide for Dynasore experiments.
References
- 1. USE OF DYNASORE, THE SMALL MOLECULE INHIBITOR OF DYNAMIN, IN THE REGULATION OF ENDOCYTOSIS - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. selleckchem.com [selleckchem.com]
- 4. researchgate.net [researchgate.net]
- 5. Building a Better Dynasore: The Dyngo Compounds Potently Inhibit Dynamin and Endocytosis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. discover.library.noaa.gov [discover.library.noaa.gov]
- 7. Dynasore enhances the formation of mitochondrial antiviral signalling aggregates and endocytosis-independent NF-ĸB activation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Dynamin inhibition causes context-dependent cell death of leukemia and lymphoma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. journals.physiology.org [journals.physiology.org]
Negative control experiments for Dynasore hydrate studies
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers using Dynasore (B607235) hydrate (B1144303) in their experiments. The information is tailored for researchers, scientists, and drug development professionals to help design robust experiments with appropriate negative controls.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of Dynasore hydrate?
This compound is a cell-permeable small molecule that acts as a non-competitive inhibitor of the GTPase activity of dynamin-1, dynamin-2, and the mitochondrial dynamin, Drp1.[1][2][3][4] Dynamin is a large GTPase essential for the scission of newly formed vesicles from the plasma membrane during clathrin-mediated endocytosis.[1][5][6] By inhibiting dynamin's GTPase activity, Dynasore effectively blocks the fission step of vesicle formation, leading to an accumulation of clathrin-coated pits at the cell surface.[1][4] Its action is rapid, taking effect within seconds to minutes, and is reversible upon washout.[1][2]
Q2: What are the essential negative controls for a this compound experiment?
To ensure the observed effects are specifically due to the inhibition of dynamin-dependent endocytosis, several negative controls are crucial:
-
Vehicle Control: Since Dynasore is typically dissolved in DMSO, a vehicle control (cells treated with the same concentration of DMSO used to deliver Dynasore) is mandatory to account for any effects of the solvent itself.[1]
-
Washout Experiment: To confirm that the effects of Dynasore are not due to cytotoxicity, a washout experiment should be performed. After treatment, the Dynasore-containing medium is replaced with fresh medium, and the reversal of the effect is monitored over time.[1][5]
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Inactive Analog Control (if available): Using a structurally similar but biologically inactive analog of Dynasore would be an ideal negative control to demonstrate that the observed effects are due to the specific chemical structure of Dynasore. While a universally accepted inactive analog is not commercially available, researchers should consult the latest literature for any new developments in this area.
Q3: I'm observing effects that may not be related to endocytosis. What are the known off-target effects of Dynasore?
Yes, Dynasore has several documented off-target effects that are independent of its action on dynamin. These include:
-
Actin Cytoskeleton Disruption: Dynasore can affect the organization and distribution of actin filaments.[7][8][9] This is a critical consideration, as the actin cytoskeleton is involved in numerous cellular processes, including cell morphology, migration, and cytokinesis.[8]
-
Alterations in Lipid Rafts and Cholesterol: Dynasore has been shown to reduce labile cholesterol in the plasma membrane and disrupt the organization of lipid rafts in a dynamin-independent manner.[7][10]
-
Inhibition of Mitochondrial Complex I: Although Dynasore is known to inhibit the mitochondrial dynamin Drp1, some studies suggest that related compounds may have off-target effects on mitochondrial respiration. For instance, the putative Drp1 inhibitor Mdivi-1 has been shown to be a reversible mitochondrial Complex I inhibitor.[11] While this has not been definitively shown for Dynasore, it is a potential off-target effect to be aware of.
-
Inhibition of Fluid-Phase Endocytosis: Surprisingly, Dynasore has been found to inhibit fluid-phase endocytosis even in cells lacking all three dynamin genes (triple knockout cells), indicating a clear off-target effect on this process.[12]
Troubleshooting Guide
Issue 1: My positive control for endocytosis inhibition with Dynasore is not working.
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Check Dynasore Concentration and Incubation Time: The effective concentration of Dynasore can vary between cell types. A typical starting concentration is 80 µM, with incubation times ranging from 15 to 60 minutes.[2] Optimization may be required for your specific cell line.
-
Serum Presence in Media: Dynasore can bind to serum proteins, which reduces its effective concentration and activity.[1][5] It is recommended to perform experiments in serum-free or low-protein media.[1] If serum is required, you may need to increase the Dynasore concentration.
-
Cell Density: Very high cell densities can make cells more resistant to the effects of Dynasore.[1][13] It is recommended to perform experiments on sub-confluent cultures (40-70% confluency).[1][13]
-
Reagent Stability: Ensure your Dynasore stock solution, typically dissolved in DMSO, has been stored correctly at -20°C or -80°C in the dark and protected from moisture.[1]
Issue 2: I am seeing unexpected changes in cell morphology or actin structures.
-
Acknowledge Off-Target Effects: As mentioned in the FAQs, Dynasore is known to affect the actin cytoskeleton independently of dynamin.[7][8][9]
-
Corroborate with Other Dynamin Inhibitors: To confirm that the primary effect you are interested in is due to dynamin inhibition and not an off-target effect on actin, consider using other structurally different dynamin inhibitors, such as Dyngo-4a.[12] However, be aware that Dyngo-4a has also been shown to have off-target effects on membrane ruffling.[12]
-
Use Genetic Controls: The most rigorous approach to confirm dynamin-dependent effects is to use genetic models, such as cells expressing dominant-negative dynamin mutants or cells with siRNA-mediated knockdown of dynamin.[7] Dynamin triple knockout (TKO) cells are a powerful tool to definitively identify off-target effects.[12]
Issue 3: How can I differentiate between Dynasore's effect on endocytosis and its effect on mitochondrial dynamics?
-
Use a More Specific Mitochondrial Fission Inhibitor: Dynasore inhibits Drp1, the mitochondrial dynamin.[1][3] To specifically investigate the role of mitochondrial fission, consider using inhibitors reported to be more selective for Drp1, such as Mdivi-1.[14][15][16][17] However, be aware that the specificity of Mdivi-1 has been questioned, with some studies showing it can act as a mitochondrial Complex I inhibitor.[11]
-
Rescue Experiments: If you hypothesize that a phenotype is due to Drp1 inhibition, you could attempt a rescue experiment by overexpressing a Drp1 mutant that is resistant to Dynasore but retains its function.
-
Visualize Mitochondria: Use mitochondrial-specific dyes (e.g., MitoTracker) to observe changes in mitochondrial morphology. Inhibition of Drp1 is expected to lead to elongated and interconnected mitochondria.[5]
Quantitative Data Summary
The following table summarizes expected quantitative outcomes for key negative control experiments.
| Experiment | Treatment Group | Expected Outcome (Relative to Control) | Interpretation |
| Vehicle Control | DMSO | No significant change in endocytosis or other measured parameters. | The solvent does not contribute to the observed effects. |
| Washout | Dynasore followed by fresh media | Reversal of the inhibitory effect on endocytosis over time (e.g., >70% recovery within 1 hour).[5] | The effect of Dynasore is reversible and not due to cytotoxicity. |
| Dynamin-Independent Uptake | Dynasore | No significant inhibition of uptake. | Dynasore's effect is specific to dynamin-dependent pathways. |
| Actin Cytoskeleton Staining | Dynasore | Altered F-actin distribution, such as increased cortical actin.[8] | Highlights a known off-target effect of Dynasore. |
Experimental Protocols
Protocol 1: Vehicle Control and Dynasore Treatment for Endocytosis Assay
-
Cell Seeding: Plate cells on appropriate cultureware (e.g., glass-bottom dishes for imaging) and grow to 50-70% confluency.
-
Serum Starvation (Optional but Recommended): Before treatment, wash cells 3-4 times with serum-free medium.[1] Incubate in serum-free medium for at least 1 hour.
-
Preparation of Working Solutions:
-
Prepare a stock solution of this compound in DMSO (e.g., 40 mM). Store at -20°C.
-
For the Dynasore treatment group , dilute the stock solution in pre-warmed serum-free medium to the final desired concentration (e.g., 80 µM). The final DMSO concentration should be consistent across all conditions (e.g., 0.2%).
-
For the Vehicle Control group , add the same volume of DMSO to pre-warmed serum-free medium as was used for the Dynasore treatment group.
-
-
Treatment:
-
Aspirate the medium from the cells.
-
Add the Dynasore working solution or the vehicle control solution to the respective wells/dishes.
-
Incubate for the desired time (e.g., 30 minutes) at 37°C in a CO2 incubator.
-
-
Endocytosis Assay: Proceed with your standard protocol for measuring endocytosis (e.g., uptake of fluorescently labeled transferrin).
-
Data Analysis: Quantify the amount of internalized cargo per cell for each condition. The Dynasore-treated group should show a significant reduction in uptake compared to the vehicle control.
Protocol 2: Dynasore Washout Experiment
-
Initial Treatment: Follow steps 1-4 of Protocol 1 to treat cells with Dynasore.
-
Washout:
-
After the incubation period, aspirate the Dynasore-containing medium.
-
Wash the cells 3-5 times with a generous volume of pre-warmed, serum-containing medium to facilitate the removal of the inhibitor.
-
-
Recovery:
-
Add fresh, pre-warmed, serum-containing medium to the cells.
-
Return the cells to the incubator (37°C, CO2) for a defined recovery period (e.g., 30, 60, 120 minutes).
-
-
Endocytosis Assay: At the end of the recovery period, perform your endocytosis assay as described in Protocol 1, step 5.
-
Data Analysis: Compare the endocytic activity of the washout group to cells continuously treated with Dynasore and to the vehicle control. A successful washout should show a significant recovery of endocytic function.
Visualizations
Caption: On-target signaling pathway of this compound.
Caption: Known off-target effects of this compound.
Caption: Experimental workflow for Dynasore studies.
References
- 1. USE OF DYNASORE, THE SMALL MOLECULE INHIBITOR OF DYNAMIN, IN THE REGULATION OF ENDOCYTOSIS - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. tocris.com [tocris.com]
- 4. researchgate.net [researchgate.net]
- 5. Building a Better Dynasore: The Dyngo Compounds Potently Inhibit Dynamin and Endocytosis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Dynasore - not just a dynamin inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 8. The Dynamin 2 inhibitor Dynasore affects the actin filament distribution during mouse early embryo development - PMC [pmc.ncbi.nlm.nih.gov]
- 9. The dynamin inhibitor dynasore inhibits bone resorption by rapidly disrupting actin rings of osteoclasts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. scispace.com [scispace.com]
- 11. The Putative Drp1 Inhibitor Mdivi-1 is a Reversible Mitochondrial Complex I Inhibitor that Modulates Reactive Oxygen Species - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Dynamin triple knockout cells reveal off target effects of commonly used dynamin inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 13. kirchhausen.hms.harvard.edu [kirchhausen.hms.harvard.edu]
- 14. Mitochondrial division inhibitor 1 reduces dynamin-related protein 1 and mitochondrial fission activity - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Chemical inhibition of the mitochondrial division dynamin reveals its role in Bax/Bak-dependent mitochondrial outer membrane permeabilization - PMC [pmc.ncbi.nlm.nih.gov]
- 16. benchchem.com [benchchem.com]
- 17. Mitochondrial division inhibitor 1 reduces dynamin-related protein 1 and mitochondrial fission activity - PubMed [pubmed.ncbi.nlm.nih.gov]
Reversibility of Dynasore's inhibitory effects in washout experiments
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) regarding the reversibility of Dynasore's inhibitory effects in washout experiments.
Frequently Asked Questions (FAQs)
Q1: Is the inhibitory effect of Dynasore reversible?
Yes, Dynasore is a cell-permeable, non-competitive inhibitor of dynamin's GTPase activity, and its effects are generally reported to be reversible upon washout.[1][2][3] The rapid on-rate (acting within seconds) and the ability to reverse its effects make it a useful tool for studying acute dynamin inhibition.[1][4]
Q2: How long does it take to see a reversal of inhibition after washout?
The time required for functional recovery after Dynasore washout can vary depending on the cell type, the experimental system, and the specific dynamin-dependent process being measured. Some studies report observing reversal after a 25-minute washout period.[5] In electrophysiological experiments, 50% recovery of evoked inhibitory postsynaptic currents (eIPSCs) was seen at 185 seconds post-washout, though full recovery was incomplete even after 10 minutes.[6]
Q3: What is the recommended concentration of Dynasore to use?
The effective concentration can vary. An IC50 of approximately 15 µM has been reported for inhibiting dynamin2 GTPase activity, and around 30-40 µM for inhibiting endocytosis and PI(4,5)P2-stimulated dynamin 1 activity in neurons.[1][5][6] A commonly used working concentration in cell culture experiments is 80 µM.[1][5][7] It is always recommended to perform a dose-response curve to determine the optimal concentration for your specific system.
Q4: Are there any known off-target effects of Dynasore?
Yes. Beyond its primary role as a dynamin inhibitor, Dynasore has been shown to have dynamin-independent effects. These include disrupting lipid raft organization, altering cellular cholesterol homeostasis, and affecting the actin cytoskeleton.[2][8] These off-target effects should be considered when interpreting experimental results.
Troubleshooting Guide
Problem 1: Incomplete or no recovery of function after washout.
-
Possible Cause 1: Incomplete Washout. Residual Dynasore may remain bound to cells or proteins.
-
Solution: Increase the number and volume of washes. A typical protocol involves rinsing cells four to five times with serum-free medium.[1] Ensure each wash step is thorough.
-
-
Possible Cause 2: Context-Dependent Irreversibility. In some specific systems, such as certain neuronal preparations, the inhibition of evoked neurotransmitter release by Dynasore may not be readily reversible with a simple washout.[9]
-
Solution: Review literature specific to your experimental model. Consider alternative dynamin inhibitors or genetic approaches (e.g., temperature-sensitive dynamin mutants) to confirm your findings.
-
-
Possible Cause 3: Cell Health. Prolonged exposure to Dynasore or the washout procedure itself may have compromised cell viability.
-
Solution: Perform a cell viability assay (e.g., Trypan Blue exclusion, MTT assay) to ensure cells are healthy. Minimize the duration of Dynasore treatment to what is necessary to observe the inhibitory effect.
-
Problem 2: High variability in the degree of inhibition or recovery.
-
Possible Cause 1: Presence of Serum Proteins. Dynasore is known to bind to serum proteins like albumin, which reduces its effective concentration and activity.[1]
-
Solution: Conduct Dynasore treatment and washout steps in serum-free medium to ensure a consistent and effective concentration.[1]
-
-
Possible Cause 2: Cell Density. Denser cell cultures have been reported to be more resistant to the effects of Dynasore.[1]
-
Solution: Standardize your cell seeding density for all experiments. Aim for a sub-confluent monolayer (e.g., 40-70% confluency) for more consistent results.[1]
-
-
Possible Cause 3: Detergent Interaction. The presence of detergents, often used in in-vitro GTPase assays, can drastically reduce the potency of Dynasore.[10]
-
Solution: If performing in-vitro assays, be aware of this interaction. The reported IC50 can be significantly higher in the presence of detergents.[10]
-
Quantitative Data Summary
The following tables summarize key quantitative parameters for Dynasore's activity and the reversibility of its effects.
| Parameter | Value | System / Assay Condition | Reference |
| IC50 (Inhibition) | ~15 µM | Dynamin2 GTPase Activity | [1] |
| ~30 µM | Endocytosis in hippocampal neurons | [5] | |
| ~40 µM | PI(4,5)P2-stimulated Dynamin 1 GTPase Activity | [6] | |
| 479 µM | Helical Dynamin I GTPase Activity (with PS liposomes) | [10] | |
| Recovery Time | 50% Recovery at 185 s | Evoked IPSCs in hippocampal cultures | [6] |
| Reversal Observed | Endocytosis block after 25 min wash in hippocampal neurons | [5] |
Experimental Protocols
Standard Dynasore Washout Protocol for Cultured Cells
This protocol provides a general framework for assessing the reversibility of Dynasore's inhibition of endocytosis (e.g., transferrin uptake).
Materials:
-
Cultured cells (e.g., HeLa, BSC1) seeded on coverslips or appropriate plates at 40-70% confluency.
-
Serum-free medium (e.g., DMEM).
-
Dynasore stock solution (e.g., 200 mM in DMSO, stored at -20°C).[1]
-
Wash buffer (e.g., PBS with glucose).
-
Fluorescently-labeled cargo for endocytosis assay (e.g., Alexa Fluor-conjugated transferrin).
Procedure:
-
Pre-treatment Wash: Gently wash the cells 3-5 times with pre-warmed serum-free medium to remove any serum proteins.[1]
-
Dynasore Incubation: Prepare the working concentration of Dynasore (e.g., 80 µM) in serum-free medium. Add the Dynasore solution to the cells and incubate for the desired time (e.g., 10-30 minutes) at 37°C. Include a vehicle control (e.g., 0.4% DMSO).
-
Inhibition Assay (Optional): To confirm inhibition, add the fluorescent cargo (e.g., transferrin) during the last 5-15 minutes of the Dynasore incubation. Fix the cells and image to observe the block in uptake compared to the vehicle control.
-
Washout Procedure: To test for reversibility, remove the Dynasore-containing medium. Wash the cells thoroughly 4-5 times with a generous volume of pre-warmed, serum-free medium.[1]
-
Recovery Incubation: After the final wash, add fresh, pre-warmed, serum-free medium and return the cells to the 37°C incubator for a defined recovery period (e.g., 15 min, 30 min, 60 min).
-
Post-Washout Assay: After the recovery period, perform the endocytosis assay by adding the fluorescent cargo to the cells for 5-15 minutes.
-
Fixation and Imaging: Wash the cells with cold PBS, fix with 4% paraformaldehyde, and mount for fluorescence microscopy.
-
Analysis: Quantify the intracellular fluorescence intensity to compare the level of endocytosis in control, Dynasore-treated, and washout/recovery groups.
Visualizations
Caption: Mechanism of Dynasore's inhibitory action on dynamin-mediated endocytosis.
Caption: Standard experimental workflow for a Dynasore washout experiment.
Caption: Decision tree for troubleshooting failed Dynasore washout experiments.
References
- 1. USE OF DYNASORE, THE SMALL MOLECULE INHIBITOR OF DYNAMIN, IN THE REGULATION OF ENDOCYTOSIS - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Dynasore - not just a dynamin inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Dynasore | Dynamin inhibitor | 304448-55-3 | Hello Bio [hellobio.com]
- 4. Dynasore, a cell-permeable inhibitor of dynamin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pnas.org [pnas.org]
- 6. Acute Dynamin Inhibition Dissects Synaptic Vesicle Recycling Pathways That Drive Spontaneous and Evoked Neurotransmission - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. scispace.com [scispace.com]
- 9. Dynasore blocks evoked release while augmenting spontaneous synaptic transmission from primary visceral afferents - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Building a Better Dynasore: The Dyngo Compounds Potently Inhibit Dynamin and Endocytosis - PMC [pmc.ncbi.nlm.nih.gov]
Dynasore hydrate stability in solution and storage conditions
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the stability and storage of Dynasore hydrate (B1144303) in solution. Below you will find frequently asked questions, troubleshooting guides, and detailed experimental protocols to ensure the effective use of Dynasore hydrate in your experiments.
Frequently Asked Questions (FAQs)
Q1: How should I store the solid this compound powder?
A1: Solid this compound should be stored at -20°C in a desiccated environment, protected from light.[1][2][3][4][5] For long-term stability, it is recommended to store it under an inert gas like argon as it is sensitive to air and light.[6] Under these conditions, the solid powder is stable for at least two to four years.[1][3]
Q2: What is the best solvent to dissolve this compound?
A2: Dimethyl sulfoxide (B87167) (DMSO) is the most recommended solvent for preparing stock solutions of this compound.[1][3][4][5][6][7][8][9][10] Dimethylformamide (DMF) can also be used.[1] It has limited solubility in ethanol (B145695) and is sparingly soluble in aqueous buffers.[1][3][7][10]
Q3: How do I prepare a stock solution of this compound?
A3: To prepare a stock solution, dissolve the this compound powder in high-quality, anhydrous DMSO.[1][6] It is advisable to purge the solvent with an inert gas before use.[1] For example, to create a 15 mM stock solution, you can reconstitute 5 mg of this compound powder in 1.03 mL of DMSO.[3]
Q4: How should I store this compound stock solutions?
A4: Stock solutions in DMSO should be stored at -20°C or -80°C.[3][6][8] To maintain potency, it is crucial to aliquot the stock solution into single-use volumes to avoid repeated freeze-thaw cycles.[3] When stored at -20°C, the solution should be used within one month.[3] For longer-term storage, up to one year, -80°C is recommended.[8] Before opening, allow the frozen aliquot to warm to room temperature to prevent moisture condensation.[6]
Q5: How stable is this compound in aqueous solutions or cell culture media?
A5: this compound is not very stable in aqueous solutions. It is recommended to prepare fresh dilutions in your aqueous buffer or cell culture medium for immediate use.[6] Storing aqueous solutions for more than one day is not advised.[1]
Q6: What is a typical working concentration for this compound in cell-based assays?
A6: The effective working concentration can vary depending on the cell type and experimental design. However, a commonly used concentration is around 80 µM.[6][10][11] The half-maximal inhibitory concentration (IC50) for dynamin's GTPase activity is approximately 15 µM.[1][3][8][9]
Q7: Are there any specific considerations when using this compound in cell culture?
A7: Yes, this compound can bind to serum proteins like albumin, which can reduce its effective concentration and activity.[6] Therefore, it is recommended to use serum-free or low-protein media for your experiments to ensure consistent results.[6]
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Reduced or no inhibitory effect | 1. Degraded Dynasore solution: The stock solution may have been stored improperly (e.g., for too long, at the wrong temperature, or subjected to multiple freeze-thaw cycles). 2. Binding to serum proteins: The presence of serum in the culture medium can sequester Dynasore. 3. Incorrect working concentration: The concentration used may be too low for the specific cell line or experimental conditions. | 1. Prepare a fresh stock solution from solid powder. Ensure proper storage of aliquots at -20°C (for up to 1 month) or -80°C (for up to 1 year).[3][8] 2. Perform experiments in serum-free or low-protein media.[6] 3. Perform a dose-response curve to determine the optimal concentration for your specific experimental setup. |
| Precipitate formation in culture medium | 1. Low aqueous solubility: Dynasore has poor solubility in aqueous solutions. The final concentration of DMSO from the stock solution may be too low to keep it dissolved. 2. Incorrect dilution method: Adding the DMSO stock directly to a large volume of aqueous buffer can cause precipitation. | 1. Ensure the final DMSO concentration in your working solution is sufficient to maintain solubility, typically 0.2% or higher.[6] 2. When preparing the working solution, add the DMSO stock to a smaller volume of medium first and mix well before bringing it to the final volume. Gentle tumbling or pipetting up and down can aid dissolution.[6] |
| Inconsistent results between experiments | 1. Variability in solution preparation: Inconsistent preparation of stock or working solutions. 2. Age of the solution: Using solutions of different ages can lead to variability. | 1. Follow a standardized protocol for solution preparation. 2. Always use freshly prepared working solutions and ensure stock solutions are within their recommended storage period.[1][6] |
Quantitative Data Summary
Table 1: Solubility of this compound
| Solvent | Solubility | Source |
| DMSO | ≥10 mg/mL | [2][4][7] |
| DMSO | ~12.5 mg/mL | [1] |
| DMSO | 30 mg/mL | [3] |
| DMSO | 32.23 mg/mL (100 mM) | |
| DMSO | 64 mg/mL | [8] |
| DMSO | 120 mg/mL | [9] |
| DMF | ~25 mg/mL | [1] |
| Ethanol | 1 mg/mL | [3][7][10] |
| Ethanol | 1.6 mg/mL | [9] |
| Water | Insoluble | [4] |
| 1:1 DMF:PBS (pH 7.2) | ~0.5 mg/mL | [1] |
Table 2: Storage Conditions and Stability of this compound
| Form | Storage Temperature | Duration | Additional Notes | Source |
| Solid Powder | -20°C | ≥ 4 years | Desiccated, protected from light and air. | [1] |
| Solid Powder | -20°C | 24 months | Lyophilized form. | [3] |
| DMSO Stock Solution | -20°C | Up to 1 month | Aliquot to avoid freeze-thaw cycles. | [3] |
| DMSO Stock Solution | -80°C | Up to 1 year | Aliquot to avoid freeze-thaw cycles. | [8] |
| Aqueous Solution | Room Temperature or 4°C | Not recommended for more than one day | Prepare fresh before use. | [1] |
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution in DMSO
-
Materials:
-
This compound powder
-
Anhydrous, high-purity DMSO
-
Inert gas (e.g., argon)
-
Sterile microcentrifuge tubes
-
-
Procedure:
-
Allow the container of this compound powder to equilibrate to room temperature before opening.
-
Weigh the desired amount of this compound powder in a sterile microcentrifuge tube.
-
Add the appropriate volume of anhydrous DMSO to achieve the desired concentration (e.g., for a 200 mM stock, add the corresponding volume of DMSO).[6]
-
To aid dissolution, you can gently vortex the tube. Sonication can also be used if necessary.[9]
-
Once fully dissolved, aliquot the stock solution into single-use, sterile microcentrifuge tubes.
-
Overlay the solution with an inert gas like argon before capping tightly.[6]
-
Seal the caps (B75204) with parafilm for extra security.[6]
-
Store the aliquots at -20°C for short-term storage (up to 1 month) or -80°C for long-term storage (up to 1 year).[3][6][8]
-
Protocol 2: Preparation of this compound Working Solution
-
Materials:
-
This compound DMSO stock solution
-
Serum-free cell culture medium or desired aqueous buffer
-
-
Procedure:
-
Retrieve a single-use aliquot of the this compound DMSO stock solution from the freezer.
-
Allow the tube to warm to room temperature before opening to prevent moisture contamination.[6]
-
Calculate the volume of the stock solution needed to achieve the desired final working concentration in your experimental volume.
-
Add the calculated volume of the stock solution to your serum-free medium or buffer.
-
Mix gently by inverting the tube or by pipetting up and down.[6]
-
Use the freshly prepared working solution immediately for your experiment.[1][6] The final solution will have a light yellow color.[6]
-
Visualizations
Caption: Workflow for preparing and storing this compound solutions.
Caption: Dynasore inhibits dynamin-mediated endocytosis.
References
- 1. cdn.caymanchem.com [cdn.caymanchem.com]
- 2. This compound CAS#: 1202867-00-2 [m.chemicalbook.com]
- 3. Dynasore | Cell Signaling Technology [cellsignal.com]
- 4. Dynasore - LKT Labs [lktlabs.com]
- 5. Dynasore 1202867-00-2 [sigmaaldrich.com]
- 6. USE OF DYNASORE, THE SMALL MOLECULE INHIBITOR OF DYNAMIN, IN THE REGULATION OF ENDOCYTOSIS - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Dynasore 1202867-00-2 [sigmaaldrich.com]
- 8. selleckchem.com [selleckchem.com]
- 9. Dynasore | dynamin 1/2 GTPase Inhibitor | Drp1 Inhibitor | TargetMol [targetmol.com]
- 10. ≥97.5% (HPLC), powder, dynamin 1 and dynamin 2 GTPase activity inhibitor | Sigma-Aldrich [sigmaaldrich.com]
- 11. researchgate.net [researchgate.net]
Technical Support Center: Addressing Variability in Dynasore Effectiveness
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers encountering variability in the effectiveness of Dynasore between different cell lines.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for Dynasore?
A1: Dynasore is a cell-permeable small molecule that acts as a non-competitive inhibitor of the GTPase activity of dynamin 1, dynamin 2, and the mitochondrial dynamin, Drp1.[1][2] Dynamin is essential for the scission of newly formed vesicles from the plasma membrane during clathrin-mediated endocytosis.[3][4][5] By inhibiting the GTPase function of dynamin, Dynasore effectively blocks the formation of these vesicles.[2][5]
Q2: Why am I observing different levels of endocytosis inhibition with Dynasore in different cell lines?
A2: The variability in Dynasore's effectiveness across different cell lines can be attributed to several factors:
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Expression Levels of Dynamin Isoforms: Mammals express three dynamin genes. Dynamin 1 and 3 are primarily found in the brain, while dynamin 2 is ubiquitously expressed.[6] Different cell lines may have varying expression levels of these isoforms, which could influence their sensitivity to Dynasore.
-
Dependence on Dynamin for Endocytosis: While clathrin-mediated endocytosis is a major pathway, some cells may utilize dynamin-independent endocytic pathways more prominently. The overall reliance of a cell line on dynamin-dependent processes will dictate the apparent effectiveness of Dynasore.
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Off-Target Effects: Dynasore has several known off-target effects that can vary between cell lines and contribute to the observed phenotype. These effects are independent of dynamin inhibition.[3][4][6][7]
-
Cell Culture Conditions: The density of cell cultures can impact Dynasore's effectiveness, with denser cultures often being more resistant.[1]
Q3: What are the known off-target effects of Dynasore?
A3: Research has revealed several dynamin-independent effects of Dynasore, which can complicate data interpretation. It is crucial to be aware of these when designing experiments.[6][8]
-
Disruption of Lipid Rafts and Cholesterol: Dynasore can reduce the amount of labile cholesterol in the plasma membrane and disrupt the organization of lipid rafts.[3][4][7]
-
Inhibition of Membrane Ruffling: Dynasore has been shown to block peripheral membrane ruffling even in cells lacking all three dynamin isoforms.[6]
-
Effects on the Actin Cytoskeleton: The compound can influence the organization of filamentous actin at the cell periphery.[3][4]
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Inhibition of Vacuolar H+-ATPase (V-ATPase): Dynasore can inhibit V-ATPase, which may perturb clathrin-coated vesicle formation through a mechanism independent of direct dynamin inhibition.[3][4]
-
Inhibition of Fluid-Phase Endocytosis: Studies have shown that Dynasore can inhibit fluid-phase endocytosis in a dynamin-independent manner.[6]
Q4: How can I confirm that the effects I am observing are specifically due to dynamin inhibition?
A4: To ensure that your experimental results are a direct consequence of dynamin inhibition and not off-target effects, it is recommended to:
-
Use Multiple Dynamin Inhibitors: Employ other dynamin inhibitors with different mechanisms of action, such as Dyngo-4a or Dynole 34-2, to see if they produce a similar effect.[3][7][8]
-
Utilize Molecular Genetics: The most rigorous approach is to use RNA interference (siRNA or shRNA) to knock down dynamin expression or use cell lines with dynamin mutations. Comparing the results from these experiments with those from Dynasore treatment can help differentiate between on-target and off-target effects.[3][7]
-
Perform Rescue Experiments: If possible, overexpressing a Dynasore-resistant mutant of dynamin should rescue the observed phenotype if it is indeed an on-target effect.
Troubleshooting Guide
Issue 1: Dynasore is not inhibiting endocytosis in my cell line at the recommended concentration.
| Possible Cause | Suggested Solution |
| Low Cell Line Sensitivity | Different cell lines exhibit varying sensitivity to Dynasore. Perform a dose-response experiment to determine the optimal IC50 for your specific cell line. Start with a broader range of concentrations (e.g., 10 µM to 100 µM). |
| High Cell Density | Denser cell cultures can be more resistant to Dynasore.[1] Ensure your cells are plated at a consistent, sub-confluent density (e.g., 40-70% confluency) for all experiments.[1] |
| Binding to Serum Proteins | Dynasore is known to bind to serum proteins, which can reduce its effective concentration.[3] Consider reducing the serum concentration in your media during the treatment period, or washing the cells and incubating with Dynasore in serum-free media. |
| Dominant Dynamin-Independent Uptake | Your cargo of interest may be internalized through a dynamin-independent pathway in your specific cell line. Investigate alternative endocytic pathways using other inhibitors. |
Issue 2: I am observing significant cytotoxicity at concentrations needed for endocytosis inhibition.
| Possible Cause | Suggested Solution |
| Cell Line Sensitivity to Off-Target Effects | The observed toxicity may be due to Dynasore's off-target effects, which can be more pronounced in some cell lines. |
| Prolonged Incubation Time | Dynasore's inhibitory effects are rapid, often occurring within minutes.[4] Reduce the incubation time to the minimum required to observe the desired effect on endocytosis, which may lessen the cytotoxic impact. |
| High Concentration | The concentration required to inhibit endocytosis may be inherently toxic to your cells. Consider using a more potent dynamin inhibitor, such as Dyngo-4a, which may be effective at lower, less toxic concentrations.[9] |
Quantitative Data
The half-maximal inhibitory concentration (IC50) of Dynasore can vary significantly depending on the cell line and the assay being performed. The following table summarizes reported IC50 values.
| Assay | Cell Line/System | Reported IC50 |
| Dynamin 1/2 GTPase Activity | Cell-free assay | ~15 µM[2][5] |
| Transferrin Uptake | HeLa cells | ~15 µM[1] |
| Transferrin Uptake | COS7 cells | ~15 µM[2] |
| Endocytosis | Cultured hippocampal neurons | ~30 µM[2] |
| Papillomavirus Infection | HEK 293 cells | ~80 µM[2] |
| HIV-1 Infection Inhibition | TZM-bl and Rev-CEM cells | Effective at 200 µM[10] |
Note: These values should be used as a guideline. It is highly recommended to determine the IC50 empirically for your specific experimental system.
Experimental Protocols
1. Determining the IC50 of Dynasore for Transferrin Uptake
This protocol describes a common method for assessing the inhibition of clathrin-mediated endocytosis.
-
Cell Plating: Plate your cells of interest onto glass coverslips in a 24-well plate at a density that will result in 50-70% confluency on the day of the experiment.
-
Cell Starvation: On the day of the experiment, wash the cells with serum-free media and then incubate them in serum-free media for 30-60 minutes at 37°C to upregulate transferrin receptor expression.
-
Inhibitor Treatment: Prepare a range of Dynasore concentrations (e.g., 0, 10, 20, 40, 80, 100 µM) in serum-free media. Aspirate the starvation media and add the Dynasore solutions to the respective wells. Include a vehicle control (e.g., DMSO). Incubate for 30 minutes at 37°C.
-
Transferrin Internalization: Add fluorescently labeled transferrin (e.g., Alexa Fluor 488-Transferrin) to each well at a final concentration of ~25 µg/mL. Incubate for 15-30 minutes at 37°C.
-
Stopping Uptake and Removing Surface-Bound Transferrin: Place the plate on ice and wash the cells twice with ice-cold PBS. To remove transferrin that is bound to the cell surface but not internalized, perform an acid wash by incubating the cells with a pre-chilled, low-pH buffer (e.g., 0.1 M glycine, 0.9% NaCl, pH 2.5) for 2 minutes on ice.
-
Fixation and Imaging: Wash the cells twice more with ice-cold PBS. Fix the cells with 4% paraformaldehyde for 15 minutes at room temperature. Mount the coverslips onto microscope slides and image using fluorescence microscopy.
-
Quantification: Quantify the mean fluorescence intensity per cell for at least 50 cells per condition. Plot the percentage of inhibition against the Dynasore concentration and fit the data to a dose-response curve to determine the IC50 value.
2. Cell Viability Assay
This protocol can be used to assess the cytotoxicity of Dynasore in your cell line.
-
Cell Plating: Plate your cells in a 96-well plate at a density appropriate for a 24-48 hour incubation period.
-
Treatment: The following day, treat the cells with the same range of Dynasore concentrations used in your experiments. Include a vehicle control and a positive control for cell death.
-
Incubation: Incubate the cells for the desired duration (e.g., 24 or 48 hours).
-
Viability Assessment: Use a commercially available cell viability reagent (e.g., MTT, PrestoBlue, or CellTiter-Glo) according to the manufacturer's instructions.
-
Data Analysis: Measure the absorbance or fluorescence using a plate reader. Normalize the data to the vehicle control to determine the percentage of viable cells at each Dynasore concentration.
Visualizations
References
- 1. USE OF DYNASORE, THE SMALL MOLECULE INHIBITOR OF DYNAMIN, IN THE REGULATION OF ENDOCYTOSIS - PMC [pmc.ncbi.nlm.nih.gov]
- 2. selleckchem.com [selleckchem.com]
- 3. scispace.com [scispace.com]
- 4. Dynasore - not just a dynamin inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Dynasore | Cell Signaling Technology [cellsignal.com]
- 6. Dynamin triple knockout cells reveal off target effects of commonly used dynamin inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. discover.library.noaa.gov [discover.library.noaa.gov]
- 8. Chemical Inhibitors of Dynamin Exert Differential Effects in VEGF Signaling | MDPI [mdpi.com]
- 9. s3-ap-southeast-2.amazonaws.com [s3-ap-southeast-2.amazonaws.com]
- 10. Dynasore inhibition on productive infection of HIV-1 in commonly used cell lines is independent of transferrin endocytosis - PMC [pmc.ncbi.nlm.nih.gov]
How to validate Dynasore's inhibition of dynamin activity
Technical Support Center: Dynasore
Welcome to the technical support center for Dynasore, the small molecule inhibitor of dynamin. This guide provides troubleshooting advice and frequently asked questions (FAQs) to help researchers validate the inhibitory activity of Dynasore on dynamin in their experiments.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action for Dynasore?
A1: Dynasore is a cell-permeable small molecule that acts as a non-competitive inhibitor of the GTPase activity of dynamin-1, dynamin-2, and the mitochondrial dynamin, Drp1.[1][2] It functions by preventing the GTP hydrolysis required for the scission of newly formed vesicles from the plasma membrane during endocytosis.[3][4] Importantly, Dynasore does not interfere with dynamin's ability to bind GTP or its self-assembly.[3][5] Its inhibitory effects are rapid, occurring within seconds to minutes, and are reversible upon washout of the compound.[6][7]
Q2: How can I confirm that Dynasore is inhibiting dynamin in my experiment?
A2: Validating Dynasore's activity requires a multi-faceted approach. The two primary methods are:
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In Vitro GTPase Activity Assay: This biochemical assay directly measures the effect of Dynasore on dynamin's ability to hydrolyze GTP. A reduction in the rate of GTP hydrolysis in the presence of Dynasore confirms its inhibitory effect on the purified enzyme.[6][8]
-
Cell-Based Endocytosis Assay: This functional assay assesses the impact of Dynasore on dynamin-dependent endocytic pathways in living cells. The most common method is to monitor the uptake of fluorescently labeled transferrin, a cargo internalized via clathrin-mediated endocytosis.[5][9] A significant decrease in transferrin internalization indicates successful inhibition of dynamin activity in a cellular context.
Q3: What is the expected IC₅₀ value for Dynasore?
A3: The half-maximal inhibitory concentration (IC₅₀) of Dynasore can vary significantly depending on the experimental conditions. This variability is a critical factor in experimental design and data interpretation.[5]
-
In vitro (cell-free) assays: In assays with purified dynamin and no detergents, the IC₅₀ is approximately 15 µM.[2][5]
-
In vitro assays with detergents: The presence of detergents, commonly used in biological assays, can dramatically decrease Dynasore's potency. For example, in the presence of Tween-80, the IC₅₀ can increase to as high as 479 µM due to stoichiometric binding of Dynasore to detergent micelles.[5]
-
Cell-based assays: In cellular assays measuring transferrin uptake, the IC₅₀ is typically in the range of 30-40 µM.[5] For complete inhibition in cell culture, concentrations of 80-100 µM are frequently used.[1]
Q4: Does Dynasore have off-target effects?
A4: Yes, several dynamin-independent, or "off-target," effects of Dynasore have been reported.[7][10] These include the disruption of lipid raft organization, alteration of cellular cholesterol homeostasis, and interference with the actin cytoskeleton.[3][7][11] It can also directly affect signaling molecules independently of its effect on endocytosis.[12] Therefore, it is crucial to include appropriate controls to ensure that the observed phenotype is a direct result of dynamin inhibition.
Q5: What are the appropriate controls to use in my Dynasore experiment?
A5: To ensure the specificity of your results, the following controls are highly recommended:
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Vehicle Control: A control treatment using the solvent for Dynasore (typically DMSO) at the same final concentration.
-
Dynamin-Independent Endocytosis Control: Monitor a pathway that does not rely on dynamin, such as the uptake of the Cholera Toxin B subunit, to ensure the observed inhibition is specific to dynamin-dependent processes.[5]
-
Complementary Approaches: Whenever possible, confirm findings using an alternative method for inhibiting dynamin, such as RNA interference (siRNA) or the expression of dominant-negative dynamin mutants (e.g., K44A).[3][11]
-
Washout/Reversibility Test: To confirm that the effect is not due to toxicity, remove Dynasore from the media and observe if the endocytic function is restored.[7][12]
Troubleshooting Guide
This guide addresses common problems encountered when using Dynasore.
| Problem | Possible Cause(s) | Recommended Solution(s) |
| No inhibition of endocytosis observed. | 1. Inactive Compound: Dynasore may have degraded. 2. Suboptimal Concentration: The concentration of Dynasore is too low. 3. Binding to Serum/Detergents: Serum proteins or detergents in the media/buffer are sequestering Dynasore.[5] | 1. Use a fresh stock of Dynasore. Store stock solutions at -20°C. 2. Perform a dose-response curve to determine the optimal concentration for your cell type and assay conditions (typically 30-100 µM). 3. Conduct cell-based assays in serum-free media.[5] Avoid detergents in in vitro assays or be aware that a much higher concentration of Dynasore will be required.[5] |
| High cellular toxicity or cell death. | 1. Concentration Too High: The Dynasore concentration is above the toxic threshold for the specific cell line. 2. Prolonged Incubation: The incubation time is too long. | 1. Lower the Dynasore concentration. Perform a cell viability assay (e.g., Trypan Blue, MTT) to determine the non-toxic concentration range. 2. Reduce the incubation time. Dynasore's inhibitory effect is rapid, so long incubations are often unnecessary.[6][7] |
| Inconsistent results between experiments. | 1. Variable Assay Conditions: Differences in cell density, incubation time, or temperature. 2. Variability in Dynasore Potency: Different batches of the compound or degradation of the stock solution. | 1. Standardize all experimental parameters. Denser cell cultures can be more resistant to Dynasore.[6] 2. Use the same batch of Dynasore for a set of comparative experiments. Always use a freshly thawed aliquot of the stock solution. |
| Observed effect may be off-target. | 1. Dynamin-Independent Effects: The phenotype is caused by Dynasore's known off-target effects on cholesterol or the actin cytoskeleton.[3][11] | 1. Use the controls outlined in FAQ #5. 2. Validate key findings with a more specific dynamin inhibitor (e.g., Dyngo compounds) or a genetic approach (siRNA, dominant-negative mutants).[3][12] 3. Develop an "uncoupling assay" to distinguish between trafficking inhibition and off-target signaling effects.[12] |
Experimental Protocols & Data
Key Experimental Validation Methods
| Method | Principle | Typical Readout | Considerations |
| In Vitro GTPase Assay | Measures the rate of inorganic phosphate (B84403) (Pi) released from GTP hydrolysis by purified dynamin.[8][13] | Colorimetric (e.g., Malachite Green) or radioactive signal corresponding to Pi concentration. | Highly sensitive to detergents.[5] Dynasore inhibits assembly-stimulated, but not basal, GTPase activity.[14] |
| Transferrin (Tfn) Uptake Assay | Quantifies the internalization of fluorescently-labeled Tfn in cells via dynamin-dependent clathrin-mediated endocytosis.[9] | Fluorescence intensity inside cells, measured by microscopy or flow cytometry. | Perform in serum-free media. An acid wash step can be used to remove non-internalized, surface-bound Tfn.[12] |
| Western Blot Analysis | Measures changes in the phosphorylation or levels of proteins in signaling pathways downstream of endocytosis (e.g., VEGFR2, ERK).[12] | Changes in band intensity for specific proteins or their phosphorylated forms. | Can reveal off-target effects. Results should be interpreted cautiously and validated with other methods.[12][15] |
Summary of Dynasore IC₅₀ Values
| Assay Type | Condition | Reported IC₅₀ | Reference |
| In Vitro GTPase Assay | No Detergent | ~15 µM | [2][5] |
| In Vitro GTPase Assay | With 0.06% Tween-80 | 479 µM | [5] |
| Cell-Based Tfn Uptake | U2OS Cells | 34.7 µM | [5] |
Visualizations
Signaling and Experimental Workflows
Caption: Clathrin-mediated endocytosis pathway and the inhibitory action of Dynasore.
Caption: Experimental workflow for validating Dynasore's inhibitory activity.
Caption: Troubleshooting flowchart for lack of Dynasore-mediated inhibition.
References
- 1. researchgate.net [researchgate.net]
- 2. Dynasore | dynamin 1/2 GTPase Inhibitor | Drp1 Inhibitor | TargetMol [targetmol.com]
- 3. scispace.com [scispace.com]
- 4. GTPase activity of dynamin and resulting conformation change are essential for endocytosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Building a Better Dynasore: The Dyngo Compounds Potently Inhibit Dynamin and Endocytosis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. kirchhausen.hms.harvard.edu [kirchhausen.hms.harvard.edu]
- 7. Dynasore - not just a dynamin inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. USE OF DYNASORE, THE SMALL MOLECULE INHIBITOR OF DYNAMIN, IN THE REGULATION OF ENDOCYTOSIS - PMC [pmc.ncbi.nlm.nih.gov]
- 10. biorxiv.org [biorxiv.org]
- 11. researchgate.net [researchgate.net]
- 12. mdpi.com [mdpi.com]
- 13. Robust colorimetric assays for dynamin's basal and stimulated GTPase activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. A highly-sensitive high throughput assay for dynamin's basal GTPase activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Antibody validation for Western blot: By the user, for the user - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Dynasore and Serum Protein Interactions
This technical support center provides researchers, scientists, and drug development professionals with guidance on the potential interaction of Dynasore with serum proteins in cell culture media.
Frequently Asked Questions (FAQs)
Q1: What is Dynasore and what is its primary mechanism of action?
A1: Dynasore is a cell-permeable small molecule that acts as a non-competitive inhibitor of the GTPase activity of dynamin-1, dynamin-2, and the mitochondrial dynamin Drp1.[1][2] Dynamin is crucial for the scission of newly formed vesicles from the cell membrane during clathrin-mediated endocytosis.[3][4] By inhibiting dynamin's GTPase activity, Dynasore effectively blocks the formation of clathrin-coated vesicles, thereby inhibiting dynamin-dependent endocytosis.[1][5] This process is rapid, with effects seen within seconds, and is reversible upon removal of the compound.[1]
Q2: I am not seeing the expected inhibitory effect of Dynasore in my cell culture experiments. What could be the reason?
A2: A primary reason for the reduced efficacy of Dynasore in cell culture is its interaction with serum proteins.[1][4] Dynasore is known to bind to proteins present in fetal bovine serum (FBS) and other types of serum, which significantly reduces its effective concentration and inhibitory activity.[4][6] To achieve the desired effect, it is highly recommended to conduct experiments in serum-free media or to use a low-protein synthetic serum alternative.[1] If serum is required for cell viability, a higher concentration of Dynasore may be necessary to compensate for the amount bound to serum proteins, though this may also increase the risk of off-target effects.
Q3: What is the recommended working concentration for Dynasore in cell culture?
A3: The effective concentration of Dynasore can vary depending on the cell type and the presence of serum. For in vivo experiments aiming for a greater than 90% block in endocytosis, a working concentration of approximately 80 µM is typically used.[1][7] The half-maximal inhibitory concentration (IC50) for the inhibition of transferrin uptake in HeLa cells is around 15 µM in serum-free conditions.[1] However, in the presence of serum, the required concentration for effective inhibition can be significantly higher.
Q4: Are there alternatives to Dynasore that are less affected by serum proteins?
A4: Yes, newer analogs of Dynasore, known as the Dyngo compounds, have been developed. These compounds exhibit improved potency, reduced cytotoxicity, and, importantly, reduced binding to detergents and serum proteins compared to Dynasore.[4]
Q5: Besides its effect on endocytosis, does Dynasore have any other effects on cells?
A5: Yes, some studies have reported dynamin-independent effects of Dynasore. These can include disruption of lipid raft organization, reduction of labile cholesterol in the plasma membrane, and effects on the actin cytoskeleton.[3][4][8] It is important to consider these potential off-target effects when interpreting experimental results.
Troubleshooting Guide
| Problem | Possible Cause | Suggested Solution |
| Reduced or no inhibition of endocytosis | Interaction with serum proteins: Dynasore binds to serum proteins, reducing its bioavailability.[1][4][6] | - Perform experiments in serum-free medium. - If serum is necessary, switch to a low-protein synthetic serum (e.g., Nuserum).[1] - Increase the concentration of Dynasore, but be mindful of potential off-target effects and cytotoxicity. |
| Suboptimal cell density: Denser cell cultures can be more resistant to the effects of Dynasore.[1] | - Perform experiments on cells at a confluency of 40-70%.[1] | |
| Incorrect compound preparation or storage: Dynasore may degrade if not stored properly. | - Prepare fresh stock solutions in DMSO. - Store stock solutions at -20°C and use within one month to avoid loss of potency.[5] - Aliquot stock solutions to avoid multiple freeze-thaw cycles.[5] | |
| Observed cytotoxicity | High concentration of Dynasore: Prolonged exposure to high concentrations can be toxic to some cell lines.[6] | - Perform a dose-response curve to determine the optimal, non-toxic concentration for your cell line. - Limit the duration of exposure to Dynasore. |
| DMSO toxicity: The vehicle used to dissolve Dynasore can be toxic at high concentrations. | - Ensure the final concentration of DMSO in the culture medium is low (typically <0.5%). | |
| Inconsistent results | Variability in serum lots: Different batches of serum can have varying protein compositions, leading to inconsistent binding of Dynasore. | - Test each new lot of serum for its effect on Dynasore activity. - Whenever possible, use serum-free conditions for greater consistency. |
Quantitative Data Summary
The inhibitory potency of Dynasore is significantly influenced by the experimental conditions, particularly the presence of substances that it can bind to, such as detergents and serum proteins.
| Condition | Target | IC50 (µM) | Reference |
| In vitro (detergent-free) | Dynamin I GTPase activity (stimulated by phosphatidylserine) | ~15 | [6] |
| In vitro (with Tween-80) | Dynamin I GTPase activity (stimulated by phosphatidylserine) | 479 | [6] |
| In vitro (detergent-free) | Grb2-stimulated Dynamin I | 38.2 | [6] |
| In cellulo (HeLa cells, serum-free) | Transferrin uptake | ~15 | [1] |
| In cellulo (synaptosomes) | Synaptic vesicle endocytosis | 184 | [6] |
Experimental Protocols
Protocol 1: Assessing the Effect of Serum on Dynasore Activity using Transferrin Uptake Assay
This protocol allows for the quantitative measurement of clathrin-mediated endocytosis and the impact of serum on Dynasore's inhibitory effect.
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Cell Seeding: Plate cells (e.g., HeLa) on glass coverslips in a 12-well plate and grow to 50-70% confluency.
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Serum Starvation and Pre-incubation:
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Wash the cells three to five times with serum-free DMEM.[1]
-
Incubate the cells in serum-free DMEM for 30 minutes at 37°C.
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Prepare three experimental conditions:
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Control (serum-free DMEM with vehicle, e.g., 0.2% DMSO).
-
Dynasore in serum-free DMEM (e.g., 80 µM).
-
Dynasore in DMEM containing 10% FBS (e.g., 80 µM).
-
-
Pre-incubate the cells in their respective media for 30 minutes at 37°C.
-
-
Transferrin Internalization:
-
Add fluorescently labeled transferrin (e.g., Transferrin-Alexa Fluor 594) to each well at a final concentration of 25 µg/mL.
-
Incubate for 5-15 minutes at 37°C to allow for internalization.
-
-
Removal of Surface-Bound Transferrin:
-
Place the plate on ice to stop endocytosis.
-
Wash the cells twice with ice-cold acid wash buffer (e.g., 0.1 M glycine, 0.1 M NaCl, pH 3.0) to remove non-internalized transferrin.
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Wash three times with ice-cold PBS.
-
-
Fixation and Imaging:
-
Fix the cells with 4% paraformaldehyde in PBS for 15 minutes at room temperature.
-
Wash three times with PBS.
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Mount the coverslips on microscope slides.
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Image the cells using a fluorescence microscope.
-
-
Quantification:
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Measure the integrated fluorescence intensity of internalized transferrin per cell for at least 50 cells per condition.
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Compare the fluorescence intensity between the control, serum-free Dynasore, and serum-containing Dynasore conditions.
-
Visualizations
References
- 1. USE OF DYNASORE, THE SMALL MOLECULE INHIBITOR OF DYNAMIN, IN THE REGULATION OF ENDOCYTOSIS - PMC [pmc.ncbi.nlm.nih.gov]
- 2. selleckchem.com [selleckchem.com]
- 3. scispace.com [scispace.com]
- 4. Dynasore - not just a dynamin inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Dynasore | Cell Signaling Technology [cellsignal.com]
- 6. Building a Better Dynasore: The Dyngo Compounds Potently Inhibit Dynamin and Endocytosis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. discover.library.noaa.gov [discover.library.noaa.gov]
Validation & Comparative
Dynasore Hydrate vs. Dyngo-4a: A Comparative Guide to Dynamin Inhibition
For Researchers, Scientists, and Drug Development Professionals
Dynamin, a large GTPase, is a critical regulator of membrane fission in eukaryotic cells, playing an essential role in processes such as clathrin-mediated endocytosis (CME) and synaptic vesicle recycling. Small molecule inhibitors of dynamin are invaluable tools for dissecting these cellular pathways. This guide provides an objective comparison of two prominent dynamin inhibitors: the well-established Dynasore hydrate (B1144303) and its more potent analog, Dyngo-4a.
Mechanism of Action: A Tale of Two Conformations
Dynamin's function relies on its ability to oligomerize and hydrolyze GTP. It can assemble into two principal conformations: helical structures, which form around the necks of budding vesicles, and ring-like structures, often induced by SH3 domain-containing proteins.[1]
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Dynasore acts as a non-competitive inhibitor of dynamin's GTPase activity.[2] It shows roughly equal inhibitory activity against both the helical and ring oligomerization states of dynamin.[1]
-
Dyngo-4a , a structural analog of Dynasore, also inhibits dynamin's GTPase activity.[1] However, a key distinction is its profound preference for the helical conformation. Dyngo-4a is significantly less effective at inhibiting dynamin assembled into rings, exhibiting over 36-fold reduced activity against this state compared to the helical form.[1] This specificity makes Dyngo-4a a more precise tool for studying processes specifically mediated by helical dynamin, such as clathrin-mediated endocytosis.[1]
Quantitative Performance Comparison
The following table summarizes the key quantitative differences in performance between Dynasore hydrate and Dyngo-4a based on published experimental data.
| Parameter | This compound | Dyngo-4a |
| In Vitro Potency (IC50) | ||
| Helical Dynamin I (PS-stimulated, no detergent) | ~12.4 - 15 µM[1] | 0.38 µM [3] |
| Helical Dynamin I (PS-stimulated, with Tween-80) | 479 µM[1][4] | 2.7 µM [1] |
| Ring Dynamin I (Grb2-stimulated, no detergent) | 9.9 µM[1] | 37.7 µM [1] |
| Cell-Based Potency (IC50) | ||
| Clathrin-Mediated Endocytosis (Transferrin uptake) | ~34.7 µM[1] | ~5.7 µM [1][4] |
| Synaptic Vesicle Endocytosis (FM4-64 uptake) | 184 µM[1] | 26.8 µM [1] |
| Cell Viability & Off-Target Effects | ||
| Cytotoxicity (72h exposure) | Broad-spectrum toxicity observed[1] | No effect on viability or proliferation[1] |
| Dynamin-Independent Fluid-Phase Endocytosis | Inhibits[2][5] | Inhibits[2][5] |
| Dynamin-Independent Membrane Ruffling | Inhibits[2][5] | Inhibits[2][5] |
| VEGFR2 Phosphorylation | No effect[6] | Strong inhibition[6] |
| Akt Phosphorylation | Strong inhibition[6] | No effect[6] |
Key Experimental Insights
Dyngo-4a consistently demonstrates superior potency over Dynasore. It is approximately 37-fold more potent in inhibiting liposome-stimulated helical dynamin activity in vitro.[1][4] This enhanced potency translates to cellular assays, where Dyngo-4a inhibits clathrin-mediated endocytosis of transferrin and synaptic vesicle endocytosis at concentrations at least six to seven times lower than Dynasore.[1]
A significant drawback of Dynasore is its propensity to bind to detergents and serum proteins, which drastically reduces its effective potency in many experimental setups.[1][2] Dyngo-4a was developed to have reduced detergent binding, contributing to its more consistent and potent activity.[1][4]
In terms of cytotoxicity, Dyngo-4a also shows a more favorable profile. While prolonged (72-hour) exposure to Dynasore resulted in broad-spectrum toxicity, Dyngo-4a did not adversely affect cell viability or proliferation under the same conditions.[1]
However, it is crucial to acknowledge that both inhibitors exhibit off-target effects. Studies using dynamin triple knockout (TKO) cells have revealed that both Dynasore and Dyngo-4a can inhibit fluid-phase endocytosis and membrane ruffling independently of dynamin.[2][5] This underscores the importance of using appropriate controls and validating findings through multiple methods.
Signaling Pathways and Experimental Workflows
Experimental Protocols
Dynamin GTPase Activity Assay (In Vitro)
This assay measures the rate of GTP hydrolysis by purified dynamin, which is stimulated by self-assembly. The release of inorganic phosphate (B84403) (Pi) is quantified.
-
Reagents: Purified dynamin-1, GTP, assay buffer (20 mM HEPES, 150 mM KCl, 1 mM EGTA, 1 mM MgCl2, 1 mM DTT, pH 7.4), stimulating agents (e.g., phosphatidylserine (B164497) (PS) liposomes for helical assembly or Grb2 for ring assembly), inhibitor stocks (Dynasore/Dyngo-4a in DMSO), Malachite green reagent for colorimetric detection.[7][8]
-
Procedure:
-
Prepare reaction mixtures in a 96-well plate. To each well, add assay buffer, the stimulating agent (e.g., PS liposomes), and the desired concentration of inhibitor (or DMSO vehicle control).
-
Add purified dynamin (e.g., 20-100 nM final concentration) to each well and incubate for 10 minutes at room temperature to allow inhibitor binding.[1][9]
-
Initiate the reaction by adding GTP (e.g., 25-500 µM final concentration).[10]
-
Incubate the reaction at 37°C for a set time (e.g., 15-60 minutes), ensuring the reaction stays within the linear range.
-
Stop the reaction and measure the amount of released phosphate by adding Malachite green reagent.
-
Read the absorbance at ~620-650 nm.
-
Calculate the rate of GTP hydrolysis and determine IC50 values by fitting data from a range of inhibitor concentrations to a dose-response curve.
-
Clathrin-Mediated Endocytosis (CME) Assay (Transferrin Uptake)
This cell-based assay quantifies the inhibition of CME by measuring the uptake of fluorescently labeled transferrin (Tfn), a classic cargo of this pathway.[11][12]
-
Materials: Cells cultured on glass coverslips (e.g., HeLa or U2OS), serum-free medium, fluorescently labeled human transferrin (e.g., Transferrin-Alexa Fluor 647), inhibitor stocks, 4% paraformaldehyde (PFA) for fixation, mounting medium with a nuclear stain (e.g., Hoechst).[12]
-
Procedure:
-
Plate cells on coverslips and grow to 60-70% confluency.[13]
-
Wash cells and starve them in serum-free medium for 30-60 minutes at 37°C to remove bound serum transferrin.[12]
-
Pre-incubate the cells with various concentrations of Dynasore, Dyngo-4a, or DMSO vehicle control in serum-free medium for 30 minutes at 37°C.[5]
-
Add fluorescently labeled transferrin (e.g., 10 µg/mL) to the cells and incubate for a short period (e.g., 1-15 minutes) at 37°C to allow internalization.[12]
-
To stop uptake, rapidly wash the cells with ice-cold PBS. An optional acid wash (e.g., 0.2 M acetic acid, 0.5 M NaCl, pH 2.5) can be performed on ice to strip any surface-bound, non-internalized transferrin.[14]
-
Fix the cells with 4% PFA for 15 minutes at room temperature.[12]
-
Wash cells with PBS, stain nuclei with Hoechst, and mount the coverslips onto slides.[12]
-
Acquire images using a fluorescence microscope and quantify the mean fluorescence intensity of internalized transferrin per cell.
-
Synaptic Vesicle Endocytosis (SVE) Assay (FM4-64 Dye Uptake)
This assay measures activity-dependent endocytosis at the synapse by monitoring the uptake of a styryl dye like FM4-64, which becomes fluorescent upon insertion into lipid membranes.[15][16]
-
Materials: Synaptosomes or primary neuronal cultures, assay buffer (e.g., HEPES-buffered saline), high K+ buffer for depolarization, FM4-64 dye, inhibitor stocks.[17][18]
-
Procedure (for Synaptosomes):
-
Adhere synaptosomes to the bottom of a 96-well microplate.[15]
-
Pre-incubate the synaptosomes with various concentrations of inhibitor or DMSO vehicle in assay buffer.
-
Add FM4-64 dye along with a depolarizing stimulus (e.g., high K+ buffer) to trigger synaptic vesicle cycling and dye uptake.[15]
-
After a short incubation (e.g., 1-2 minutes), wash away the stimulus and excess dye with assay buffer.
-
Image the plate using a high-content screening microscope.[15][17]
-
Quantify the total fluorescence intensity of FM4-64-positive puncta per field to determine the extent of SVE.
-
Conclusion and Recommendations
Experimental evidence strongly supports Dyngo-4a as a more potent, specific, and less cytotoxic inhibitor of dynamin compared to its predecessor, Dynasore. Its preferential inhibition of the helical dynamin conformation makes it a superior tool for specifically investigating clathrin-mediated endocytosis and synaptic vesicle endocytosis.[1] The reduced binding to detergents also ensures more reliable and reproducible results in in vitro assays.[1][4]
References
- 1. Building a Better Dynasore: The Dyngo Compounds Potently Inhibit Dynamin and Endocytosis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Dynasore - not just a dynamin inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Dynamin Inhibition Blocks Botulinum Neurotoxin Type A Endocytosis in Neurons and Delays Botulism - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Building a better dynasore: the dyngo compounds potently inhibit dynamin and endocytosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Dynamin triple knockout cells reveal off target effects of commonly used dynamin inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Uncoupling of dynamin polymerization and GTPase activity revealed by the conformation-specific nanobody dynab | eLife [elifesciences.org]
- 8. A highly-sensitive high throughput assay for dynamin's basal GTPase activity - PMC [pmc.ncbi.nlm.nih.gov]
- 9. biorxiv.org [biorxiv.org]
- 10. www2.mrc-lmb.cam.ac.uk [www2.mrc-lmb.cam.ac.uk]
- 11. parkinsonsroadmap.org [parkinsonsroadmap.org]
- 12. Transferrin uptake assay to measure Clathrin-mediated endocytosis in HIPCS derived neurons. [protocols.io]
- 13. med.upenn.edu [med.upenn.edu]
- 14. Dynamin-dependent Transferrin Receptor Recycling by Endosome-derived Clathrin-coated Vesicles - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. Analysis of synaptic vesicle endocytosis in synaptosomes by high-content screening - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Analysis of synaptic vesicle endocytosis in synaptosomes by high-content screening | Springer Nature Experiments [experiments.springernature.com]
- 18. Measuring Exocytosis in Neurons Using FM Labeling - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to Dynasore and Pitstop 2 for Blocking Endocytosis
For Researchers, Scientists, and Drug Development Professionals
Endocytosis, the process by which cells internalize molecules by engulfing them, is a fundamental cellular mechanism crucial for nutrient uptake, signal transduction, and synaptic vesicle recycling. The study of endocytosis often relies on chemical inhibitors to dissect its complex pathways. Among the most commonly used small molecule inhibitors are Dynasore and Pitstop 2, each with distinct mechanisms of action and specificities. This guide provides an objective comparison of their performance, supported by experimental data, to aid researchers in selecting the appropriate tool for their studies.
Mechanism of Action
Dynasore is a cell-permeable small molecule that functions as a non-competitive inhibitor of the GTPase activity of dynamin.[1][2] Dynamin is a large GTPase essential for the scission of newly formed vesicles from the plasma membrane during clathrin-mediated endocytosis (CME) and some forms of clathrin-independent endocytosis (CIE). By inhibiting dynamin's GTPase activity, Dynasore effectively blocks the final step of vesicle formation, leading to an accumulation of clathrin-coated pits at the cell surface.
Pitstop 2 , in contrast, was designed as an inhibitor of the interaction between the N-terminal domain of the clathrin heavy chain and amphiphysin, an accessory protein involved in the recruitment of dynamin and the shaping of the vesicle neck.[3][4] The intended mechanism is to prevent the proper assembly and maturation of clathrin-coated pits. However, substantial evidence now indicates that Pitstop 2 has significant off-target effects and can inhibit both clathrin-dependent and -independent endocytic pathways through mechanisms that are not fully understood.[4][5][6]
dot
Figure 1. Simplified signaling pathways illustrating the primary intended mechanisms of action for Dynasore and Pitstop 2 in the context of clathrin-mediated endocytosis.
Quantitative Comparison of Performance
The efficacy of endocytosis inhibitors is typically quantified by their half-maximal inhibitory concentration (IC50), which represents the concentration of the inhibitor required to reduce the rate of endocytosis by 50%. The following table summarizes key quantitative data for Dynasore and Pitstop 2.
| Parameter | Dynasore | Pitstop 2 | Reference |
| Primary Target | Dynamin 1/2 GTPase | Clathrin Heavy Chain N-terminal Domain (intended) | [1][2][3] |
| IC50 (Transferrin Uptake) | ~15-35 µM in various cell lines | ~18 µM in HeLa cells | [1][7] |
| IC50 (Dynamin GTPase Assay) | ~15 µM (cell-free) | Not Applicable | [1] |
| IC50 (Clathrin-Amphiphysin Interaction) | Not Applicable | ~12 µM (in vitro) | [8] |
| Reversibility | Reversible | Reversible | [2][9] |
| Reported Off-Target Effects | - Actin cytoskeleton disruption- Altered cholesterol homeostasis- Inhibition of mitochondrial dynamin (Drp1)- Effects on membrane ruffling | - Inhibition of clathrin-independent endocytosis- Disruption of nuclear pore complex- Inhibition of small GTPases (Ran, Rac1)- Altered plasma membrane dynamics | [4][5][6][7][8][9][10][11][12] |
Off-Target Effects and Specificity
A critical consideration when using chemical inhibitors is their specificity. While both Dynasore and Pitstop 2 are effective at blocking endocytosis, they are known to have off-target effects that can confound experimental results.
Dynasore has been shown to affect the actin cytoskeleton and cholesterol metabolism in a dynamin-independent manner.[7][9][10] Furthermore, it inhibits the mitochondrial dynamin-related protein 1 (Drp1), which is involved in mitochondrial fission.[1] These off-target effects should be carefully considered, especially in studies where mitochondrial function or cytoskeletal dynamics are relevant.
Pitstop 2 has demonstrated a significant lack of specificity. It not only inhibits clathrin-mediated endocytosis but also potently blocks clathrin-independent pathways.[4][13] Studies have shown that the inhibitory effects of Pitstop 2 on CIE persist even in cells depleted of clathrin, indicating the presence of additional cellular targets.[4] Furthermore, Pitstop 2 has been reported to disrupt the nuclear pore complex and inhibit small GTPases, suggesting broad cellular effects beyond endocytosis.[11][12]
Cytotoxicity
The cytotoxicity of these inhibitors is a crucial factor, particularly for in vivo studies or long-term cell culture experiments. While comprehensive, directly comparative cytotoxicity data across a wide range of cell lines is limited, available information suggests that both compounds can be toxic at higher concentrations.
| Inhibitor | Cell Line | Assay | Cytotoxicity Metric (e.g., LC50) | Reference |
| Dynasore | Human Foreskin Fibroblasts (HFF) | Cell Viability Assay | Minimal toxicity observed at 100 µM | [8] |
| Various Cancer Cell Lines | Growth Inhibition | GI50 of ~1 µM at 72h exposure | [2] | |
| Pitstop 2 | HeLa | Cell Viability Assay | Reduced viability in dividing cells | [5] |
| Human Foreskin Fibroblasts (HFF) | Cell Viability Assay | Minimal toxicity observed at 25 µM | [8] |
Note: Cytotoxicity can be highly cell-type and concentration-dependent. It is recommended to perform a dose-response analysis for each new cell line and experimental condition.
Experimental Protocols
Transferrin Uptake Assay for Measuring Clathrin-Mediated Endocytosis
This assay is a standard method to quantify the rate of clathrin-mediated endocytosis by measuring the internalization of fluorescently labeled transferrin.
Materials:
-
Cells cultured on glass coverslips
-
Serum-free cell culture medium
-
Fluorescently labeled transferrin (e.g., Transferrin-Alexa Fluor™ 488)
-
Inhibitor stock solution (Dynasore or Pitstop 2 in DMSO)
-
Phosphate-buffered saline (PBS)
-
Acid wash buffer (e.g., 0.2 M glycine, 0.5 M NaCl, pH 2.5)
-
Fixative (e.g., 4% paraformaldehyde in PBS)
-
Mounting medium with DAPI
Protocol:
-
Cell Seeding: Seed cells on glass coverslips in a 24-well plate to reach 70-80% confluency on the day of the experiment.
-
Serum Starvation: Wash cells with serum-free medium and incubate in serum-free medium for 30-60 minutes at 37°C to upregulate transferrin receptor expression.
-
Inhibitor Pre-incubation: Treat the cells with the desired concentration of Dynasore, Pitstop 2, or vehicle control (DMSO) in serum-free medium for 15-30 minutes at 37°C.
-
Transferrin Internalization: Add pre-warmed fluorescently labeled transferrin to the medium (final concentration typically 5-25 µg/mL) and incubate for 5-15 minutes at 37°C to allow for internalization.
-
Stop Internalization: Place the plate on ice and wash the cells three times with ice-cold PBS to stop endocytosis.
-
Acid Wash: To remove surface-bound transferrin, incubate the coverslips in ice-cold acid wash buffer for 5 minutes.
-
Wash and Fix: Wash the cells three times with ice-cold PBS and then fix with 4% paraformaldehyde for 15 minutes at room temperature.
-
Staining and Mounting: Wash the cells three times with PBS. Stain the nuclei with DAPI if desired. Mount the coverslips on microscope slides using an appropriate mounting medium.
-
Imaging and Quantification: Acquire images using a fluorescence microscope. Quantify the intracellular fluorescence intensity per cell using image analysis software.
dot
Figure 2. A typical experimental workflow for a transferrin uptake assay to quantify clathrin-mediated endocytosis.
Cytotoxicity Assay (MTT Assay)
This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.
Materials:
-
Cells cultured in a 96-well plate
-
Inhibitor stock solution (Dynasore or Pitstop 2 in DMSO)
-
Complete cell culture medium
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO
Protocol:
-
Cell Seeding: Seed cells in a 96-well plate at a density that will not reach 100% confluency by the end of the experiment. Allow cells to adhere overnight.
-
Inhibitor Treatment: Treat the cells with a serial dilution of Dynasore, Pitstop 2, or vehicle control (DMSO) in complete medium. Incubate for the desired time period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to convert MTT to formazan (B1609692) crystals.
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot the results to determine the LC50 (lethal concentration 50%).
Conclusion
Both Dynasore and Pitstop 2 are valuable tools for studying endocytosis, but their use requires careful consideration of their distinct mechanisms and potential off-target effects.
Dynasore is a well-characterized inhibitor of dynamin-dependent endocytosis. Its rapid and reversible action makes it suitable for experiments requiring precise temporal control. However, researchers must be mindful of its off-target effects on the actin cytoskeleton, cholesterol homeostasis, and mitochondrial fission, and include appropriate controls to account for these potential confounding factors.
For researchers aiming to specifically inhibit clathrin-mediated endocytosis, a multi-faceted approach combining a dynamin inhibitor like Dynasore with genetic perturbations (e.g., siRNA against clathrin heavy chain) would provide more robust and reliable data. As with any pharmacological inhibitor, it is imperative to perform thorough dose-response and cytotoxicity assessments for each specific cell type and experimental condition to ensure the validity and reproducibility of the findings.
References
- 1. Pitstop® 2, Novel cell-permeable clathrin inhibitor (ab120687) | Abcam [abcam.com]
- 2. The Chemical Inhibitors of Endocytosis: From Mechanisms to Potential Clinical Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Pitstop‐2 and its novel derivative RVD‐127 disrupt global cell dynamics and nuclear pores integrity by direct interaction with small GTPases - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Inhibition of clathrin by pitstop 2 activates the spindle assembly checkpoint and induces cell death in dividing HeLa cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Measuring cytotoxicity: a new perspective on LC50 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Pitstop® 2, Novel cell-permeable clathrin inhibitor (ab120687) | Abcam [abcam.com]
- 9. Insight into the role of clathrin‐mediated endocytosis inhibitors in SARS‐CoV‐2 infection - PMC [pmc.ncbi.nlm.nih.gov]
- 10. biocompare.com [biocompare.com]
- 11. Human bronchial epithelial BEAS-2B cells, an appropriate in vitro model to study heavy metals induced carcinogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Aeroallergen Der p 2 induces apoptosis of bronchial epithelial BEAS-2B cells via activation of both intrinsic and extrinsic pathway - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to Small Molecule Inhibitors of Dynamin GTPase
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of alternative small molecule inhibitors targeting the dynamin GTPase, a key protein involved in endocytosis and membrane trafficking. The information presented is curated from published experimental data to assist researchers in selecting the most appropriate inhibitor for their specific experimental needs.
Introduction to Dynamin and its Inhibition
Dynamin is a large GTPase essential for the scission of nascent vesicles from parent membranes during endocytosis.[1] It exists in three main isoforms in mammals: dynamin 1 (DNM1), dynamin 2 (DNM2), and dynamin 3 (DNM3). Dynamin 1 is primarily expressed in neurons, dynamin 2 is ubiquitously expressed, and dynamin 3 is found mainly in the testes, brain, and lungs.[] By targeting dynamin, researchers can investigate the roles of endocytosis in various cellular processes, including signal transduction, nutrient uptake, and pathogen entry.[3] Small molecule inhibitors of dynamin offer a powerful tool for these investigations, providing temporal control over dynamin function.
Comparative Analysis of Dynamin Inhibitors
A variety of small molecule inhibitors have been developed, each with distinct mechanisms of action, potency, and specificity. This section provides a comparative overview of some of the most commonly used and promising dynamin inhibitors.
Data Presentation
The following tables summarize the quantitative data for several key dynamin inhibitors, including their half-maximal inhibitory concentrations (IC50) in biochemical and cellular assays, as well as their cytotoxic effects. It is important to note that IC50 values can vary between studies due to different experimental conditions. Therefore, direct comparison of absolute values should be approached with caution.[4]
Table 1: Comparison of In Vitro Dynamin GTPase Activity Inhibition
| Inhibitor | Target(s) | Assay Type | IC50 (µM) | Reference(s) |
| Dynasore | Dynamin 1/2 | Biochemical GTPase Assay | ~15 | [4] |
| Dyngo-4a | Dynamin I (brain-derived) | Biochemical GTPase Assay | 0.38 | [5] |
| Dynamin I (recombinant) | Biochemical GTPase Assay | 1.1 | [5] | |
| Dynamin II (recombinant) | Biochemical GTPase Assay | 2.3 | [5] | |
| MiTMAB | Dynamin I | Biochemical GTPase Assay | 5.79 | [] |
| OcTMAB | Dynamin I | Biochemical GTPase Assay | 3.15 | [] |
| Iminodyn-22 | Dynamin I/II | Biochemical GTPase Assay | ~0.26-0.45 | [1] |
| Dynole 34-2 | Dynamin I | Biochemical GTPase Assay | 1.3 | [6] |
| Rhodadyn C8 | Dynamin I | Biochemical GTPase Assay | 3.0 | [7] |
| Pthaladyn | Dynamin I | Biochemical GTPase Assay | ~4.6 | [7] |
| Bis-T | Dynamin I | Biochemical GTPase Assay | Potent (low µM) | [1] |
Table 2: Comparison of Cell-Based Endocytosis Inhibition
| Inhibitor | Assay Type | Cell Line(s) | IC50 (µM) | Reference(s) |
| Dynasore | Transferrin Uptake | HeLa | ~15 | [4] |
| Dyngo-4a | Transferrin Uptake | Multiple cell types | 5.7 | [5] |
| Iminodyn-22 | Receptor-Mediated Endocytosis | - | 10.7 | [1] |
| Dynole 34-2 | Transferrin Uptake | U2OS | 5.0 | [6] |
Table 3: Comparison of Cytotoxicity (GI50/IC50) in Cancer Cell Lines
| Inhibitor | Cell Line(s) | GI50/IC50 (µM) | Reference(s) |
| MiTMAB | HeLa, H460, SW480 | Potent (low µM) | [8] |
| Dynole 34-2 | Various cancer cell lines | ~0.1 - >10 | [9] |
| Pyrimidyn 31a/b | 12 cancer cell lines | Average GI50: 1.0 / 0.78 | [9] |
| Dynasore | MCF-7 | Concentration-dependent cytotoxicity | [10] |
Off-Target Effects
A critical consideration when using small molecule inhibitors is their potential for off-target effects. The widely used inhibitors, Dynasore and Dyngo-4a, have been shown to have dynamin-independent effects. Studies using dynamin triple knockout (TKO) cells have revealed that both compounds can inhibit fluid-phase endocytosis and membrane ruffling even in the absence of their intended target.[11] This highlights the importance of using appropriate controls and interpreting data with caution. Some inhibitors are also known to interact with other cellular components, such as kinases, which can lead to unintended biological consequences.[12][13][14]
Experimental Protocols
Detailed methodologies for key experiments are crucial for the reproducibility and interpretation of results.
Dynamin GTPase Activity Assay (Malachite Green Assay)
This biochemical assay measures the rate of GTP hydrolysis by dynamin by quantifying the release of inorganic phosphate (B84403) (Pi).[5]
Principle: The assay is based on the formation of a colored complex between malachite green, molybdate (B1676688), and free orthophosphate, which can be measured spectrophotometrically.[15]
Methodology:
-
Reagent Preparation:
-
Purified dynamin enzyme.
-
GTP stock solution.
-
Assay Buffer: 20 mM HEPES, 150 mM KCl, 1 mM MgCl2, pH 7.4.
-
Malachite Green Reagent: A solution of Malachite Green hydrochloride and ammonium (B1175870) molybdate in acid.[16][17]
-
-
Assay Procedure:
-
Prepare a series of dilutions of the dynamin inhibitor in the assay buffer.
-
In a 96-well plate, add the purified dynamin enzyme to each well (except for the "no enzyme" control).
-
Add the inhibitor dilutions to the respective wells and pre-incubate for a defined period (e.g., 10 minutes) at room temperature.
-
Initiate the reaction by adding the GTP solution to all wells.
-
Incubate the plate for a specific time (e.g., 15-30 minutes) at room temperature to allow for GTP hydrolysis.
-
Stop the reaction and develop the color by adding the Malachite Green reagent.
-
After a short incubation (e.g., 15 minutes), measure the absorbance at approximately 630 nm using a microplate reader.[16]
-
-
Data Analysis:
-
Generate a standard curve using known concentrations of phosphate.
-
Convert the absorbance readings to the amount of phosphate released.
-
Calculate the percentage of inhibition for each inhibitor concentration relative to the vehicle control.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.
-
Transferrin Uptake Assay (Clathrin-Mediated Endocytosis Assay)
This cell-based assay quantifies the inhibition of clathrin-mediated endocytosis by measuring the uptake of fluorescently labeled transferrin.[5]
Principle: Transferrin binds to its receptor on the cell surface and is internalized via clathrin-coated pits in a dynamin-dependent manner. By using fluorescently labeled transferrin, its uptake can be quantified using fluorescence microscopy or flow cytometry.
Methodology (for Flow Cytometry):
-
Cell Preparation:
-
Inhibitor Treatment:
-
Pre-incubate the cells with various concentrations of the dynamin inhibitor or vehicle control for a specified time (e.g., 30 minutes) at 37°C.
-
-
Transferrin Uptake:
-
Stopping the Uptake and Staining:
-
Stop the uptake by placing the plate on ice and washing the cells with ice-cold PBS.
-
To remove non-internalized, surface-bound transferrin, wash the cells with an acidic buffer (e.g., 0.1 M Glycine, 150 mM NaCl, pH 3.0).[21]
-
Resuspend the cells in PBS for flow cytometry analysis.
-
-
Data Acquisition and Analysis:
-
Analyze the intracellular fluorescence of the cell population using a flow cytometer.
-
Calculate the percentage of transferrin uptake inhibition for each inhibitor concentration relative to the vehicle control.
-
Determine the IC50 value from the dose-response curve.
-
Visualizations
Classification of Dynamin Inhibitors
The following diagram illustrates the classification of dynamin inhibitors based on their primary mechanism of action.
Caption: Classification of dynamin inhibitors by their target domain.
Dynamin's Role in Clathrin-Mediated Endocytosis
This diagram illustrates the signaling pathway of clathrin-mediated endocytosis and the point of inhibition by dynamin inhibitors.
Caption: Dynamin's critical role in vesicle scission during endocytosis.
Experimental Workflow for IC50 Determination
This diagram outlines the general experimental workflow for determining the IC50 value of a dynamin inhibitor.
Caption: General workflow for determining inhibitor IC50 values.
References
- 1. pubs.acs.org [pubs.acs.org]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. Modulation of dynamin function by small molecules [degruyterbrill.com]
- 7. The Rhodadyns, a New Class of Small Molecule Inhibitors of Dynamin GTPase Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. Dynamin triple knockout cells reveal off target effects of commonly used dynamin inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 12. benchchem.com [benchchem.com]
- 13. Non-Kinase Off-Target Inhibitory Activities of Clinically-Relevant Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 14. benchchem.com [benchchem.com]
- 15. home.sandiego.edu [home.sandiego.edu]
- 16. eubopen.org [eubopen.org]
- 17. merckmillipore.com [merckmillipore.com]
- 18. med.upenn.edu [med.upenn.edu]
- 19. Transferrin uptake assay to measure Clathrin-mediated endocytosis in HIPCS derived neurons. [protocols.io]
- 20. Transferrin-Uptake Assay [www2.mrc-lmb.cam.ac.uk]
- 21. flowcytometry-embl.de [flowcytometry-embl.de]
Validating Dynasore's Specificity for Dynamin-Dependent Pathways: A Comparative Guide
For researchers, scientists, and drug development professionals, understanding the specificity of chemical inhibitors is paramount for accurate experimental interpretation. Dynasore, a widely used inhibitor of dynamin, has been instrumental in dissecting dynamin-dependent cellular processes. However, a growing body of evidence highlights its off-target effects, necessitating a careful evaluation of its specificity. This guide provides a comprehensive comparison of Dynasore with alternative dynamin inhibitors, supported by experimental data and detailed protocols to aid in the validation of its use in studying dynamin-dependent pathways.
Introduction to Dynasore and Dynamin-Dependent Endocytosis
Dynamin is a large GTPase essential for the fission of nascent vesicles from parent membranes, a critical step in clathrin-mediated endocytosis (CME) and other vesicular trafficking pathways.[1] Dynasore, a cell-permeable small molecule, acts as a non-competitive inhibitor of the GTPase activity of dynamin isoforms 1 and 2, as well as the mitochondrial dynamin, Drp1.[1][2] By inhibiting dynamin's function, Dynasore effectively blocks dynamin-dependent endocytosis.[1]
The process of clathrin-mediated endocytosis, a primary target of Dynasore, involves the formation of clathrin-coated pits at the plasma membrane, which invaginate and are subsequently pinched off by dynamin to form intracellular vesicles. This pathway is crucial for the uptake of essential nutrients, regulation of cell surface receptor signaling, and synaptic vesicle recycling.
Evidence of Dynasore's Off-Target Effects
While effective at inhibiting dynamin, studies have revealed that Dynasore can influence cellular processes independently of its intended target. The use of dynamin 1, 2, and 3 triple knockout (TKO) cells has been pivotal in distinguishing between dynamin-dependent and -independent effects of the inhibitor.[3][4]
Key off-target effects of Dynasore include:
-
Inhibition of Fluid-Phase Endocytosis: Dynasore has been shown to inhibit the uptake of fluid-phase markers, a process that can be dynamin-independent.[3] This inhibition persists even in dynamin TKO cells, confirming it as an off-target effect.[3]
-
Disruption of Membrane Ruffling: Peripheral membrane ruffling, a process involving actin dynamics, is also inhibited by Dynasore in both wild-type and dynamin TKO cells.[3]
-
Alterations in Cholesterol Homeostasis and Lipid Raft Organization: Research indicates that Dynasore can reduce labile cholesterol in the plasma membrane and disrupt the organization of lipid rafts in a manner independent of dynamin.[5][6]
These findings underscore the importance of validating the specificity of Dynasore in any given experimental system and considering the use of alternative inhibitors with potentially different off-target profiles.
Comparison of Dynasore and Alternative Dynamin Inhibitors
Several alternative dynamin inhibitors have been developed, each with its own mechanism of action and specificity profile. This section provides a quantitative comparison of Dynasore with some of its common alternatives.
| Inhibitor | Target/Mechanism | IC50 (Dynamin I GTPase Activity) | IC50 (Clathrin-Mediated Endocytosis - Transferrin Uptake) | Key Off-Target Effects Noted |
| Dynasore | Non-competitive inhibitor of dynamin GTPase activity[1] | ~15 µM[5] | ~15 µM[5] | Inhibits fluid-phase endocytosis and membrane ruffling; alters cholesterol homeostasis[3][5] |
| Dyngo-4a | Potent dynamin inhibitor; analog of Dynasore[7] | 0.38 µM (brain-derived)[1] | 5.7 µM[7] | Similar to Dynasore; inhibits fluid-phase endocytosis and membrane ruffling in dynamin TKO cells[3] |
| Dynole 34-2 | Potent dynamin I and II inhibitor[8] | 1.3 µM[8] | 5.0 µM[8] | Suggested to have fewer off-target effects than MiTMABs[9] |
| Iminodyn-22 | Potent, broad-spectrum dynamin inhibitor[10] | 0.33 µM[11] | 10.7 µM[12] | Information on off-target effects is limited. |
Experimental Protocols for Validating Inhibitor Specificity
To assist researchers in validating the specificity of Dynasore and other dynamin inhibitors, detailed protocols for key experimental assays are provided below.
Dynamin GTPase Activity Assay
This biochemical assay measures the rate of GTP hydrolysis by purified dynamin in the presence of an inhibitor.
Principle: Dynamin's GTPase activity is stimulated by its assembly on lipid templates like phosphatidylserine (B164497) (PS) liposomes. The amount of inorganic phosphate (B84403) (Pi) released from GTP hydrolysis is quantified, typically using a colorimetric method such as the malachite green assay.[13]
Protocol:
-
Reagents: Purified dynamin protein, GTP, PS liposomes, assay buffer (e.g., 20 mM HEPES pH 7.4, 150 mM KCl, 2 mM MgCl2), and malachite green reagent.[13]
-
Procedure:
-
Prepare a series of dilutions of the dynamin inhibitor.
-
In a multi-well plate, combine the dynamin protein, PS liposomes, and the inhibitor dilutions in the assay buffer.
-
Initiate the reaction by adding GTP.
-
Incubate at the desired temperature (e.g., 37°C) for a specific time.
-
Stop the reaction and add the malachite green reagent to detect the released phosphate.
-
Measure the absorbance at approximately 620 nm.
-
Plot the percentage of inhibition against the inhibitor concentration to determine the IC50 value.[13]
-
Transferrin Uptake Assay (Clathrin-Mediated Endocytosis)
This cell-based assay quantifies the internalization of fluorescently labeled transferrin, a classic marker for clathrin-mediated endocytosis.
Principle: Fluorescently labeled transferrin binds to its receptor on the cell surface and is internalized via clathrin-coated vesicles in a dynamin-dependent manner. The amount of internalized transferrin can be quantified by microscopy or flow cytometry.
Protocol:
-
Cell Culture: Plate cells (e.g., HeLa or U2OS) on coverslips or in multi-well plates and grow to a suitable confluency.
-
Serum Starvation: Prior to the assay, starve the cells in serum-free medium for a defined period (e.g., 1-2 hours) to upregulate transferrin receptor expression.
-
Inhibitor Pre-incubation: Pre-incubate the cells with various concentrations of the dynamin inhibitor for a specific time (e.g., 30 minutes).
-
Transferrin Internalization: Add fluorescently labeled transferrin (e.g., Alexa Fluor 594-transferrin) to the cells and incubate for a short period (e.g., 5-15 minutes) at 37°C to allow for internalization.
-
Stopping Endocytosis: Place the cells on ice and wash with cold PBS to stop further endocytosis.
-
Acid Wash (Optional): To remove surface-bound, non-internalized transferrin, perform a brief wash with a low pH buffer (e.g., glycine (B1666218) buffer, pH 2.5).
-
Fixation and Imaging: Fix the cells with paraformaldehyde and image using fluorescence microscopy.
-
Quantification: Quantify the intracellular fluorescence intensity per cell. Plot the percentage of inhibition of transferrin uptake against the inhibitor concentration to determine the IC50 value.
Membrane Ruffling Assay
This assay assesses the effect of inhibitors on the formation of actin-rich membrane protrusions.
Principle: Membrane ruffles can be visualized by staining for F-actin using fluorescently labeled phalloidin (B8060827). The extent of ruffling can be quantified by analyzing the area and intensity of phalloidin staining at the cell periphery.
Protocol:
-
Cell Culture and Treatment: Plate cells on coverslips and treat with the inhibitor of interest at various concentrations.
-
Stimulation (Optional): In some cell types, membrane ruffling can be induced by growth factors (e.g., EGF or PDGF).[14]
-
Fixation and Staining: Fix the cells with paraformaldehyde, permeabilize with a detergent (e.g., Triton X-100), and stain with fluorescently labeled phalloidin.
-
Imaging: Acquire images using fluorescence microscopy.
-
Quantification: Use image analysis software to quantify the area of membrane ruffles per cell. This can be done by setting a threshold for the phalloidin signal and measuring the area of the protrusions.
Visualizing Dynamin-Dependent Pathways and Experimental Workflows
To further clarify the concepts discussed, the following diagrams illustrate the key signaling pathway and experimental workflows.
Conclusion
Dynasore remains a valuable tool for studying dynamin-dependent processes. However, its known off-target effects necessitate careful experimental design and validation. Researchers should consider the following recommendations:
-
Use the lowest effective concentration of Dynasore.
-
Validate findings using alternative dynamin inhibitors with different modes of action and off-target profiles.
-
Employ complementary approaches, such as siRNA-mediated dynamin knockdown or the use of dynamin mutant cell lines, to confirm the role of dynamin in the process under investigation.
-
When studying processes potentially affected by Dynasore's off-target activities (e.g., fluid-phase endocytosis, membrane ruffling, cholesterol-dependent events), the use of dynamin knockout/knockdown cells is crucial to definitively attribute the observed effects to dynamin inhibition.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. Robust colorimetric assays for dynamin's basal and stimulated GTPase activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Dynamin triple knockout cells reveal off target effects of commonly used dynamin inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. scispace.com [scispace.com]
- 7. Building a better dynasore: the dyngo compounds potently inhibit dynamin and endocytosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. aacrjournals.org [aacrjournals.org]
- 9. mdpi.com [mdpi.com]
- 10. USE OF DYNASORE, THE SMALL MOLECULE INHIBITOR OF DYNAMIN, IN THE REGULATION OF ENDOCYTOSIS - PMC [pmc.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
- 12. researchgate.net [researchgate.net]
- 13. www2.mrc-lmb.cam.ac.uk [www2.mrc-lmb.cam.ac.uk]
- 14. mdpi.com [mdpi.com]
Dynasore vs. Dominant-Negative Mutants: A Comparative Guide to Inhibiting Dynamin
A critical evaluation of two common methods for studying dynamin-dependent cellular processes, highlighting the specificity of genetic approaches versus the potential off-target effects of pharmacological inhibitors.
For researchers in cell biology, neuroscience, and drug development, understanding the role of the large GTPase dynamin is crucial. Dynamin is essential for membrane fission in processes such as clathrin-mediated endocytosis, synaptic vesicle recycling, and trafficking from the Golgi apparatus. Two predominant methods are employed to investigate dynamin function: the small molecule inhibitor Dynasore and the expression of dominant-negative dynamin mutants, most notably the K44A mutant. This guide provides a detailed comparison of these two approaches, supported by experimental data, to aid researchers in selecting the most appropriate tool for their studies.
At a Glance: Key Differences
| Feature | Dynasore | Dominant-Negative Dynamin Mutants (e.g., K44A) |
| Mechanism of Action | Non-competitive inhibitor of dynamin's GTPase activity.[1][2] | Competitively inhibits the function of wild-type dynamin by forming non-functional oligomers. |
| Specificity | Known to have dynamin-independent off-target effects, including altering plasma membrane cholesterol, disrupting lipid rafts, and affecting actin organization.[3][4][5][6] | Generally considered more specific to dynamin-related processes. |
| Temporal Control | Rapid onset (seconds to minutes) and reversible upon washout.[2] | Requires transfection or induction, leading to a delayed onset of action (hours to days) and is generally not reversible. |
| Cellular Application | Cell-permeable and can be applied to a wide range of cell types and in a population of cells.[2] | Requires successful transfection or transduction, which can have variable efficiency depending on the cell type. |
| Ease of Use | Simple to apply to cell cultures. | More technically demanding, involving molecular biology techniques. |
Performance Comparison: Experimental Data
The efficacy of both Dynasore and dominant-negative dynamin mutants in inhibiting dynamin-dependent processes has been demonstrated in numerous studies. Here, we present a summary of quantitative data from a study investigating the entry of clostridial glucosylating toxins, a process reliant on dynamin-dependent endocytosis.
Table 1: Inhibition of Toxin B-Induced Cell Rounding
| Treatment | Cell Line | Concentration/Expression | % Rounded Cells (Mean ± SD) | Reference |
| Control (Solvent only) | HeLa | N/A | 85-90% | [1] |
| Dynasore | HeLa | 80 µM | <10% | [1] |
| Mock-transfected | HeLa | N/A | High (not quantified) | [1] |
| HA-dynamin K44A | HeLa | 24 h expression | Strongly inhibited (not quantified) | [1] |
As the data indicates, both Dynasore and the dominant-negative dynamin K44A mutant effectively inhibit the cellular uptake of Toxin B, demonstrating their utility in studying dynamin-dependent endocytosis.[1]
The Critical Issue of Off-Target Effects with Dynasore
A significant body of evidence now indicates that Dynasore has several off-target effects that are independent of its action on dynamin. These findings are crucial for the interpretation of experimental results and represent a key differentiator from the more specific genetic approach of using dominant-negative mutants.
Table 2: Documented Dynamin-Independent Effects of Dynasore
| Off-Target Effect | Experimental Evidence | Consequence | References |
| Reduced Plasma Membrane Cholesterol | Effects observed in dynamin triple knockout (TKO) cells. | Disrupts lipid raft organization and can inhibit processes independent of dynamin-mediated endocytosis. | [3][4][5][6][7] |
| Inhibition of Membrane Ruffling | Occurs in dynamin TKO cells. | Affects actin dynamics and cell motility. | [6] |
| Inhibition of Fluid-Phase Endocytosis | Inhibition is still observed in dynamin TKO cells. | Suggests effects on cellular pathways not directly mediated by dynamin. | [6] |
| Altered Signaling Pathways | Inhibition of VEGF-to-ERK1/2 signaling independent of endocytosis inhibition. | Can confound studies on the role of endocytosis in signal transduction. |
These dynamin-independent actions of Dynasore highlight the importance of cross-validating findings with more specific methods, such as the use of dominant-negative mutants or RNA interference.[3][5]
Experimental Protocols
Below are generalized protocols for the use of Dynasore and the transfection of dominant-negative dynamin mutants. Researchers should optimize these protocols for their specific cell lines and experimental conditions.
Dynasore Treatment
-
Preparation of Dynasore Stock Solution: Dissolve Dynasore hydrate (B1144303) in DMSO to prepare a stock solution (e.g., 25 mM). Store at -20°C.
-
Cell Treatment: Dilute the Dynasore stock solution in pre-warmed cell culture medium to the desired final concentration (a typical working concentration is 80 µM).
-
Incubation: Remove the existing medium from the cells and replace it with the Dynasore-containing medium. Incubate for the desired time (e.g., 30-60 minutes) at 37°C in a CO2 incubator prior to the experimental assay. For reversal, wash the cells with fresh medium.[2]
Transfection of Dominant-Negative Dynamin (K44A) Plasmid
-
Plasmid Preparation: Obtain a plasmid encoding a tagged (e.g., HA or GFP) version of the dominant-negative dynamin K44A mutant.
-
Cell Seeding: Seed the cells in a suitable culture vessel to achieve 70-90% confluency on the day of transfection.
-
Transfection: Transfect the cells with the dynamin K44A plasmid using a suitable transfection reagent according to the manufacturer's protocol. A mock transfection (reagent only or empty vector) should be performed as a control.
-
Expression: Allow for protein expression for a period of 24-48 hours post-transfection. The optimal time should be determined empirically.
-
Verification: Confirm the expression of the dominant-negative protein by Western blotting for the tag or by fluorescence microscopy if a fluorescent tag is used.[1]
-
Assay: Perform the desired functional assay on the transfected cell population.
Visualizing the Mechanisms of Action and Experimental Design
To further clarify the concepts discussed, the following diagrams illustrate the key signaling pathways and experimental workflows.
References
- 1. Dynasore - not just a dynamin inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. discover.library.noaa.gov [discover.library.noaa.gov]
- 6. Dynamin triple knockout cells reveal off target effects of commonly used dynamin inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. scispace.com [scispace.com]
A Comparative Guide to the Potency of Dynasore and Its Analogs
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the inhibitory potency of Dynasore, a widely used inhibitor of dynamin, and its more recent analogs. The information presented is supported by experimental data to assist researchers in selecting the most appropriate tool for their studies of endocytosis and other dynamin-dependent cellular processes.
Introduction to Dynasore and its Analogs
Dynasore is a cell-permeable small molecule that acts as a non-competitive inhibitor of the GTPase activity of dynamin 1 and 2, with a reported IC50 of approximately 15 µM in cell-free assays.[1] It also inhibits the mitochondrial dynamin Drp1.[1] By inhibiting dynamin's function, Dynasore effectively blocks clathrin-mediated endocytosis. However, research has revealed that Dynasore can exhibit off-target effects, including influencing cellular cholesterol levels and actin organization in a dynamin-independent manner.[2] These limitations have spurred the development of more potent and specific analogs, most notably the "Dyngo" series of compounds.
Quantitative Comparison of Inhibitor Potency
The potency of Dynasore and its analogs has been evaluated using both in vitro biochemical assays and cell-based functional assays. The following tables summarize the half-maximal inhibitory concentration (IC50) values, a key measure of inhibitor potency.
Table 1: In Vitro Dynamin GTPase Activity Inhibition
| Compound | Target | Assay Conditions | IC50 (µM) | Reference |
| Dynasore | Dynamin 1/2 | Cell-free GTPase assay | ~15 | [1][3] |
| Dyngo-4a | Dynamin I (brain-derived) | Biochemical GTPase Assay | 0.38 | [4] |
| Dyngo-4a | Dynamin I (recombinant) | Biochemical GTPase Assay | 1.1 | [4] |
| Dyngo-4a | Dynamin II (recombinant) | Biochemical GTPase Assay | 2.3 | [4] |
| Dynamin IN-2 | Dynamin I | GTPase Activity | 1.0 | [3] |
Table 2: Cell-Based Clathrin-Mediated Endocytosis Inhibition (Transferrin Uptake)
| Compound | Cell Line | IC50 (µM) | Reference |
| Dynasore | HeLa Cells | ~15 | [3] |
| Dyngo-4a | Not Specified | 5.7 | [4] |
| Dynamin IN-2 | Not Specified | 9.5 | [3] |
As evidenced by the data, analogs such as Dyngo-4a demonstrate significantly greater potency in inhibiting dynamin's GTPase activity in biochemical assays compared to Dynasore.[4] This enhanced potency often translates to greater efficacy in cell-based assays at lower concentrations, which can potentially minimize off-target effects.
Experimental Protocols
Detailed methodologies are crucial for the accurate interpretation and replication of experimental findings. Below are protocols for the key assays used to determine the potency of dynamin inhibitors.
Dynamin GTPase Activity Assay (Malachite Green-Based)
This biochemical assay quantifies the GTPase activity of dynamin by measuring the amount of inorganic phosphate (B84403) (Pi) released during GTP hydrolysis.
Principle: The malachite green reagent forms a colored complex with free inorganic phosphate, and the absorbance of this complex is directly proportional to the amount of GTP hydrolyzed by dynamin.
Materials:
-
Purified dynamin protein
-
GTP solution
-
Assay Buffer (e.g., 20 mM HEPES pH 7.4, 150 mM KCl, 1 mM MgCl2)
-
Malachite Green Reagent
-
Phosphate standard solution
-
96-well microplate
-
Microplate reader
Procedure:
-
Prepare serial dilutions of the inhibitor (Dynasore or its analogs) in the assay buffer.
-
In a 96-well plate, add the purified dynamin protein to each well, followed by the different concentrations of the inhibitor. Include a vehicle control (e.g., DMSO) and a no-enzyme control.
-
Pre-incubate the plate at 37°C for 10-15 minutes to allow the inhibitor to interact with the enzyme.
-
Initiate the reaction by adding a specific concentration of GTP to all wells.
-
Incubate the plate at 37°C for a defined period (e.g., 30-60 minutes).
-
Stop the reaction by adding the Malachite Green Reagent to each well. This reagent typically contains a strong acid to halt enzymatic activity.
-
Allow the color to develop for 15-20 minutes at room temperature.
-
Measure the absorbance at approximately 620-640 nm using a microplate reader.
-
Data Analysis: Generate a standard curve using the phosphate standards. Convert the absorbance readings to the amount of phosphate released. Calculate the percentage of GTPase activity inhibition for each inhibitor concentration relative to the vehicle control. Plot the percentage of inhibition against the inhibitor concentration and determine the IC50 value from the resulting dose-response curve.
Transferrin Uptake Assay (Flow Cytometry-Based)
This cell-based assay measures the efficiency of clathrin-mediated endocytosis by quantifying the uptake of fluorescently labeled transferrin.
Principle: Transferrin is internalized by cells via clathrin-mediated endocytosis. Inhibition of dynamin blocks this process, leading to a reduction in the intracellular accumulation of fluorescently labeled transferrin, which can be quantified by flow cytometry.
Materials:
-
Cultured cells (e.g., HeLa cells)
-
Fluorescently labeled transferrin (e.g., Transferrin-Alexa Fluor 647)
-
Cell culture medium
-
Serum-free medium
-
Phosphate-Buffered Saline (PBS)
-
Trypsin-EDTA
-
Flow cytometer
Procedure:
-
Seed cells in a multi-well plate and allow them to adhere and grow overnight.
-
Pre-treat the cells with various concentrations of the inhibitor (Dynasore or its analogs) in serum-free medium for a specified time (e.g., 30 minutes) at 37°C. Include a vehicle control.
-
Add fluorescently labeled transferrin to each well and incubate for a defined period (e.g., 15-30 minutes) at 37°C to allow for internalization.
-
To stop the uptake, place the plate on ice and wash the cells with ice-cold PBS to remove unbound transferrin.
-
Detach the cells from the plate using Trypsin-EDTA.
-
Resuspend the cells in ice-cold PBS.
-
Analyze the intracellular fluorescence of the cell population using a flow cytometer.
-
Data Analysis: Calculate the percentage of transferrin uptake inhibition for each inhibitor concentration relative to the vehicle control (untreated or vehicle-treated cells). Plot the percentage of inhibition against the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.
Signaling Pathway and Experimental Workflow Diagrams
Visual representations of the underlying biological processes and experimental procedures can aid in understanding the mechanism of action and the methods used for inhibitor comparison.
References
- 1. Assessment of Cell Viability in Drug Therapy: IC50 and Other New Time-Independent Indices for Evaluating Chemotherapy Efficacy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Dynasore - not just a dynamin inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Dynamin triple knockout cells reveal off target effects of commonly used dynamin inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
Dynasore vs. Alternative Endocytosis Inhibitors: A Comparative Guide
In the study of cellular trafficking, the selective inhibition of endocytosis is a critical experimental approach. Dynasore, a cell-permeable small molecule, has emerged as a widely used tool for inhibiting dynamin-dependent endocytosis. This guide provides a detailed comparison of Dynasore with other common endocytosis inhibitors, focusing on their mechanisms, efficacy, and potential off-target effects, supported by experimental data to aid researchers in selecting the most appropriate tool for their studies.
Introduction to Endocytosis and the Role of Dynamin
Endocytosis is a fundamental cellular process by which cells internalize molecules and particles from their external environment. A key pathway is clathrin-mediated endocytosis (CME), which involves the formation of clathrin-coated pits at the plasma membrane. The scission of these pits to form vesicles is a crucial step mediated by the large GTPase, dynamin. Dynamin oligomerizes at the neck of the budding vesicle and, through its GTPase activity, facilitates membrane fission.
Dynasore: A Reversible Inhibitor of Dynamin
Dynasore acts as a non-competitive inhibitor of the GTPase activity of dynamin 1, dynamin 2, and the mitochondrial dynamin Drp1.[1] By blocking this activity, Dynasore effectively halts the scission of clathrin-coated vesicles, thereby inhibiting CME.[2][3] One of the primary advantages of Dynasore is its rapid and reversible action. Inhibition occurs within minutes of application and can be washed out, allowing for temporal control in experiments.[3][4]
Comparison with Other Endocytosis Inhibitors
The selection of an endocytosis inhibitor should be carefully considered based on its mechanism of action, specificity, and potential for off-target effects. Here, we compare Dynasore to two other widely used inhibitors: Chlorpromazine (B137089) and Pitstop 2.
Mechanism of Action
-
Dynasore: Directly inhibits the GTPase activity of dynamin, preventing vesicle scission.
-
Chlorpromazine: A cationic amphiphilic drug that was initially thought to inhibit CME by causing the translocation of clathrin and its adaptor protein AP2 from the plasma membrane to intracellular vesicles.[3][5] More recent studies suggest that phenothiazine-derived antipsychotics, including chlorpromazine, act by inhibiting dynamin's GTPase activity in a lipid-competitive manner.[6]
-
Pitstop 2: Designed as an inhibitor of the interaction between the clathrin N-terminal domain and amphiphysin, a protein involved in recruiting dynamin.[2][7]
Specificity and Off-Target Effects
A critical consideration when using chemical inhibitors is their specificity for the intended target. While highly useful, many of these small molecules have known off-target effects.
-
Dynasore: While effective at inhibiting dynamin, Dynasore has been shown to have dynamin-independent effects. These include the disruption of lipid raft organization, reduction of plasma membrane cholesterol, and effects on the actin cytoskeleton.[8] Such off-target effects have been observed even in cells lacking dynamin, underscoring the importance of careful experimental design and interpretation.[5]
-
Chlorpromazine: As an antipsychotic medication, chlorpromazine has a wide range of effects on the central nervous system. In the context of endocytosis, it is not entirely specific to the clathrin-mediated pathway and its efficacy can be cell-type dependent.[5]
-
Pitstop 2: Initially reported as a specific inhibitor of clathrin-mediated endocytosis, subsequent research has revealed that Pitstop 2 is also a potent inhibitor of clathrin-independent endocytosis.[1][9] Its effects are not rescued by the knockdown of clathrin, indicating it has additional cellular targets beyond clathrin.[1][9] This lack of specificity makes it unsuitable for distinguishing between clathrin-dependent and -independent pathways.[1][9][10]
Quantitative Data Comparison
The following table summarizes the key characteristics and reported effective concentrations of Dynasore, Chlorpromazine, and Pitstop 2. It is important to note that IC50 values can vary significantly between cell types and experimental conditions. The data presented here is derived from a study in PK15 cells for effective concentration and various sources for IC50 ranges.
| Feature | Dynasore | Chlorpromazine | Pitstop 2 |
| Primary Target | Dynamin GTPase | Dynamin / Clathrin-AP2 | Clathrin N-terminal domain |
| Mechanism | Non-competitive GTPase inhibition | Dynamin inhibition / Clathrin mislocalization | Blocks clathrin-amphiphysin interaction |
| Reversibility | Yes (rapid)[3][4] | Yes[5] | Yes[7] |
| Effective Concentration (PK15 cells) | 100 µM[7][11] | 20 µM[7][11] | 50 µM[7][11] |
| Reported IC50 Range (Transferrin Uptake) | ~15 µM (in vitro) | 2-12 µM (dynamin inhibition)[6] | ~18 µM (HeLa cells)[1] |
| Known Off-Target Effects | Affects lipid rafts, cholesterol, actin[8] | CNS effects, cell-type dependent efficacy[5] | Inhibits clathrin-independent endocytosis[1][9] |
| Cell Viability | Non-toxic at effective concentrations[7][11] | Non-toxic at effective concentrations[7][11] | Non-toxic at effective concentrations[7][11] |
Experimental Protocols
Transferrin Uptake Assay for Measuring Clathrin-Mediated Endocytosis
This protocol is a standard method to assess the efficacy of endocytosis inhibitors on the clathrin-mediated pathway, using fluorescently labeled transferrin as cargo.
Materials:
-
Cells cultured on glass coverslips
-
Serum-free cell culture medium
-
Fluorescently labeled Transferrin (e.g., Transferrin-Alexa Fluor 647)
-
Endocytosis inhibitor (Dynasore, Chlorpromazine, or Pitstop 2) dissolved in DMSO
-
DMSO (vehicle control)
-
4% Paraformaldehyde (PFA) in PBS for fixation
-
Phosphate-Buffered Saline (PBS)
-
Mounting medium with DAPI
Procedure:
-
Cell Seeding: Plate cells on glass coverslips in a 24-well plate and grow to 60-70% confluency.
-
Starvation: Wash the cells with PBS and then incubate in serum-free medium for 30-60 minutes at 37°C and 5% CO2. This step depletes endogenous transferrin from the receptors.
-
Inhibitor Treatment: Pre-treat the cells with the desired concentration of the endocytosis inhibitor (or DMSO control) in serum-free medium for a specified time (e.g., 30 minutes to 1 hour) at 37°C.
-
Transferrin Pulse: Add fluorescently labeled transferrin (e.g., 10 µg/mL) to the wells and incubate for a short period (e.g., 1-5 minutes) at 37°C to allow for internalization.
-
Stopping Endocytosis: To stop the uptake, place the plate on ice and wash the cells three times with ice-cold PBS.
-
Fixation: Fix the cells with 4% PFA in PBS for 15 minutes at room temperature.
-
Washing: Wash the cells three times with PBS.
-
Staining and Mounting: If desired, stain nuclei with a DAPI-containing mounting medium and mount the coverslips on microscope slides.
-
Imaging and Quantification: Acquire images using a fluorescence microscope. The amount of internalized transferrin can be quantified by measuring the fluorescence intensity per cell using image analysis software like ImageJ.
Visualizing the Mechanisms
To better understand the processes discussed, the following diagrams illustrate the key pathways and experimental workflows.
Conclusion: Choosing the Right Inhibitor
The choice of an endocytosis inhibitor is a critical decision in experimental design. Dynasore offers the significant advantages of rapid, reversible, and direct inhibition of dynamin, making it a powerful tool for studying dynamin-dependent processes. Its well-characterized off-target effects on lipid rafts and cholesterol, however, necessitate careful controls and consideration.
Chlorpromazine , while historically used, has a less defined mechanism in some contexts and its broad physiological effects as an antipsychotic may introduce confounding variables. Pitstop 2 , once a promising tool for specifically targeting clathrin, has been shown to lack specificity by inhibiting clathrin-independent pathways as well. Therefore, data generated using Pitstop 2 to dissect clathrin-dependent from -independent pathways should be interpreted with caution.
For researchers specifically aiming to inhibit dynamin-dependent endocytosis with temporal control, Dynasore remains a strong candidate, provided that potential off-target effects are considered and appropriately controlled for in the experimental design. As with any pharmacological inhibitor, the use of complementary approaches, such as siRNA-mediated protein knockdown, is recommended to validate findings.
References
- 1. Pitstop 2 Is a Potent Inhibitor of Clathrin-Independent Endocytosis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. selleckchem.com [selleckchem.com]
- 3. Reactome | AP2 binds chlorpromazine [reactome.org]
- 4. Search for inhibitors of endocytosis: Intended specificity and unintended consequences - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The Use of Inhibitors to Study Endocytic Pathways of Gene Carriers: Optimization and Pitfalls - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Phenothiazine-derived antipsychotic drugs inhibit dynamin and clathrin-mediated endocytosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. medchemexpress.com [medchemexpress.com]
- 8. Phenothiazine-Derived Antipsychotic Drugs Inhibit Dynamin and Clathrin-Mediated Endocytosis : Find an Expert : The University of Melbourne [findanexpert.unimelb.edu.au]
- 9. Pitstop 2 is a potent inhibitor of clathrin-independent endocytosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Non-specificity of Pitstop 2 in clathrin-mediated endocytosis - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
Off-target effects of Dynasore compared to other dynamin inhibitors
A Comparative Guide to the Off-Target Effects of Dynasore and Other Dynamin Inhibitors
For researchers, scientists, and drug development professionals, the specificity of chemical inhibitors is paramount. Dynamin, a GTPase essential for endocytosis, has been a frequent target for inhibition in cell biology studies. Dynasore, a well-known dynamin inhibitor, is often used to probe dynamin-dependent cellular processes. However, growing evidence highlights significant off-target effects that can confound experimental results. This guide provides an objective comparison of the off-target effects of Dynasore with other commonly used dynamin inhibitors, supported by experimental data and detailed protocols.
Summary of Off-Target Effects
Small molecule inhibitors of dynamin, while valuable tools, can interact with cellular components other than their intended target. Studies using dynamin triple knockout (TKO) cells, which lack all three dynamin isoforms, have been instrumental in definitively identifying dynamin-independent effects.[1][2][3] Both Dynasore and the structurally similar Dyngo-4a have been shown to inhibit fluid-phase endocytosis and membrane ruffling even in the absence of dynamin, indicating clear off-target actions.[1][4] Furthermore, these inhibitors can exert differential and often contradictory effects on signaling pathways, such as the VEGF signaling cascade, that are unrelated to their impact on endocytosis.[5]
Quantitative Comparison of Dynamin Inhibitors
The following tables summarize the quantitative data on the potency and off-target effects of various dynamin inhibitors.
Table 1: In Vitro and In-Cell Potency (IC50)
| Inhibitor | Target | Assay Condition | IC50 | Reference |
| Dynasore | Dynamin 1/2 | GTPase Activity (in vitro) | ~15 µM | [6][7] |
| Helical Dynamin I | GTPase Activity (in vitro) | 479 µM | [8] | |
| Dyngo-4a | Dynamin I | PS-Stimulated GTPase Activity | <1 µM | [9] |
| Clathrin-Mediated Endocytosis | Transferrin uptake in HeLa cells | 5.7 µM | [9] | |
| Dynole 34-2 | Cell Proliferation | Colony formation (HeLa cells) | ~0.1 µM | [10] |
| Cell Proliferation | Colony formation (SJ-G2 cells) | ~2 µM | [10] | |
| Indole 24 | Dynamin I | GTPase Activity (in vitro) | 0.56 µM | [11] |
| Clathrin-Mediated Endocytosis | In-cell assay | 1.9 µM | [11] |
Table 2: Profile of On-Target vs. Off-Target Effects
| Inhibitor | On-Target Effect | Known Off-Target Effects | Experimental Evidence |
| Dynasore | Inhibits dynamin GTPase activity, blocking clathrin-mediated endocytosis.[6] | Inhibits fluid-phase endocytosis and membrane ruffling.[1][4] Affects plasma membrane cholesterol and lipid rafts.[4] Inhibits VEGF-induced ERK1/2 phosphorylation.[5] | Effects persist in dynamin triple knockout (TKO) cells.[1] Uncouples from endocytosis inhibition in VEGF signaling assays.[5] |
| Dyngo-4a | Potent inhibitor of dynamin GTPase activity and clathrin-mediated endocytosis.[9] | Inhibits fluid-phase endocytosis, membrane ruffling, and dextran (B179266) internalization.[1][12] Strong inhibitor of VEGFR2 phosphorylation.[5] | Effects on fluid-phase endocytosis and ruffling persist in TKO cells.[1] Contradictory signaling effects compared to Dynasore.[5] |
| Dynole 34-2 | Inhibits dynamin-mediated endocytosis and cytokinesis.[10] | Strong inhibitor of VEGFR2 phosphorylation.[5] | Contradictory signaling effects compared to Dynasore.[5] Thought to be more specific than MiTMABs.[10][13] |
| MiTMABs | Inhibit dynamin by targeting its Pleckstrin Homology (PH) domain.[10][13] | Induce cytokinesis failure.[14][15] High potential for off-targets due to the commonality of the PH domain in many proteins.[10] | Blocks abscission phase of the cell cycle.[14] |
Key Experimental Methodologies
The identification of off-target effects relies on carefully designed experiments that can distinguish between dynamin-dependent and independent phenomena.
Dynamin Triple Knockout (TKO) Cell Assay
This is the gold standard for verifying dynamin-independent drug effects.
-
Objective: To assess whether the effects of an inhibitor persist in cells completely lacking dynamin.
-
Protocol:
-
Cell Culture: Wild-type (WT) and dynamin 1, 2, and 3 triple knockout (TKO) fibroblast cells are cultured under standard conditions.[1][3]
-
Inhibitor Treatment: Both WT and TKO cells are treated with the dynamin inhibitor (e.g., Dynasore at 80 µM, Dyngo-4a at 30 µM) or a vehicle control (DMSO).[1]
-
Phenotypic Assay: The cellular process of interest is assayed.
-
Fluid-Phase Endocytosis: Cells are incubated with a fluorescent fluid-phase marker like dextran-TMR. Uptake is quantified by measuring the mean fluorescence intensity per cell using fluorescence microscopy or flow cytometry.[1]
-
Membrane Ruffling: Live-cell imaging is used to observe the cell periphery. The cessation of membrane ruffling activity upon drug addition is recorded and quantified.[1]
-
-
Analysis: If the inhibitor produces the same effect in both WT and TKO cells, the effect is considered off-target and independent of dynamin.
-
VEGF Signaling Specificity Assay
This method helps to uncouple the effects of an inhibitor on endocytosis from its off-target effects on signaling pathways.[5]
-
Objective: To determine if an inhibitor's effect on a signaling pathway is a direct consequence of blocking endocytosis or due to an unrelated off-target action.
-
Protocol:
-
Cell Culture: Human Umbilical Vein Endothelial Cells (HUVECs) are serum-starved.
-
Inhibitor Treatment: Cells are pre-treated for 30 minutes with a dynamin inhibitor (e.g., Dynasore 100 µM, Dyngo-4a 30 µM, Dynole 34-2 20 µM).[5]
-
VEGF Stimulation: Cells are stimulated with VEGF (50 ng/mL) for 10 minutes to activate the signaling cascade.[5]
-
Western Blot Analysis: Cell lysates are collected and analyzed by Western blotting for the phosphorylation status of key signaling proteins, such as VEGFR2, Akt, and ERK1/2.
-
Analysis: Contradictory effects of different dynamin inhibitors on the phosphorylation of signaling molecules, despite their consistent inhibition of endocytosis, point towards off-target effects. For example, Dyngo-4a and Dynole 34-2 strongly inhibit VEGFR2 phosphorylation, whereas Dynasore has no effect.[5]
-
Visualizing Pathways and Workflows
Dynamin-Mediated Endocytosis
The following diagram illustrates the canonical clathrin-mediated endocytosis pathway, highlighting the scission step where dynamin and its inhibitors act.
Caption: Mechanism of dynamin inhibitors in clathrin-mediated endocytosis.
Experimental Workflow for Identifying Off-Target Effects
This diagram outlines the logical workflow using dynamin TKO cells to differentiate on-target from off-target effects.
Caption: Logic for using TKO cells to test for off-target inhibitor effects.
VEGF Signaling and Inhibitor Off-Target Sites
The diagram below shows a simplified VEGF signaling pathway and illustrates how different dynamin inhibitors can have divergent, off-target effects on key signaling components.
Caption: Differential off-target effects on the VEGF signaling pathway.
Conclusion and Recommendations
The evidence strongly indicates that commonly used dynamin inhibitors, including Dynasore, possess significant off-target effects.[4] These dynamin-independent actions can lead to misinterpretation of experimental data, particularly in studies of fluid-phase endocytosis, actin dynamics, and signal transduction.
For researchers studying dynamin-related processes, the following best practices are recommended:
-
Use Multiple Inhibitors: Comparing the effects of structurally and mechanistically different inhibitors can help identify consistent, on-target effects versus inconsistent, off-target ones.[5]
-
Employ Genetic Controls: Whenever feasible, complement inhibitor studies with genetic approaches like siRNA/shRNA-mediated knockdown or knockout/knock-in models (e.g., TKO cells) to validate the role of dynamin.
-
Perform Dose-Response Curves: Use the lowest effective concentration of an inhibitor to minimize the risk of off-target effects.
-
Validate Specificity: In signaling studies, use assays like the one described for VEGF to confirm that the observed effects are linked to endocytosis inhibition and not an unrelated molecular interaction.[5]
By acknowledging and controlling for the off-target effects of dynamin inhibitors, researchers can generate more robust and reliable data, leading to a more accurate understanding of complex cellular processes.
References
- 1. Dynamin triple knockout cells reveal off target effects of commonly used dynamin inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. journals.biologists.com [journals.biologists.com]
- 3. Dynamin triple knockout cells reveal off target effects of commonly used dynamin inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Dynasore - not just a dynamin inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. USE OF DYNASORE, THE SMALL MOLECULE INHIBITOR OF DYNAMIN, IN THE REGULATION OF ENDOCYTOSIS - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Dynasore | dynamin 1/2 GTPase Inhibitor | Drp1 Inhibitor | TargetMol [targetmol.com]
- 8. Building a Better Dynasore: The Dyngo Compounds Potently Inhibit Dynamin and Endocytosis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. research.ed.ac.uk [research.ed.ac.uk]
- 10. aacrjournals.org [aacrjournals.org]
- 11. pubs.acs.org [pubs.acs.org]
- 12. [The off-target effects of dynamin inhibitor Dyngo-4a during the internalization of dextran by bone marrow mesenchymal stem cells in rat] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Distinct functions of dynamin isoforms in tumorigenesis and their potential as therapeutic targets in cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Research Portal [ourarchive.otago.ac.nz]
- 15. researchgate.net [researchgate.net]
Dynasore vs. Iminodyn: A Quantitative Comparison of Dynamin Inhibitors
In the landscape of cellular biology and drug development, the study of endocytosis—the process by which cells internalize molecules—is paramount. A key protein in this process is dynamin, a GTPase responsible for the scission of newly formed vesicles from the plasma membrane. The inhibition of dynamin has become a critical tool for researchers investigating cellular trafficking and a potential therapeutic strategy for various diseases. Among the arsenal (B13267) of dynamin inhibitors, Dynasore and the Iminodyn series of compounds are prominent. This guide provides a detailed, quantitative comparison of their performance, supported by experimental data and protocols.
At a Glance: Potency and Efficacy
The most striking difference between Dynasore and the Iminodyn class of inhibitors lies in their potency. Iminodyns, particularly compounds like Iminodyn-17 and Iminodyn-22, exhibit inhibitory activity in the nanomolar range, making them significantly more potent than Dynasore, which typically acts in the micromolar range.[1][2]
| Compound | Target | IC50 (in vitro GTPase Assay) | IC50 (Cell-based Endocytosis Assay) | Mechanism of Action |
| Dynasore | Dynamin I, Dynamin II, Drp1 | ~15 µM[3][4][5] | ~15 - 80 µM (Transferrin uptake)[4][6] | Non-competitive inhibitor of GTPase activity[4][7] |
| Iminodyn-17 | Dynamin I, Dynamin II | 330 ± 70 nM[1] | Inactive in cells[8] | Not specified |
| Iminodyn-22 | Dynamin I, Dynamin II | 450 ± 50 nM[1] | 10.7 ± 4.5 µM (Receptor Mediated Endocytosis)[1] | Uncompetitive inhibitor with respect to GTP[1][] |
| Iminodyn-23 | Dynamin I, Dynamin II | 260 ± 80 nM[1] | Not reported | Not specified |
Note: IC50 values can vary depending on the specific experimental conditions, such as the method of dynamin stimulation and the presence of detergents.[10] For instance, the potency of Dynasore has been shown to be significantly reduced in the presence of detergents commonly used in in vitro screening assays.[10][11]
Delving into the Mechanism: How They Work
Both Dynasore and Iminodyns target the GTPase activity of dynamin, but through different mechanisms. Dynasore is a non-competitive inhibitor, meaning it binds to a site on the dynamin enzyme distinct from the GTP-binding site.[4][7] This action prevents the conformational changes necessary for GTP hydrolysis and subsequent membrane fission. In contrast, Iminodyn-22 has been characterized as an uncompetitive inhibitor with respect to GTP.[1][] This suggests that Iminodyn-22 preferentially binds to the dynamin-GTP complex, locking it in a state that is unproductive for vesicle scission.
The following diagram illustrates the central role of dynamin in clathrin-mediated endocytosis and the points of intervention for these inhibitors.
Caption: Dynamin's role in clathrin-mediated endocytosis and inhibitor action.
Experimental Corner: Protocols for Assessment
The quantitative data presented above are derived from specific experimental assays. Below are detailed methodologies for two key experiments used to evaluate dynamin inhibitors.
Dynamin GTPase Activity Assay (Colorimetric)
This in vitro assay measures the rate of GTP hydrolysis by dynamin by quantifying the amount of inorganic phosphate (B84403) (Pi) released. A common method is the malachite green assay.[12][13]
Principle: The malachite green reagent forms a colored complex with free orthophosphate, and the intensity of this color, measured spectrophotometrically, is directly proportional to the amount of Pi produced.
Protocol:
-
Reaction Setup: Prepare a reaction mixture containing purified dynamin protein in a suitable buffer (e.g., 20 mM HEPES, 150 mM KCl, 1 mM MgCl2).
-
Stimulation (Optional but Recommended): Dynamin's GTPase activity is significantly stimulated by self-assembly. This can be induced by adding phospholipids (B1166683) (e.g., phosphatidylserine (B164497) liposomes) or microtubules to the reaction.[14]
-
Inhibitor Incubation: Add varying concentrations of the test inhibitor (Dynasore or Iminodyn) or vehicle control (e.g., DMSO) to the reaction mixture and incubate for a defined period (e.g., 10-15 minutes) at 37°C.
-
Initiation of Reaction: Start the GTPase reaction by adding a known concentration of GTP.
-
Time-course Sampling: At specific time points, take aliquots of the reaction and stop the reaction by adding EDTA.
-
Colorimetric Detection: Add the malachite green reagent to the quenched reaction aliquots.
-
Measurement: After a short incubation for color development, measure the absorbance at a specific wavelength (typically around 620-650 nm) using a microplate reader.
-
Data Analysis: Calculate the concentration of Pi released using a standard curve generated with known phosphate concentrations. Determine the IC50 value of the inhibitor by plotting the percentage of inhibition against the inhibitor concentration.
Caption: Workflow for a colorimetric dynamin GTPase activity assay.
Cell-Based Endocytosis Assay (Transferrin Uptake)
This assay quantifies the effect of inhibitors on clathrin-mediated endocytosis in living cells by tracking the internalization of fluorescently labeled transferrin.
Principle: The transferrin receptor is constitutively internalized via clathrin-mediated endocytosis. By using fluorescently tagged transferrin, its uptake can be visualized and quantified using microscopy or flow cytometry.
Protocol:
-
Cell Culture: Plate cells (e.g., HeLa, U2OS) on coverslips or in multi-well plates and grow to a suitable confluency.
-
Serum Starvation: To ensure unoccupied transferrin receptors on the cell surface, incubate the cells in serum-free media for a period (e.g., 30-60 minutes) before the assay.
-
Inhibitor Pre-treatment: Treat the cells with various concentrations of the dynamin inhibitor or vehicle control for a specified time (e.g., 15-30 minutes) at 37°C.[15]
-
Transferrin Incubation: Add fluorescently labeled transferrin (e.g., Transferrin-Alexa Fluor 488) to the cells and incubate at 37°C for a defined period (e.g., 5-15 minutes) to allow for internalization.
-
Stop Uptake and Remove Surface-Bound Transferrin: Stop the endocytosis process by placing the cells on ice and washing with ice-cold buffer. To differentiate between internalized and surface-bound transferrin, an acid wash (e.g., glycine (B1666218) buffer, pH 2.5) can be performed to strip the fluorescent signal from the non-internalized transferrin.
-
Fixation and Imaging: Fix the cells (e.g., with 4% paraformaldehyde), and if desired, counterstain the nuclei (e.g., with DAPI). Acquire images using a fluorescence microscope.
-
Quantification: Analyze the images to quantify the intracellular fluorescence intensity per cell. Alternatively, for a high-throughput approach, cells can be analyzed by flow cytometry to measure the total cell-associated fluorescence.
-
Data Analysis: Normalize the fluorescence intensity of inhibitor-treated cells to that of the vehicle-treated control cells. Calculate the IC50 value by plotting the percentage of inhibition of transferrin uptake against the inhibitor concentration.
Off-Target Effects and Considerations
Conclusion
The Iminodyn series of compounds, with their nanomolar potency, represent a significant advancement over the archetypal dynamin inhibitor, Dynasore. This enhanced potency allows for their use at lower concentrations, potentially reducing off-target effects. However, Dynasore remains a widely used and valuable tool for studying dynamin-dependent processes. The choice between these inhibitors will ultimately depend on the specific experimental context, including the required potency, the sensitivity of the biological system to off-target effects, and the need for cell-based versus in vitro assays. The experimental protocols provided herein offer a standardized framework for the quantitative evaluation and comparison of these and other novel dynamin inhibitors.
References
- 1. Iminochromene inhibitors of dynamins I and II GTPase activity and endocytosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchonline.jcu.edu.au [researchonline.jcu.edu.au]
- 3. Dynasore, a cell-permeable inhibitor of dynamin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. USE OF DYNASORE, THE SMALL MOLECULE INHIBITOR OF DYNAMIN, IN THE REGULATION OF ENDOCYTOSIS - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Dynasore | Dynamin inhibitor | 304448-55-3 | Hello Bio [hellobio.com]
- 8. docs.abcam.com [docs.abcam.com]
- 10. Building a Better Dynasore: The Dyngo Compounds Potently Inhibit Dynamin and Endocytosis - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Dynasore - not just a dynamin inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Robust colorimetric assays for dynamin's basal and stimulated GTPase activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. www2.mrc-lmb.cam.ac.uk [www2.mrc-lmb.cam.ac.uk]
- 15. Determination of Cellular Uptake and Endocytic Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 16. The dynamin inhibitor, dynasore, prevents zoledronate-induced viability loss in human gingival fibroblasts by partially blocking zoledronate uptake and inhibiting endosomal acidification - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Dynamin triple knockout cells reveal off target effects of commonly used dynamin inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
Reversibility of Dynamin Inhibitors: A Comparative Guide for Researchers
A detailed assessment of the reversibility of Dynasore versus other common endocytosis inhibitors, providing researchers with critical data for experimental design and interpretation.
In the study of cellular trafficking and signal transduction, the precise control of endocytic pathways is paramount. Small molecule inhibitors of dynamin, a GTPase essential for membrane fission in clathrin-mediated endocytosis (CME), are powerful tools for dissecting these processes. A critical characteristic of any inhibitor used in live-cell imaging and dynamic studies is its reversibility, which allows for the temporal control of its effects. This guide provides a comparative analysis of the reversibility of the well-established dynamin inhibitor, Dynasore, against other inhibitors, including the more potent Dyngo compounds and the clathrin inhibitor, Pitstop 2.
Comparison of Inhibitor Reversibility and Potency
The following table summarizes the key quantitative data on the potency and reversibility of Dynasore, Dyngo-4a, Dyngo-6a, and Pitstop 2. The data highlights the differences in their half-maximal inhibitory concentrations (IC50) for blocking endocytosis and the time required for the cellular processes to recover following inhibitor washout.
| Inhibitor | Primary Target | IC50 (Transferrin Uptake) | Reversibility | Recovery Time after Washout | Key Off-Target Effects |
| Dynasore | Dynamin 1/2, Drp1 | ~30-80 µM | Reversible | ~20 minutes for significant recovery | Can affect actin cytoskeleton and lipid rafts; inhibits fluid-phase endocytosis independently of dynamin.[1] |
| Dyngo-4a | Dynamin 1/2 | 5.7 ± 1.0 µM | Reversible | ~10 minutes for 70% recovery of CME | Inhibits fluid-phase endocytosis independently of dynamin.[1][2] |
| Dyngo-6a | Dynamin 1/2 | 5.8 ± 0.8 µM | Reversible | ~60 minutes for 70% recovery of CME | Less characterized off-target effects compared to Dynasore and Dyngo-4a.[2] |
| Pitstop 2 | Clathrin Heavy Chain | ~15-25 µM | Reversible | 45-60 minutes for restoration of CME | Potently inhibits clathrin-independent endocytosis; can affect cell motility and nuclear pore integrity.[3][4] |
Experimental Protocols
The assessment of inhibitor reversibility is typically performed using a "washout" experiment coupled with a quantitative measurement of endocytosis. The transferrin uptake assay is a standard method for this purpose.
Protocol: Assessing Inhibitor Reversibility using Transferrin Uptake Assay
This protocol allows for the quantification of the recovery of clathrin-mediated endocytosis after the removal of an inhibitor.
Materials:
-
Cells cultured on coverslips or in imaging dishes
-
Serum-free cell culture medium
-
Fluorescently labeled transferrin (e.g., Transferrin-Alexa Fluor 488)
-
Inhibitor stock solution (e.g., Dynasore, Dyngo-4a, Pitstop 2 in DMSO)
-
Phosphate-buffered saline (PBS)
-
Fixative (e.g., 4% paraformaldehyde in PBS)
-
Mounting medium with DAPI
-
Fluorescence microscope with appropriate filters
Procedure:
-
Inhibition:
-
Pre-incubate cells with the inhibitor at its working concentration in serum-free medium for the desired time (e.g., 30 minutes). Include a vehicle control (e.g., DMSO).
-
-
Washout:
-
To initiate washout, aspirate the inhibitor-containing medium.
-
Wash the cells three times with warm, serum-free medium to thoroughly remove the inhibitor.
-
After the final wash, add fresh, warm, serum-free medium.
-
-
Recovery and Transferrin Uptake:
-
At various time points after washout (e.g., 0, 5, 10, 20, 30, 60 minutes), add fluorescently labeled transferrin to the cells and incubate for a short period (e.g., 5-10 minutes) at 37°C to allow for internalization.
-
-
Fixation and Imaging:
-
After the transferrin uptake period, place the cells on ice and wash them three times with ice-cold PBS to remove non-internalized transferrin.
-
Fix the cells with 4% paraformaldehyde for 15 minutes at room temperature.
-
Wash the cells three times with PBS.
-
Mount the coverslips onto microscope slides using mounting medium containing DAPI.
-
Image the cells using a fluorescence microscope.
-
-
Quantification:
-
Quantify the intracellular fluorescence intensity of transferrin in a statistically significant number of cells for each condition and time point.
-
Normalize the fluorescence intensity of the inhibitor-treated and washout samples to the vehicle control to determine the percentage of inhibition and recovery.
-
Visualizing Dynamin's Role and the Experimental Workflow
To better understand the processes being manipulated, the following diagrams illustrate the central role of dynamin in clathrin-mediated endocytosis and the experimental workflow for assessing inhibitor reversibility.
References
- 1. Dynamin triple knockout cells reveal off target effects of commonly used dynamin inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Building a Better Dynasore: The Dyngo Compounds Potently Inhibit Dynamin and Endocytosis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Dynamin inhibition causes context-dependent cell death of leukemia and lymphoma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
Justifying Dynasore in Grant Proposals: A Comparative Guide to Endocytosis Inhibitors
For researchers seeking to investigate cellular processes involving endocytosis, the selection of an appropriate inhibitor is a critical experimental design choice that requires robust justification in grant proposals. Dynasore, a widely used inhibitor of dynamin, is a frequent candidate. This guide provides a comprehensive comparison of Dynasore with its common alternatives, offering experimental data and protocols to support its use and address potential reviewer concerns regarding specificity and off-target effects.
Mechanism of Action: Targeting the Key Scission Protein
Dynasore is a cell-permeable small molecule that acts as a non-competitive inhibitor of the GTPase activity of dynamin-1, dynamin-2, and the mitochondrial dynamin, Drp1.[1][2] Dynamin is a large GTPase essential for the scission of newly formed vesicles from the parent membrane during clathrin-mediated endocytosis and other endocytic pathways.[2] By inhibiting dynamin's GTPase activity, Dynasore effectively blocks the final step of vesicle formation, leading to an accumulation of clathrin-coated pits at the plasma membrane.[2]
Head-to-Head Comparison: Dynasore and Its Alternatives
The selection of an endocytosis inhibitor should be based on a careful consideration of its potency, specificity, and potential off-target effects. Here, we compare Dynasore with two other commonly used inhibitors: Dyngo-4a, a structural analog of Dynasore, and Pitstop 2, which targets the clathrin heavy chain.
| Feature | Dynasore | Dyngo-4a | Pitstop 2 |
| Primary Target | Dynamin 1/2, Drp1 GTPase | Dynamin 1/2 GTPase | Clathrin Heavy Chain Terminal Domain |
| Mechanism of Action | Non-competitive inhibition of GTPase activity | Inhibition of dynamin GTPase activity | Prevents clathrin-clathrin and clathrin-adaptor protein interactions |
| Reported IC50 (Transferrin Uptake) | ~15-30 µM | ~3-6 µM | ~15-25 µM |
| Key Advantages | Well-characterized, rapid and reversible action | Higher potency than Dynasore | Targets a different component of the endocytic machinery |
| Known Off-Target Effects | Affects cholesterol homeostasis, lipid raft organization, and actin cytoskeleton; inhibits membrane ruffling independent of dynamin.[1][2][3] | Similar off-target effects to Dynasore, including inhibition of membrane ruffling in a dynamin-independent manner.[1] | Can inhibit clathrin-independent endocytosis; potential for off-target effects beyond clathrin. |
Signaling Pathway and Experimental Workflow
To effectively justify the use of Dynasore, a clear understanding of the experimental workflow and the specific signaling pathway being investigated is essential.
Experimental Protocols
To provide concrete evidence for the efficacy and specificity of Dynasore in a grant proposal, citing detailed experimental protocols is crucial.
Protocol 1: Quantification of Clathrin-Mediated Endocytosis using Transferrin Uptake Assay
This protocol details the measurement of the uptake of fluorescently labeled transferrin, a classic marker for clathrin-mediated endocytosis.
Materials:
-
Cells cultured on glass coverslips or in multi-well plates
-
Serum-free cell culture medium
-
Fluorescently labeled transferrin (e.g., Transferrin-Alexa Fluor 488)
-
Dynasore, Dyngo-4a, Pitstop 2 (from stock solutions in DMSO)
-
Vehicle control (DMSO)
-
Phosphate-buffered saline (PBS)
-
Fixative (e.g., 4% paraformaldehyde in PBS)
-
Mounting medium with DAPI
Procedure:
-
Cell Seeding: Seed cells to achieve 60-70% confluency on the day of the experiment.
-
Serum Starvation: Prior to the assay, starve cells in serum-free medium for 30-60 minutes at 37°C to upregulate transferrin receptor expression.
-
Inhibitor Pre-treatment: Treat cells with the desired concentration of Dynasore, Dyngo-4a, Pitstop 2, or vehicle control in serum-free medium for 30 minutes at 37°C.
-
Transferrin Uptake: Add fluorescently labeled transferrin (e.g., 25 µg/mL) to the cells and incubate for 15-30 minutes at 37°C to allow for internalization.
-
Wash: Remove the transferrin-containing medium and wash the cells three times with ice-cold PBS to remove unbound transferrin.
-
Acid Wash (Optional): To remove surface-bound transferrin, incubate cells with an ice-cold acid wash buffer (e.g., 0.2 M glycine, 0.5 M NaCl, pH 2.5) for 5 minutes on ice. Follow with two washes with ice-cold PBS.
-
Fixation: Fix the cells with 4% paraformaldehyde for 15 minutes at room temperature.
-
Staining and Mounting: Wash the cells with PBS and mount the coverslips onto microscope slides using a mounting medium containing DAPI for nuclear counterstaining.
-
Imaging and Quantification: Acquire images using a fluorescence microscope. Quantify the mean fluorescence intensity of internalized transferrin per cell using image analysis software (e.g., ImageJ). For a high-throughput approach, cells can be analyzed by flow cytometry.
Protocol 2: Western Blot Analysis of Downstream Signaling
To assess the impact of endocytosis inhibition on a specific signaling pathway, Western blotting can be employed to measure the phosphorylation or total protein levels of key signaling molecules.
Materials:
-
Cells cultured in multi-well plates
-
Serum-free cell culture medium
-
Ligand of interest
-
Dynasore, Dyngo-4a, Pitstop 2, or vehicle control
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
Transfer membrane (e.g., PVDF)
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (total and phosphorylated forms of the protein of interest)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
Procedure:
-
Cell Treatment: Seed and starve cells as described in Protocol 1. Pre-treat with inhibitors or vehicle control, followed by stimulation with the ligand of interest for the desired time.
-
Cell Lysis: Wash cells with ice-cold PBS and lyse them in lysis buffer.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Western Blotting:
-
Normalize protein amounts and separate by SDS-PAGE.
-
Transfer proteins to a PVDF membrane.
-
Block the membrane in blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Wash the membrane again with TBST.
-
-
Detection: Add chemiluminescent substrate and visualize the protein bands using a chemiluminescence imaging system.
-
Analysis: Quantify the band intensities and normalize the phosphorylated protein levels to the total protein levels.
Conclusion: Making a Strong Case for Dynasore
While no chemical inhibitor is perfectly specific, a well-designed experimental plan that acknowledges and controls for potential off-target effects can provide a strong justification for the use of Dynasore in grant proposals. By presenting a clear rationale for its selection over alternatives, providing detailed experimental protocols, and including appropriate controls (e.g., comparing with genetic approaches like siRNA-mediated dynamin knockdown where feasible), researchers can confidently propose Dynasore as a valuable tool to dissect the intricate roles of endocytosis in their specific area of investigation. This guide provides the foundational information to build such a compelling argument.
References
Safety Operating Guide
Essential Guide to the Safe Disposal of Dynasore Hydrate
Researchers and laboratory personnel must handle the disposal of Dynasore hydrate (B1144303) with utmost care to ensure personal safety and environmental protection. This guide provides a comprehensive overview of the necessary procedures for the proper disposal of Dynasore hydrate, aligning with established safety protocols.
Immediate Safety and Handling Precautions
This compound is classified as an environmentally hazardous substance and is toxic to aquatic life with long-lasting effects.[1] Therefore, preventing its release into the environment is a critical aspect of its handling and disposal.[1] Always wear appropriate personal protective equipment (PPE), including gloves, and eye protection, when handling this compound.[1] In the event of a spill, the material should be carefully swept up and placed into a designated, labeled container for disposal.
Step-by-Step Disposal Protocol
The proper disposal of this compound is a regulated process that requires adherence to both national and local guidelines. The following steps outline the correct procedure for its disposal:
-
Do Not Mix: Never mix this compound waste with other chemical waste. It should be kept in its original container whenever possible.
-
Proper Labeling: Ensure the container is clearly and accurately labeled as "Hazardous Waste" and includes the name "this compound."
-
Secure Containment: Store the waste container in a designated, secure area away from general lab traffic to prevent accidental spills or breakage.
-
Professional Disposal: Arrange for the collection and disposal of this compound waste through a licensed and approved hazardous waste disposal company. This ensures that the compound is managed and disposed of in an environmentally responsible manner.
-
Container Disposal: Treat uncleaned or empty containers that have held this compound as hazardous waste and dispose of them through the same professional channels as the chemical itself.
Quantitative Data Summary
| Property | Value | Source |
| UN Number | 3077 | Sigma-Aldrich |
| Proper Shipping Name | Environmentally hazardous substance, solid, n.o.s. | Sigma-Aldrich |
| Aquatic Hazard | Category 1 (Short-term), Category 2 (Long-term) | Sigma-Aldrich, MedchemExpress |
Experimental Workflow for Disposal
The following diagram illustrates the decision-making process and workflow for the proper disposal of this compound in a laboratory setting.
Caption: Workflow for the proper disposal of this compound.
References
Personal protective equipment for handling Dynasore hydrate
This guide provides immediate and essential safety protocols, operational procedures, and disposal plans for laboratory personnel handling Dynasore hydrate (B1144303). Adherence to these guidelines is crucial for ensuring personal safety and maintaining a secure research environment.
Hazard Identification and Safety Precautions
Dynasore hydrate presents several potential hazards that necessitate careful handling. The primary routes of exposure are inhalation, skin contact, and eye contact. The toxicological properties of this compound have not been fully investigated.
GHS Hazard Classification:
Different suppliers provide varying classifications. A comprehensive summary of potential hazards is provided below.
| Hazard Class | Category | Hazard Statement |
| Acute Toxicity, Oral | Category 4 | H302: Harmful if swallowed[1] |
| Acute Toxicity, Dermal | Category 4 | H312: Harmful in contact with skin[1] |
| Skin Corrosion/Irritation | Category 2 | H315: Causes skin irritation[1] |
| Serious Eye Damage/Eye Irritation | Category 1 | H318: Causes serious eye damage[1] |
| Acute Aquatic Hazard | Category 1 | H400: Very toxic to aquatic life[2] |
| Long-term Aquatic Hazard | Category 1 | H410: Very toxic to aquatic life with long lasting effects |
Signal Word: Danger[1] or Warning[2][3]
Hazard Pictograms:


Precautionary Statements:
-
Prevention:
-
Response:
-
P391: Collect spillage[1].
-
-
Disposal:
-
P501: Dispose of contents/container to an approved waste disposal plant[1].
-
Personal Protective Equipment (PPE)
The following personal protective equipment is mandatory when handling this compound.
| Equipment | Specification | Purpose |
| Eye/Face Protection | Safety glasses with side-shields or goggles[3][4]. | Protects eyes from dust particles and splashes. |
| Hand Protection | Appropriate chemical-resistant gloves (e.g., nitrile rubber)[2][3][4]. | Prevents skin contact and absorption. |
| Skin and Body Protection | Laboratory coat, long pants, and closed-toe shoes. Impervious clothing for larger quantities[1]. | Protects skin from accidental exposure. |
| Respiratory Protection | Use a dust mask (e.g., N95) or work in a chemical fume hood[2][4]. | Prevents inhalation of the powdered compound. |
Operational Plan: Step-by-Step Handling Protocol
This protocol outlines the safe handling of this compound from receipt to preparation of stock solutions.
3.1. Receiving and Storage:
-
Inspection: Upon receipt, visually inspect the container for any damage or leaks.
-
Storage: Store the lyophilized powder at -20°C in a dry, desiccated, and light-protected environment[3][5].
-
Stability: The lyophilized form is stable for at least 24 months under these conditions[5].
3.2. Preparation of Stock Solutions:
-
Engineering Controls: All weighing and solution preparation must be conducted in a certified chemical fume hood to avoid inhalation of the powder[4].
-
Solubility Data:
| Solvent | Maximum Concentration |
| DMSO | ~12.5 - 100 mM (Varies by supplier)[6][7][8] |
| Dimethylformamide (DMF) | ~25 mg/mL[7] |
| Water | Insoluble[9] |
-
Protocol for Reconstituting a 15 mM Stock Solution in DMSO:
-
Equilibrate the vial of this compound to room temperature before opening to prevent moisture condensation.
-
For a 15 mM stock, reconstitute 5 mg of the powder in 1.03 mL of fresh DMSO[5].
-
Cap the vial tightly and vortex gently until the powder is completely dissolved.
-
Aqueous Solutions: Dynasore is sparingly soluble in aqueous buffers. To prepare, first dissolve in DMF and then dilute with the aqueous buffer of choice. Do not store aqueous solutions for more than one day[7].
-
3.3. Storage of Stock Solutions:
-
Aliquoting: Aliquot the stock solution into smaller, single-use volumes to avoid multiple freeze-thaw cycles[5].
-
Storage: Store the DMSO or DMF stock solutions at -20°C[5][6].
-
Stability: Use the stock solution within one month to prevent loss of potency[5].
Disposal Plan
All waste containing this compound must be treated as hazardous waste.
-
Chemical Waste:
-
Contaminated Materials:
-
Dispose of contaminated lab supplies (e.g., pipette tips, tubes, gloves) in the same hazardous waste container.
-
Handle uncleaned containers as you would the product itself.
-
-
Spill Response:
-
Evacuate the area and ensure adequate ventilation[1].
-
Avoid generating dust.
-
Wear full PPE as described in Section 2.
-
For solid spills, carefully sweep up the material and place it in a sealed container for disposal.
-
For liquid spills, absorb with an inert material (e.g., vermiculite, sand) and place in a sealed container for disposal[1].
-
Clean the spill area thoroughly.
-
Avoid allowing the substance to enter drains or water courses as it is very toxic to aquatic life[1].
-
Experimental Workflow and Safety Diagram
The following diagram illustrates the key stages and safety considerations when working with this compound.
Caption: Workflow for the safe handling of this compound.
References
- 1. file.medchemexpress.com [file.medchemexpress.com]
- 2. Dynasore 1202867-00-2 [sigmaaldrich.com]
- 3. Dynasore 1202867-00-2 [sigmaaldrich.com]
- 4. documents.tocris.com [documents.tocris.com]
- 5. Dynasore | Cell Signaling Technology [cellsignal.com]
- 6. Dynasore | Dynamin | Tocris Bioscience [tocris.com]
- 7. cdn.caymanchem.com [cdn.caymanchem.com]
- 8. selleckchem.com [selleckchem.com]
- 9. scientificlabs.ie [scientificlabs.ie]
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
